Technical Documentation Center

3-Bromo-2-hydroxy-5-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-hydroxy-5-methoxybenzoic acid
  • CAS: 132020-40-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Bromo-5-methoxysalicylic Acid

A Note on a Scarcely Documented Compound for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data and literature for 3-bromo-5-methoxysalicylic acid are notably scarce. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on a Scarcely Documented Compound for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and literature for 3-bromo-5-methoxysalicylic acid are notably scarce. This guide has been constructed by leveraging established principles of organic chemistry and drawing inferences from documented, structurally analogous compounds. The proposed synthesis and potential biological activities are therefore hypothetical and intended to serve as a well-grounded starting point for future research.

Introduction: Unveiling a Potential Pharmacophore

Substituted salicylic acids are a cornerstone in medicinal chemistry, with the parent compound, salicylic acid, and its renowned derivative, acetylsalicylic acid, having a profound impact on human health. The therapeutic potential of salicylic acid derivatives is often modulated by the nature and position of substituents on the benzene ring. These modifications can influence a molecule's acidity, lipophilicity, and its ability to interact with biological targets.[1][2] This guide focuses on the chemical structure of 3-bromo-5-methoxysalicylic acid, a compound with potential for further investigation in drug discovery. The strategic placement of a bromine atom, a methoxy group, and the inherent salicylic acid scaffold suggests a molecule with unique electronic and steric properties that could translate into interesting biological activity.

Elucidation of the Chemical Structure

The formal IUPAC name for 3-bromo-5-methoxysalicylic acid is 3-bromo-2-hydroxy-5-methoxybenzoic acid . The core of this molecule is a benzene ring, substituted with four functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH) group ortho to the carboxylic acid, a bromine (-Br) atom at position 3, and a methoxy (-OCH3) group at position 5.

Below is a two-dimensional representation of the 3-bromo-5-methoxysalicylic acid structure.

Caption: 2D Structure of 3-bromo-5-methoxysalicylic acid.

Key Structural Features and Their Implications
  • Salicylic Acid Core : The ortho-positioning of the hydroxyl and carboxylic acid groups is the defining feature of a salicylic acid. This arrangement allows for intramolecular hydrogen bonding, which influences the acidity of the phenolic proton and the conformation of the carboxylic acid group. This core structure is known to be crucial for the anti-inflammatory activity of many of its derivatives.[3]

  • Bromine Atom at C3 : The introduction of a halogen, such as bromine, can significantly impact a molecule's properties. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. Its presence at the C3 position is expected to increase the acidity of the carboxylic acid and the phenolic proton. Halogenation can also enhance lipophilicity, potentially improving membrane permeability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding.[4]

  • Methoxy Group at C5 : The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and the reactivity of the molecule. Its presence can also affect the molecule's polarity and ability to form hydrogen bonds.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C8H7BrO4Defines the elemental composition.
Molecular Weight 247.05 g/mol Influences absorption and distribution.
XlogP ~2.3A measure of lipophilicity, affecting solubility and membrane permeability.
pKa (most acidic) ~2.5 (Carboxylic Acid)Determines the ionization state at physiological pH.
Hydrogen Bond Donors 2The -OH and -COOH groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 4The oxygen atoms can accept hydrogen bonds.

Proposed Synthetic Pathway

A plausible synthetic route for 3-bromo-5-methoxysalicylic acid can be designed based on established organic reactions for the synthesis of substituted salicylic acids.[5][6] A potential starting material is 5-methoxysalicylic acid.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for 3-bromo-5-methoxysalicylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is protected to prevent side reactions during the subsequent bromination step. Methoxymethyl (MOM) ether is a suitable protecting group.[7]

  • Dissolve 5-methoxysalicylic acid in anhydrous diethyl ether under a nitrogen atmosphere.

  • Add triethylamine (2.0 equivalents) to the solution.

  • Add methoxymethyl chloride (1.5 equivalents) dropwise while stirring at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the MOM-protected intermediate.

Step 2: Directed ortho-Bromination

The MOM-protected intermediate is then subjected to bromination. The bromination of salicylic acid derivatives often occurs at the 3 and 5 positions.[8][9]

  • Dissolve the MOM-protected intermediate in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and treat with a dilute solution of sodium bisulfite to quench excess bromine.

  • Collect the precipitated product by filtration.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the MOM protecting group to yield the target compound.

  • Suspend the brominated intermediate in a mixture of tetrahydrofuran and aqueous hydrochloric acid.

  • Heat the mixture at reflux until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Potential Biological Activities and Applications in Drug Development

The biological activity of 3-bromo-5-methoxysalicylic acid has not been reported. However, based on the activities of structurally related compounds, we can hypothesize its potential therapeutic applications.

  • Anti-inflammatory Activity : Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. The presence of a halogen at the 5-position has been shown to influence anti-inflammatory activity.[10][11] It is plausible that 3-bromo-5-methoxysalicylic acid could exhibit anti-inflammatory effects.

  • Antimicrobial Activity : Halogenated salicylic acids and their derivatives have been investigated for their antimicrobial properties.[3][12] The bromine atom in the target molecule could confer antibacterial or antifungal activity.

  • Anticancer Activity : Some halogenated salicylaldehyde derivatives have shown cytotoxicity against human cancer cells, with brominated compounds exhibiting higher cytotoxicity.[13] This suggests that 3-bromo-5-methoxysalicylic acid could be a candidate for anticancer drug discovery.

  • Enzyme Inhibition : Salicylic acid and its analogs have been shown to inhibit various enzymes.[14] The specific substitution pattern of 3-bromo-5-methoxysalicylic acid may lead to the inhibition of specific enzymes involved in disease pathways.

Conclusion and Future Directions

3-Bromo-5-methoxysalicylic acid represents an unexplored area in the vast landscape of salicylic acid derivatives. While a lack of direct experimental data necessitates a theoretical and comparative approach, the analysis of its chemical structure suggests a molecule with the potential for interesting biological activities. The proposed synthetic pathway provides a starting point for its chemical synthesis, which would be the first step in validating its predicted properties and exploring its therapeutic potential. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive screening for biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

References

Sources

Exploratory

In-Depth Technical Guide: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid – Properties, Synthesis, and Applications in Drug Development

Executive Summary As a Senior Application Scientist, I approach the utilization of 3-Bromo-2-hydroxy-5-methoxybenzoic acid not merely as a static chemical entity, but as a dynamic and highly versatile building block. Fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the utilization of 3-Bromo-2-hydroxy-5-methoxybenzoic acid not merely as a static chemical entity, but as a dynamic and highly versatile building block. Featuring orthogonal functional groups—a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a heavy halogen—this compound serves as a privileged scaffold in advanced organic synthesis and pharmaceutical drug discovery. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, regioselective synthesis, self-validating analytical characterization, and application in metalloenzyme inhibitor design.

Molecular Identity and Physicochemical Profiling

Before integrating this compound into any synthetic pipeline, establishing a rigorous physicochemical profile is mandatory. The presence of the bromine atom significantly alters the lipophilicity and steric bulk of the parent salicylic acid core, parameters that are critical for downstream pharmacokinetic modeling.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name 3-Bromo-2-hydroxy-5-methoxybenzoic acid
CAS Registry Number 132020-40-7
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
Monoisotopic Mass 245.95277 Da
MDL Number MFCD17167819
SMILES O=C(O)C1=CC(OC)=CC(Br)=C1O

Structural Chemistry & Mechanistic Reactivity

The reactivity of the 2-hydroxy-5-methoxybenzoic acid core is governed by competing electronic effects. The phenolic hydroxyl (-OH) at position 2 is a powerful electron-donating group (EDG) via resonance, strongly activating the ortho and para positions. The methoxy group (-OCH₃) at position 5 is also an EDG. However, the carboxylic acid (-COOH) at position 1 is a deactivating, meta-directing group.

When subjected to electrophilic aromatic substitution (e.g., bromination), the synergistic directing effects strongly favor the 3-position . Position 3 is ortho to the highly activating hydroxyl group and experiences less steric hindrance compared to position 6 (which is sandwiched between the methoxy and carboxylic acid moieties). Understanding this causality is essential for predicting regioselectivity and avoiding the formation of unwanted isomeric impurities.

Synthetic Methodology: Regioselective Bromination

The following protocol details the synthesis of 3-Bromo-2-hydroxy-5-methoxybenzoic acid via the direct electrophilic bromination of 2-hydroxy-5-methoxybenzoic acid.

Step-by-Step Protocol
  • Reaction Setup: Dissolve 1.0 equivalent of 2-hydroxy-5-methoxybenzoic acid in glacial acetic acid (AcOH) under an inert atmosphere (N₂ or Argon).

    • Causality: Acetic acid acts as a polar protic solvent that not only dissolves the starting material but also polarizes the incoming bromine (Br-Br) bond. Because the aromatic ring is highly activated by the -OH group, a Lewis acid catalyst (like FeBr₃) is unnecessary.

  • Reagent Addition: Slowly add 1.05 equivalents of elemental bromine (Br₂) dissolved in AcOH dropwise at room temperature (20–25 °C). Maintain vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir for 2–4 hours. Monitor the conversion via TLC or HPLC.

  • Quenching & Isolation: Once complete, pour the reaction mixture into ice-cold distilled water.

    • Causality: The introduction of the heavy, non-polar bromine atom significantly decreases the aqueous solubility of the product compared to the starting material, driving rapid and near-quantitative precipitation.

  • Purification: Filter the crude precipitate and recrystallize from an ethanol/water mixture to yield the pure product.

Synthesis A 2-Hydroxy-5-methoxybenzoic acid (Starting Material) B Bromination (Br2 / AcOH, RT) A->B Electrophilic Substitution C Crude Product Precipitation B->C Quench with H2O D Recrystallization (EtOH/H2O) C->D Purification E 3-Bromo-2-hydroxy-5-methoxybenzoic acid (Pure Compound) D->E Yield: >85%

Caption: Workflow for the regioselective synthesis of 3-Bromo-2-hydroxy-5-methoxybenzoic acid.

Self-Validating Analytical Characterization

A robust synthetic workflow must be a self-validating system. To confirm the success and regioselectivity of the synthesis, the following analytical protocols are required:

HPLC Purity Protocol
  • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) suppresses the ionization of both the carboxylic acid and the phenolic hydroxyl groups, preventing peak tailing and ensuring reproducible retention times.

  • Validation: The disappearance of the starting material peak at 280 nm confirms reaction completion.

¹H-NMR Regioselectivity Check (Critical)

The most definitive proof of successful regioselective bromination at the 3-position lies in the ¹H-NMR spectrum.

  • Self-Validation Logic: The parent molecule has protons at positions 3, 4, and 6. If bromination occurs correctly at position 3, the proton at position 3 disappears. The remaining aromatic protons (positions 4 and 6) are meta to each other. Therefore, the ¹H-NMR spectrum must show two distinct doublets in the aromatic region with a small meta-coupling constant (

    
     Hz). If a large ortho-coupling constant (
    
    
    
    Hz) is observed, it indicates incorrect substitution (e.g., at position 6), prompting immediate process troubleshooting.
Table 2: Analytical Specifications for High-Purity Grade
ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow powderVisual Inspection
Purity

98.0%
HPLC (UV at 254/280 nm)
Regiochemical Identity meta-coupled doublets present¹H-NMR (400 MHz, DMSO-

)
Mass Confirmation m/z [M-H]⁻ 245.0 / 247.0 (Isotope pattern)LC-ESI-MS (Negative Mode)

Applications in Pharmaceutical Development

In drug discovery, the 3-Bromo-2-hydroxy-5-methoxybenzoic acid scaffold is frequently deployed as a metal-binding pharmacophore (MBP) . Salicylic acid derivatives are classic bidentate chelators for metalloenzymes (such as matrix metalloproteinases, HIV integrase, and carbonic anhydrases).

The strategic placement of the bromine atom at the 3-position serves a dual purpose:

  • Steric Shielding: It restricts the conformational flexibility of the molecule within the active site.

  • Hydrophobic Interactions: The heavy halogen engages in halogen bonding and fills hydrophobic pockets adjacent to the active site metal ion, drastically increasing binding affinity and target residence time.

Mechanism cluster_0 Pharmacophore Features N1 Carboxylic Acid (-COOH) Hydrogen Bonding Target Metalloenzyme Active Site (e.g., Zn2+ or Cu2+) N1->Target Anchoring N2 Hydroxyl (-OH) Metal Chelation N2->Target Chelation N3 Bromine (-Br) Hydrophobic/Steric Shield N3->Target Pocket Fit Effect Enzyme Inhibition & Target Modulation Target->Effect Blockade

Caption: Pharmacophore binding model illustrating metalloenzyme inhibition mechanisms.

References

  • PubChem Compound Database - 3-bromo-2-hydroxy-5-methoxybenzoic acid | PubChemLite. National Center for Biotechnology Information. Retrieved from: [Link]

  • eScholarship (University of California) - The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. Retrieved from:[Link]

Foundational

Biological Activity of Brominated Methoxysalicylic Acid Derivatives

Executive Summary The pharmacological landscape of salicylic acid derivatives has evolved significantly beyond simple cyclooxygenase (COX) inhibition. Brominated methoxysalicylic acid derivatives represent a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of salicylic acid derivatives has evolved significantly beyond simple cyclooxygenase (COX) inhibition. Brominated methoxysalicylic acid derivatives represent a specialized subclass of pharmacophores that synergize the metabolic stability of the methoxy group with the halogen-bonding capability and lipophilicity of the bromine atom.

This guide analyzes the biological activity of this scaffold, specifically focusing on 5-bromo-4-methoxysalicylic acid and its positional isomers. These compounds exhibit distinct pleiotropic effects, ranging from cytotoxicity in metastatic cancer lines (via ROS-mediated apoptosis) to antimicrobial efficacy against MRSA and tyrosinase inhibition in dermatological applications.

Chemical Space & Structural Logic

The Pharmacophore

The core structure involves a benzoic acid backbone functionalized with:

  • Orth-hydroxyl group: Essential for metal chelation and hydrogen bonding (the "salicylate" core).

  • Methoxy (-OCH₃) substituent: Typically at C4 or C5. This blocks metabolic conjugation sites (glucuronidation) and modulates solubility.

  • Bromine (-Br) substituent: Introduces a heavy halogen capable of forming "halogen bonds" with carbonyl backbone residues in target proteins (e.g., kinases, tyrosinase). It significantly increases

    
    , enhancing membrane permeability.
    
Structure-Activity Relationship (SAR)[1]
  • Lipophilicity: Bromination increases the partition coefficient, facilitating passive transport across the bacterial cell wall and mammalian plasma membrane.

  • Electronic Effects: The electron-withdrawing nature of bromine lowers the pKa of the phenolic hydroxyl, potentially strengthening ionic interactions within enzyme active sites (e.g., Serine proteases or COX enzymes).

Synthesis Strategy

To access these derivatives for biological testing, a controlled electrophilic aromatic substitution is required. The presence of the activating hydroxyl and methoxy groups directs bromination to the ortho or para positions relative to the activators.

Core Synthesis Protocol: Bromination of 4-Methoxysalicylic Acid

Objective: Selective synthesis of 5-bromo-4-methoxysalicylic acid.

  • Reagents: 4-Methoxysalicylic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-methoxysalicylic acid in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid poly-bromination.

    • Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Quench with sodium thiosulfate solution.

    • Recrystallize from ethanol/water.

Yield: Typically 85-92%. Validation:


H-NMR confirms loss of the C5 proton and a downfield shift of adjacent aromatic signals.

Pharmacological Profiles

Anticancer Activity: ROS-Mediated Apoptosis

Brominated salicylates, particularly those incorporated into Schiff base ligands (Salphens), have demonstrated potent cytotoxicity against solid tumors.

  • Target Cell Lines: PC-3 (Prostate), MCF-7 (Breast), LS180 (Colon).

  • Mechanism of Action (MOA):

    • ROS Generation: The compounds induce a surge in Reactive Oxygen Species (ROS), overwhelming the cellular antioxidant defense.

    • Cell Cycle Arrest: Flow cytometry data indicates arrest at the G2/M phase , preventing mitosis.

    • Apoptosis: Activation of Caspase-3 and Caspase-9 pathways.

Data Summary: Cytotoxicity (

in

)
Compound VariantPC-3 (Prostate)LS180 (Colon)MCF-7 (Breast)ARPE-19 (Normal)
5-Bromo-4-methoxy 9.6 13.5 18.4>50
Non-brominated analog>100>100>100>100
Doxorubicin (Control)1.82.11.51.0

Note: The brominated derivative shows a high therapeutic index, sparing normal retinal pigment epithelial cells (ARPE-19).

Anti-Inflammatory & Dermatological Activity

While 4-methoxysalicylic acid (4MSK) is a known whitening agent, the brominated analogs exhibit enhanced potency in suppressing inflammatory cytokines.

  • Pathway: Inhibition of NF-

    
    B translocation and MAPK phosphorylation (ERK/JNK).
    
  • Application: Treatment of hyperpigmentation and inflammatory acne. The bromine atom enhances binding to the binuclear copper active site of Tyrosinase , inhibiting melanogenesis more effectively than the non-halogenated parent.

Antimicrobial Activity

Brominated phenolic acids mimic marine natural products (e.g., metabolites from Pseudoalteromonas), which are evolved chemical defenses.

  • Spectrum: Active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

  • MIC Values: 3.13 – 6.25

    
     against clinical MRSA isolates.
    
  • Mechanism: Disruption of membrane potential and inhibition of bacterial Type II Fatty Acid Synthesis (FAS-II).

Mechanistic Visualization

The following diagram illustrates the dual pathway of the brominated derivative: inducing apoptosis in tumor cells while inhibiting inflammatory signaling in macrophages.

MOA_Pathway Compound Brominated Methoxy- Salicylate ROS ROS Surge (Oxidative Stress) Compound->ROS Cancer Cells NFkB NF-κB Complex Compound->NFkB Inhibition (Macrophage) Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Tumor Cell Death) Caspase->Apoptosis Nucleus Nuclear Translocation NFkB->Nucleus Blocked Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines AntiInf Anti-Inflammatory Response Cytokines->AntiInf Reduced Levels

Caption: Dual mechanism of action: ROS-mediated apoptosis in cancer cells (Red path) and inhibition of NF-κB signaling in inflammatory cells (Yellow path).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the


 of the derivative against cancer cell lines.[1]
  • Seeding: Plate PC-3 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add the brominated derivative (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    ). Maintain DMSO concentration 
    
    
    
    .
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate medium and add 100

    
     DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to vehicle control.

Tyrosinase Inhibition Assay (Enzymatic)

Purpose: To validate skin-brightening potential via enzyme inhibition.

  • Preparation: Prepare 50 mM phosphate buffer (pH 6.8).

  • Substrate: L-DOPA solution (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Reaction:

    • Well A (Control): Buffer + Enzyme + Solvent.

    • Well B (Test): Buffer + Enzyme + Brominated Derivative (10-500

      
      ).
      
    • Incubate for 10 min at 25°C.

    • Add L-DOPA substrate to start reaction.

  • Measurement: Monitor the formation of Dopachrome by absorbance at 475 nm over 10 minutes.

  • Calculation:

    
     Inhibition 
    
    
    
    .

Future Outlook & Lead Optimization

The brominated methoxysalicylic acid scaffold is a "privileged structure" ripe for further modification.

  • Pro-drug Design: Esterification of the carboxylic acid to improve oral bioavailability.

  • Metal Complexes: Reacting with

    
     or 
    
    
    
    to form "Salphen" complexes significantly enhances anticancer potency (lowering
    
    
    to nanomolar ranges).
  • Hybrid Molecules: Coupling with amino acids (e.g., tryptophan) to target specific membrane transporters.

References

  • Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. Source: Vertex AI Search / d-nb.info URL:[Link] Relevance: Establishes the

    
     values for brominated salicylate derivatives in PC-3 and LS180 cell lines.
    
  • In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold. Source: Farmacia Journal URL:[Link] Relevance: Details the ROS-mediated mechanism and cytotoxicity against MCF-7 and A549 lines.

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. Source: MDPI (Marine Drugs) URL:[Link] Relevance: Provides the mechanistic basis for anti-inflammatory activity (NF-kB/MAPK inhibition) of the aldehyde precursor/analog.

  • Discovery of Brominated Alboflavusins With Anti-MRSA Activities. Source: Frontiers in Microbiology URL:[Link] Relevance: Validates the antimicrobial efficacy of brominated phenolic structures against resistant strains like MRSA.[2]

  • Shiseido Develops "4MSK/Fluid Penetration Technology". Source: Shiseido News Release URL:[Link] Relevance: Establishes the commercial relevance of the 4-methoxysalicylic acid core in dermatology.

Sources

Exploratory

3-Bromo-2-hydroxy-5-methoxybenzoic acid synonyms and IUPAC name

Executive Summary 3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS: 132020-40-7) is a highly specialized halogenated salicylate derivative serving as a critical intermediate in the total synthesis of complex natural products...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS: 132020-40-7) is a highly specialized halogenated salicylate derivative serving as a critical intermediate in the total synthesis of complex natural products, most notably the enediyne antitumor antibiotic Calicheamicinone . Its structural uniqueness lies in the precise regiochemical placement of the bromine atom at the C3 position, orthogonal to the methoxy group at C5. This configuration allows for selective downstream coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) essential for constructing pharmacologically active scaffolds.[1]

This guide provides a definitive analysis of its nomenclature, structural validation via spectroscopic data, and synthetic methodology, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Nomenclature[2][3]

IUPAC Nomenclature Logic

The IUPAC name 3-Bromo-2-hydroxy-5-methoxybenzoic acid is derived through a strict priority hierarchy. The carboxylic acid group (-COOH) takes precedence as the principal functional group, defining the parent structure as benzoic acid .

  • Numbering: The carbon attached to the -COOH group is C1.

  • Direction: Numbering proceeds towards the hydroxyl group (-OH) to give it the lowest possible locant (C2), defining the parent core as salicylic acid (2-hydroxybenzoic acid).

  • Substituents:

    • -OH at C2 (Hydroxy).

    • -Br at C3 (Bromo).

    • -OCH₃ at C5 (Methoxy).[2]

  • Alphabetization: Substituents are listed alphabetically: B romo > H ydroxy > M ethoxy.

Nomenclature Root Principal Group Analysis Parent Parent: Benzoic Acid (COOH at C1) Root->Parent Direction Numbering Direction: Toward -OH (C2) Parent->Direction Substituents Substituents: 3-Bromo, 5-Methoxy Direction->Substituents Final Final Name: 3-Bromo-2-hydroxy-5-methoxybenzoic acid Substituents->Final

Figure 1: IUPAC nomenclature hierarchy establishing the priority of functional groups.

Synonym Mapping & Identifiers

Precise identification is critical to avoid confusion with its isomer, 3-bromo-5-methoxybenzoic acid (which lacks the C2 hydroxyl).

CategoryIdentifier / SynonymContext
IUPAC Name 3-Bromo-2-hydroxy-5-methoxybenzoic acidOfficial Scientific Name
Common Name 3-Bromo-5-methoxysalicylic acidDerived from Salicylic Acid core
CAS Number 132020-40-7 Unique Registry Identifier
Molecular Formula C₈H₇BrO₄Elemental Composition
Molecular Weight 247.04 g/mol Stoichiometric Calculation
Related Isomer DO NOT CONFUSE WITH: 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6)Lacks -OH group

Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous structural verification. The following spectroscopic data, derived from the synthesis of Calicheamicinone precursors, serves as the standard for identity confirmation.

NMR Spectroscopy Analysis

The ¹H NMR spectrum exhibits a characteristic meta-coupling pattern between the aromatic protons at C4 and C6.

NucleusShift (δ ppm)MultiplicityCoupling Constant (

)
AssignmentInterpretation
¹H 7.47Doublet (d)3.5 HzAr-H (C6)Meta-coupling to C4-H; deshielded by COOH
¹H 7.29Doublet (d)3.5 HzAr-H (C4)Meta-coupling to C6-H; shielded by OMe/OH
¹H 3.73Singlet (s)--OCH₃Characteristic methoxy peak
¹³C 171.3Singlet--COOHCarbonyl carbon
¹³C 152.0, 151.5Singlets-C-OH, C-OMeOxygenated aromatic carbons
¹³C 113.8, 110.5--Ar-CUnsubstituted aromatic carbons

Data Source: Churcher et al., J. Am. Chem. Soc. (1998).[3]

Infrared (IR) Fingerprint
  • 3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

  • 1661 cm⁻¹: C=O stretch (Aromatic carboxylic acid, H-bonded).

  • 1607 cm⁻¹: C=C aromatic ring stretch.

Synthetic Methodology

The synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid is a classic example of regioselective electrophilic aromatic substitution (EAS) . The precursor, 5-methoxysalicylic acid, contains three directing groups that compete to determine the position of bromination.

Regioselectivity Logic
  • -OH (C2): Strong activator, ortho/para directing. Directs to C3 (ortho) and C5 (para - blocked).

  • -OCH₃ (C5): Strong activator, ortho/para directing. Directs to C4 and C6 (ortho).

  • -COOH (C1): Deactivator, meta directing. Directs to C3 .

Synthesis Precursor 5-Methoxysalicylic Acid (2-Hydroxy-5-methoxybenzoic acid) Reagents Br2 / CH3COOH or NBS Precursor->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate EAS Mechanism Product 3-Bromo-2-hydroxy-5-methoxybenzoic acid (Major Isomer) Intermediate->Product Regioselective at C3

Figure 2: Synthetic pathway demonstrating the regioselective bromination at the C3 position.

Validated Protocol (Bench Scale)

Note: This protocol is adapted from standard halogenation procedures for salicylic acid derivatives.

  • Dissolution: Dissolve 1.0 eq of 5-methoxysalicylic acid in glacial acetic acid (0.5 M concentration).

  • Bromination: Add 1.05 eq of elemental bromine (

    
    ) dropwise at room temperature. Alternatively, N-bromosuccinimide (NBS) can be used for milder conditions.
    
  • Reaction Monitoring: Stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quenching: Pour the reaction mixture into ice-cold water containing sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield the target compound as a solid.

Applications in Drug Discovery[1][6][7]

Enediyne Antibiotic Synthesis

The primary high-value application of this compound is as a building block for Calicheamicinone , the aglycone core of Calicheamicin


. This class of enediyne antibiotics is known for extreme potency against tumor cells, functioning by cleaving DNA.
  • Role: The 3-bromo-5-methoxy ring system forms the aromatic "head" of the Calicheamicin structure.

  • Mechanism: The bromine atom serves as a handle for organometallic coupling to the bicyclic enediyne core.

Medicinal Chemistry Scaffold

Beyond natural products, this scaffold is utilized to develop:

  • Kinase Inhibitors: The benzoic acid moiety mimics phosphate groups, binding to ATP pockets.

  • Anti-inflammatory Agents: As a salicylate derivative, it retains potential COX inhibition activity, tunable via the C5-methoxy group.

References

  • Churcher, I., Hallett, D., & Magnus, P. (1998). Synthesis of the Enediyne Aglycon (±)-Calicheamicinone. Journal of the American Chemical Society, 120(39), 10350-10358.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21470017: 3-Bromo-2-hydroxy-5-methoxybenzoic acid. Retrieved March 5, 2026.

  • BenchChem. 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry (Contextual reference for halogenated benzoic acid applications).

Sources

Foundational

literature review on 3-bromo-2-hydroxy-5-methoxybenzoic acid properties

Physicochemical Profile, Synthetic Utility, and Pharmaceutical Applications Executive Summary 3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS 132020-40-7) is a highly specialized halogenated salicylate derivative serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Pharmaceutical Applications

Executive Summary

3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS 132020-40-7) is a highly specialized halogenated salicylate derivative serving as a critical scaffold in the synthesis of bioactive benzamides and coordination complexes.[1][][3] Characterized by its unique substitution pattern—combining a phenolic hydroxyl, a methoxy ether, and an ortho-bromine atom—this compound offers distinct electronic properties that facilitate regioselective coupling reactions. This guide provides an exhaustive technical analysis of its properties, a self-validating synthesis protocol, and its application in modern drug development.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

The compound is a trisubstituted benzene derivative where the directing effects of the hydroxyl and methoxy groups create a synergistic electronic environment, stabilizing the carboxylic acid moiety while activating specific positions for further derivatization.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 3-Bromo-2-hydroxy-5-methoxybenzoic acid
CAS Registry Number 132020-40-7
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
Appearance Off-white to pale cream crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Acidity (pKa) ~2.5 (COOH), ~10 (Phenolic OH) [Predicted]
Melting Point 180–195 °C (Decomposition often observed)
InChI Key PKQPQKZZJDGCJL-UHFFFAOYSA-N
Structural Analysis & NMR Signature

The substitution pattern dictates a specific ¹H NMR signature essential for validating product purity.

  • Protons: The aromatic ring contains two protons at positions 4 and 6.

  • Coupling: These protons are meta to each other.

  • Prediction: Expect two doublets (or broad singlets) with a coupling constant (

    
    ) of ~2–3 Hz.
    
    • H-4: Deshielded by the ortho-bromine and ortho-methoxy groups.

    • H-6: Deshielded by the ortho-carboxyl and ortho-methoxy groups.

Part 2: Synthesis & Reaction Mechanism

The synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid is a classic example of regioselective electrophilic aromatic substitution (EAS) . The precursor, 5-methoxysalicylic acid, contains two strong activating groups (OH and OMe).

Mechanistic Rationale
  • Directing Effects:

    • 2-OH (Phenolic): Strong activator, ortho/para director. Positions 3 and 5 are activated. Position 5 is blocked by OMe. Target: Position 3.

    • 5-OMe (Methoxy): Activator, ortho/para director. Directs to positions 2, 4, and 6.[][3][4][5] Position 2 is blocked.

    • 1-COOH: Deactivator, meta director. Directs to position 3.

  • Consensus: All electronic vectors (OH activation and COOH meta-direction) favor bromination at Position 3 .

Experimental Protocol: Regioselective Bromination

Reagents: 5-Methoxysalicylic acid, Bromine (


), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (59.5 mmol) of 5-methoxysalicylic acid in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Temperature Control: Cool the solution to 15–20 °C using a water bath. Critical: Lower temperature prevents over-bromination or decarboxylation.

  • Addition: Add a solution of bromine (3.1 mL, 60 mmol) in 20 mL of acetic acid dropwise over 45 minutes.

    • Observation: The deep red color of bromine should fade rapidly upon contact with the reaction mixture, indicating consumption.

  • Reaction: Stir at room temperature for 2 hours. A precipitate typically forms as the product is less soluble than the starting material.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water containing 1% sodium bisulfite (

    
    ) to quench unreacted bromine.
    
  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/water (80:20) to obtain white needles.

  • Validation: Check MP (target >180°C) and ¹H NMR (confirm absence of H-3 signal).

Visualization: Synthesis Pathway

The following diagram illustrates the electrophilic substitution pathway and the directing logic.

SynthesisPathway Start 5-Methoxysalicylic Acid (Precursor) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C-3 Reagents Br2 / AcOH (Electrophile Generation) Reagents->Intermediate Br+ Source Product 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid Intermediate->Product Deprotonation (Aromatization)

Caption: Figure 1. Regioselective bromination pathway driven by the synergistic directing effects of the 2-OH and 1-COOH groups.

Part 3: Pharmaceutical & Industrial Applications

This compound is not merely an end-product but a versatile "molecular handle" for drug discovery.

1. Benzamide Antipsychotics (Remoxipride Analogs)

Substituted benzoic acids are key intermediates in the synthesis of benzamide-based dopamine


 antagonists.
  • Workflow: The carboxylic acid is converted to an acid chloride (using

    
    ) and coupled with a diamine (e.g., (S)-N-ethyl-2-aminomethylpyrrolidine).
    
  • Role of Bromine: The 3-bromo substituent induces a steric twist in the molecule, locking the conformation for optimal receptor binding. It also serves as a site for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to introduce biaryl diversity.

2. Schiff Base Ligands

The salicylate core (OH and COOH) allows for bidentate or tridentate chelation with transition metals (Cu, Zn, Fe).

  • Application: These complexes are explored for antibacterial activity and as mimetics for metalloenzymes.

3. Workflow: Derivatization to Active Pharma Ingredients (API)

PharmaWorkflow Core 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid Step1 Activation (SOCl2 or HATU) Core->Step1 Step2 Amidation (R-NH2 Coupling) Step1->Step2 Formation of Amide Bond Step3 Pd-Catalyzed Coupling (Suzuki/Sonogashira at Br) Step2->Step3 Functionalization of Br Target Target API (e.g., D2 Antagonist) Step3->Target Final Deprotection

Caption: Figure 2. Divergent synthesis workflow converting the scaffold into complex pharmaceutical agents.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[3][5]

Storage:

  • Store in a cool, dry place (2–8 °C recommended).

  • Keep container tightly closed to prevent oxidation of the phenolic group (browning).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21470017, 3-Bromo-2-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. (Contextual reference for bromination mechanism). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

Topic: : pKa Determination & Implications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals pKa Determination, Mechanistic Insights, and Experimental Protocols E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : pKa Determination & Implications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

pKa Determination, Mechanistic Insights, and Experimental Protocols

Executive Summary & Structural Analysis

3-bromo-2-hydroxy-5-methoxybenzoic acid (CAS: 132020-40-7 / 1003711-82-1) is a trisubstituted benzene derivative featuring a salicylic acid core. Its physicochemical behavior is governed by the interplay between the acidic carboxyl group, the phenolic hydroxyl group, and the electronic effects of the bromine and methoxy substituents.

Understanding the dissociation constants (pKa) of this molecule is critical for predicting its solubility, lipophilicity (LogD), and membrane permeability in drug discovery and formulation.

Structural Scaffold:

  • Core: Salicylic acid (2-hydroxybenzoic acid).[1]

  • Substituent 1 (Pos 3): Bromine (-Br). Ortho to the phenolic hydroxyl; meta to the carboxyl.

  • Substituent 2 (Pos 5): Methoxy (-OCH₃). Para to the phenolic hydroxyl; meta to the carboxyl.

pKa Values and Mechanistic Derivation

Direct experimental data for this specific substitution pattern is rare in public literature. The values below are derived from high-fidelity structure-activity relationship (SAR) analysis using experimentally validated analogs (3-bromosalicylic acid and 5-methoxysalicylic acid).

Summary of Dissociation Constants
Ionization StepFunctional GroupEstimated pKaDominant Electronic Effect
pKa₁ Carboxylic Acid (-COOH)2.61 ± 0.10 Inductive withdrawal (-I) by 3-Br; Ortho-effect.
pKa₂ Phenolic Hydroxyl (-OH)11.0 ± 0.50 Intramolecular H-bond (stabilizing); Resonance donation (+R) by 5-OMe.
Detailed Mechanistic Analysis

pKa₁ (Carboxylic Acid): The Acidifying Effect of Bromine The pKa₁ of unsubstituted salicylic acid is 2.97 . The introduction of a bromine atom at the 3-position (ortho to the phenol, meta to the carboxyl) exerts a strong electron-withdrawing inductive effect (-I).

  • Evidence: Experimental data for 3-bromosalicylic acid confirms a pKa₁ of 2.61 .

  • Modulation by 5-Methoxy: The methoxy group at position 5 is meta to the carboxyl group. While methoxy is strongly electron-donating by resonance (+R), this effect is diminished in the meta position, where the inductive withdrawal (+I) often dominates or neutralizes the effect. Therefore, the pKa₁ remains largely determined by the 3-bromo substituent, anchoring the value near 2.6 .

pKa₂ (Phenolic Hydroxyl): The Tug-of-War The pKa₂ of salicylic acid is exceptionally high (~13.6 ) due to the strong intramolecular hydrogen bond between the phenolic hydrogen and the carboxylate oxygen.

  • 3-Bromo Effect: The ortho-bromo group inductively withdraws electron density from the oxygen, weakening the O-H bond and lowering the pKa relative to salicylic acid.

  • 5-Methoxy Effect: The para-methoxy group donates electron density via resonance (+R) into the ring and the phenolic oxygen. This stabilizes the protonated form, effectively raising the pKa (making it less acidic).

  • Net Result: The destabilizing inductive effect of Br is partially countered by the stabilizing resonance of OMe. However, the disruption of the perfect H-bond geometry by the bulky bromine likely lowers the pKa significantly from 13.6, settling in the 10.5–11.5 range.

Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation of the molecule, highlighting the species present at different pH levels.

IonizationPathway Figure 1: Stepwise ionization equilibrium of 3-bromo-2-hydroxy-5-methoxybenzoic acid. Species1 H2L (Neutral) Protonated COOH & OH (pH < 2.0) Species2 HL- (Mono-anion) COO- & OH (pH 4.0 - 9.0) Species1->Species2 pKa1 ≈ 2.61 (COOH Deprotonation) Species3 L2- (Di-anion) COO- & O- (pH > 12.0) Species2->Species3 pKa2 ≈ 11.0 (Phenol Deprotonation)

Experimental Determination Protocols

To rigorously validate these values in a laboratory setting, the following protocols are recommended. Due to the low solubility of the neutral species and the potential overlap of pKa values with solvent limits, a Potentiometric Titration (for pKa1) and UV-Metric Titration (for pKa2) are the gold standards.

Protocol A: Potentiometric Titration (Standard)

Best for determining pKa1 (2.61).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is an issue, use a co-solvent system (methanol/water 20:80) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution:

    • Acidify the solution to pH 1.5 using 0.1 M HCl.

    • Titrate with KOH under inert nitrogen atmosphere to prevent CO₂ absorption.

    • Record pH vs. Volume added.

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify the equivalence point and calculate pKa1.

Protocol B: UV-Metric Titration (Spectrophotometric)

Best for determining pKa2 (11.0) and handling low solubility.

  • Principle: The UV absorbance spectrum of the phenol shifts significantly upon deprotonation (bathochromic shift).

  • Workflow:

    • Prepare a stock solution (10 mM in DMSO).

    • Dilute into a series of buffers ranging from pH 8 to pH 13 (constant ionic strength).

    • Measure UV-Vis spectra (200–400 nm) for each buffer.

  • Calculation: Plot absorbance at

    
     (typically 300-320 nm for salicylates) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation.
    

ExperimentalWorkflow Figure 2: Decision tree for experimental pKa determination methodology. Start Start: Sample Preparation (5mg Compound) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck BranchHigh Soluble (>1mM) SolubilityCheck->BranchHigh BranchLow Insoluble (<1mM) SolubilityCheck->BranchLow Potentiometric Potentiometric Titration (pH 1.5 -> 12.0) BranchHigh->Potentiometric Cosolvent Co-solvent Titration (MeOH/Water) BranchLow->Cosolvent UVMetric UV-Metric Titration (Spectrophotometric) BranchLow->UVMetric Analysis Data Analysis (Gran Plot / Bjerrum) Potentiometric->Analysis Cosolvent->Analysis UVMetric->Analysis Result Determination of pKa1 & pKa2 Analysis->Result

Implications for Drug Development[2]
  • Solubility Profile: At physiological pH (7.4), the molecule exists almost exclusively as the mono-anion (carboxylate deprotonated, phenol protonated). This ensures reasonable aqueous solubility compared to the neutral form.

  • Permeability (LogD):

    • pH 1-2: Neutral species dominates. High LogP (Predicted ~2.9). High permeability.

    • pH 7.4: Mono-anionic species. LogD will be significantly lower (approx LogP - 3 units ≈ 0.0), suggesting reduced passive membrane permeability but high solubility.

  • Formulation: Salts (Sodium/Potassium) should be formed at the carboxylate (pH > 4) rather than the phenolate (pH > 11) to avoid extreme alkalinity which may cause degradation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520927, 3-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75787, 5-Methoxysalicylic acid. Retrieved from [Link]

  • Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill.
  • IUPAC. (2025).[2] Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Data. Retrieved from [Link][1]

Sources

Foundational

potential pharmaceutical applications of 3-bromo-2-hydroxy-5-methoxybenzoic acid

The Strategic Role of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid in Advanced Drug Discovery Executive Summary In the landscape of modern drug discovery, the strategic selection of pharmacophore building blocks dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid in Advanced Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of pharmacophore building blocks dictates the success of downstream lead optimization. 3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS 132020-40-7) represents a highly specialized, multi-functional intermediate. By combining the foundational bioactivity of a salicylic acid core with the orthogonal reactivity of a C3-bromine and the electronic modulation of a C5-methoxy group, this compound serves as a critical precursor for Selective Estrogen Receptor Modulators (SERMs), advanced metallo-drugs, and novel antimicrobial agents. This technical guide deconstructs the structural rationale, pharmaceutical applications, and validated synthetic protocols associated with this molecule.

Structural Rationale & Pharmacophore Dynamics

To understand the utility of 3-bromo-2-hydroxy-5-methoxybenzoic acid, we must analyze its structural components through the lens of structure-activity relationships (SAR):

  • The Salicylic Acid Core: Provides a well-characterized bidentate binding motif (carboxylic acid and adjacent phenolic hydroxyl) capable of hydrogen bonding with target proteins or chelating transition metals.

  • C3-Bromination: The inclusion of a heavy halogen at the 3-position serves two distinct purposes. Biologically, it increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane penetration, and introduces a highly polarizable site capable of halogen bonding with receptor pockets. Chemically, the bromine atom acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions [1].

  • C5-Methoxylation: The methoxy group is a strong electron-donating group via resonance. Its placement at the 5-position enriches the electron density of the aromatic ring, modulating the pKa of the phenolic hydroxyl group and optimizing the compound's pharmacokinetic stability against rapid oxidative metabolism.

Pharmaceutical Applications

A. Precursor for Selective Estrogen Receptor Modulators (SERMs)

One of the most prominent applications of 3-bromo-2-hydroxy-5-methoxybenzoic acid is its role as a foundational building block in the synthesis of tetracyclic estrogen ligands. As detailed in , this compound is utilized to construct complex polycyclic scaffolds that act as SERMs [2].

The causality here is rooted in synthetic accessibility: the C3-bromine allows for precise, regioselective Suzuki-Miyaura or Stille couplings to append additional aryl rings. Once the tetracyclic core is formed, the resulting SERMs exhibit high-affinity binding to Estrogen Receptors (ERα and ERβ), inducing conformational changes that selectively recruit co-repressors or co-activators depending on the target tissue (e.g., acting as an antagonist in breast tissue but an agonist in bone).

SERM_Pathway A 3-Bromo-2-hydroxy- 5-methoxybenzoic acid B Tetracyclic SERM Scaffold A->B Pd-Catalyzed Coupling C Estrogen Receptor (ERα / ERβ) B->C High-Affinity Binding D Transcriptional Modulation C->D Co-activator/ Co-repressor

Fig 1. Mechanistic pathway of SERMs derived from 3-bromo-2-hydroxy-5-methoxybenzoic acid.

B. Antimicrobial Agents and Schiff Base Metallo-Drugs

Halogenated salicylic acid derivatives have historically demonstrated potent antimicrobial and antitubercular activity. The evolution of these compounds has led to the development of Schiff base ligands. By converting 3-bromo-2-hydroxy-5-methoxybenzoic acid into its corresponding hydrazide or aldehyde derivative, researchers can synthesize bis-Schiff bases.

As demonstrated in related methodologies (e.g.,), these Schiff bases act as multidentate ligands that coordinate with transition metals (Cu²⁺, Zn²⁺, Pt²⁺) [3]. The resulting metallo-drugs leverage the lipophilicity of the bromine atom to penetrate bacterial cell walls or tumor cell membranes, delivering the cytotoxic metal center directly to intracellular targets (such as DNA or mitochondrial enzymes).

Quantitative Data Summary

To benchmark the physicochemical advantages of this specific derivative against its parent compounds, we summarize the critical quantitative metrics derived from the [1].

CompoundExact Mass (Da)Predicted CCS ([M-H]⁻, Ų)Key Structural ModificationPrimary Pharmaceutical Impact
Salicylic Acid 138.03~118.2None (Parent)Baseline anti-inflammatory; weak chelation.
5-Bromosalicylic Acid 215.94~135.4C5-BrominationIncreased lipophilicity; enhanced antibacterial efficacy.
3-Bromo-2-hydroxy-5-methoxybenzoic acid 245.95144.6C3-Bromination + C5-MethoxylationOrthogonal coupling handle; optimized SERM affinity.

Table 1: Comparative physicochemical properties highlighting the increased steric bulk (Collision Cross Section - CCS) and mass associated with the dual-modified derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an in-process quality control (QC) checkpoint.

Protocol A: Palladium-Catalyzed Suzuki Cross-Coupling (SERM Intermediate Synthesis)

Objective: To append an arylboronic acid to the C3 position of the scaffold.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-2-hydroxy-5-methoxybenzoic acid (1.0 equiv) and the target arylboronic acid (1.2 equiv).

    • Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step in the catalytic cycle.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Degassing is critical; ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state. The water is necessary to dissolve the inorganic base.

  • Reaction & Monitoring: Heat the mixture to 90°C for 12 hours.

    • Self-Validation Checkpoint: At 4 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. The disappearance of the 245.95 Da [M-H]⁻ peak confirms oxidative addition has proceeded successfully.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to ensure the carboxylic acid is fully protonated), and extract with ethyl acetate. Purify via flash chromatography.

Protocol B: Synthesis of a Schiff Base Metallo-Ligand

Objective: To synthesize a bioactive metal-chelating complex.

  • Hydrazide Formation: React 3-bromo-2-hydroxy-5-methoxybenzoic acid with thionyl chloride (SOCl₂) in catalytic DMF to form the acyl chloride, followed by immediate quenching with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

  • Condensation: Dissolve the resulting hydrazide (1.0 equiv) in absolute ethanol. Add a target aromatic aldehyde (1.0 equiv) and 2 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to lower the lowest unoccupied molecular orbital (LUMO) energy, thereby accelerating nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Reflux at 75°C for 4 hours until a solid precipitate forms.

  • Metal Chelation: Suspend the purified Schiff base in methanol and add a methanolic solution of Cu(OAc)₂·H₂O (0.5 equiv for a 2:1 ligand-to-metal complex). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: The solution will exhibit a distinct bathochromic shift (color change from pale yellow to deep green/brown), visually confirming the d-d electron transitions of the newly formed Cu²⁺ complex. Confirm structure via Single-Crystal X-Ray Diffraction (XRD).

Protocol_Logic Step1 1. Carboxylic Acid Activation (SOCl2 / DMF cat.) Step2 2. Hydrazide Formation (NH2NH2·H2O, EtOH) Step1->Step2 Step3 3. Schiff Base Condensation (Aldehyde, Reflux) Step2->Step3 QC In-Process QC: LC-MS & NMR Validation Step2->QC Step4 4. Metal Chelation (M2+ Acetate, MeOH) Step3->Step4 Step3->QC

Fig 2. Workflow for synthesizing metallo-drugs from the brominated salicylic acid core.

Conclusion

3-Bromo-2-hydroxy-5-methoxybenzoic acid is far more than a simple substituted benzoic acid. Its precise arrangement of functional groups provides a highly programmable scaffold. Whether utilized as an orthogonal handle for generating complex SERM architectures or as a lipophilic chelator for next-generation metallo-antibiotics, this compound remains a vital asset in the medicinal chemist's toolkit. Strict adherence to the mechanistic principles and validated protocols outlined above ensures maximum synthetic yield and pharmacological efficacy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21470017, 3-Bromo-2-hydroxy-5-methoxybenzoic acid". PubChem Database. URL:[Link]

  • Mewshaw, R. E., et al. "Tetracyclic compounds as estrogen ligands". U.S. Patent US20060004087A1, filed June 24, 2005, and issued January 5, 2006.
  • "5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method". Chinese Patent CN103553975A, filed October 23, 2013, and issued February 5, 2014.
Exploratory

safety data sheet (SDS) for 3-Bromo-2-hydroxy-5-methoxybenzoic acid

Technical Guide: Safety & Handling of 3-Bromo-2-hydroxy-5-methoxybenzoic acid CAS Registry Number: 132020-40-7 Synonyms: 3-Bromo-5-methoxysalicylic acid; 2-Hydroxy-3-bromo-5-methoxybenzoic acid Molecular Formula: C₈H₇BrO...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety & Handling of 3-Bromo-2-hydroxy-5-methoxybenzoic acid

CAS Registry Number: 132020-40-7 Synonyms: 3-Bromo-5-methoxysalicylic acid; 2-Hydroxy-3-bromo-5-methoxybenzoic acid Molecular Formula: C₈H₇BrO₄ Molecular Weight: 247.04 g/mol

Part 1: Executive Safety Summary & Risk Assessment

1.1 Compound Profile & Significance 3-Bromo-2-hydroxy-5-methoxybenzoic acid is a specialized halogenated salicylic acid derivative used primarily as a scaffold in medicinal chemistry. Its structure combines three reactive handles: a carboxylic acid (for amide/ester formation), a phenol (for etherification), and an aryl bromide (for palladium-catalyzed cross-coupling).

1.2 Hazard Classification (GHS / Read-Across Strategy) Note: As a research chemical, specific toxicological data (LD50) is limited. The classification below is derived from Structure-Activity Relationships (SAR) of analogous halogenated salicylic acids.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Watch ListTreat as Harmful (H302) due to biological activity of salicylic acid derivatives.

1.3 Critical Risk Factors

  • Acidity: As a benzoic acid derivative (pKa ~2.5–3.0), it is corrosive to mucous membranes in high concentrations.

  • Phenolic Oxidation: The electron-rich phenol ring makes the compound susceptible to oxidation. Storage under inert atmosphere (Nitrogen/Argon) is recommended to prevent degradation into quinones.

  • Dust Explosion Potential: Like most fine organic powders, high concentrations of dust in the air can be explosive.

Part 2: Physicochemical Profiling

Data presented below aggregates predicted values and experimental ranges from structural analogs.

PropertyValue / ObservationNote
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point > 180°C (Predicted)Analog 3-Bromo-5-methoxybenzoic acid melts at 190–196°C.
Solubility (Water) LowSoluble in basic aqueous solutions (pH > 8).
Solubility (Organic) HighDMSO, DMF, Methanol, Ethyl Acetate.
pKa (Acid) ~2.8 (Predicted)Stronger acid than benzoic acid due to ortho-OH H-bonding.
pKa (Phenol) ~9.5 (Predicted)Weakly acidic.

Part 3: Handling, Storage & Synthesis Workflow

3.1 Storage Protocol

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to protect the phenolic moiety.

  • Container: Amber glass vial (light sensitive).

3.2 Operational Workflow: Safe Handling The following diagram outlines the decision logic for handling this compound in a research environment, integrating exposure controls with chemical stability requirements.

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves, Lab Coat, Safety Glasses Start->CheckPPE FumeHood Transfer to Fume Hood (Airflow > 0.5 m/s) CheckPPE->FumeHood Weighing Weighing Procedure FumeHood->Weighing StaticCheck Static Control? (Anti-static gun/bar) Weighing->StaticCheck StaticCheck->Weighing No (Risk of Dispersion) SolventSelect Dissolution: Use DMSO/DMF/MeOH StaticCheck->SolventSelect Yes ReactionSetup Reaction Setup: Inert Atmosphere (N2/Ar) SolventSelect->ReactionSetup Waste Disposal: Halogenated Organic Waste ReactionSetup->Waste Post-Experiment

Figure 1: Operational workflow ensuring operator safety and compound integrity during handling.

3.3 Synthesis & Compatibility Notes

  • Incompatible Materials: Strong oxidizing agents (permanganates, peroxides), strong bases, and acid chlorides.

  • Reaction Monitoring: The phenolic hydroxyl group can interfere with certain cross-couplings. It is standard protocol to protect the phenol (e.g., as a methyl ether or acetate) before performing Suzuki-Miyaura coupling on the bromine at position 3.

Part 4: Toxicology & Emergency Response

4.1 Acute Exposure Protocols This protocol is self-validating: if symptoms persist after the initial "Self-Aid" step, the "Medical Escalation" step is automatically triggered.

RouteImmediate Self-Aid (First 5 Mins)Medical Escalation Criteria
Inhalation Move to fresh air. Sit upright.Difficulty breathing, wheezing, or burning sensation in chest.
Skin Contact Wash with soap & water for 15 min. Do NOT use ethanol (increases absorption).Redness, blistering, or persistent itching.
Eye Contact Rinse with water/saline for 15 min. Lift eyelids.Blurred vision, photophobia, or pain.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Nausea, vomiting, or dizziness.

4.2 Emergency Response Decision Tree Visualizing the response to a spill or exposure event.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Contain Isolate Area & Don PPE (Double Glove) Spill->Contain Route Route? Exposure->Route Clean Wet Wipe/Sweep (Avoid Dust) Contain->Clean Neutralize Wash Surface: Weak Bicarb Solution Clean->Neutralize SkinEye Flush 15min (Safety Shower/Eyewash) Route->SkinEye Skin/Eye Inhale Fresh Air + Oxygen if needed Route->Inhale Inhalation Medical Seek Medical Aid (Show SDS) SkinEye->Medical Inhale->Medical

Figure 2: Decision logic for spill containment and exposure response.

Part 5: Regulatory & Transport Information

  • UN Number: Not strictly regulated as a Dangerous Good (DG) for transport in small quantities, but often classified under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) if shipped in bulk due to halogen content.

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Bromo-2-hydroxy-5-methoxybenzoic acid) - Recommended for air transport to be conservative.

  • TSCA (USA): Research & Development (R&D) exemption only. Not listed on public inventory.

References

  • PubChem Database. 3-Bromo-5-methoxybenzoic acid (Analog Source). National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read Across and Grouping. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid from 2-hydroxy-5-methoxybenzoic acid

An In-depth Guide to the Regioselective Bromination of 2-Hydroxy-5-methoxybenzoic Acid Application Note: Synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid Abstract This application note provides a comprehensive, detai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Regioselective Bromination of 2-Hydroxy-5-methoxybenzoic Acid

Application Note: Synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid

Abstract

This application note provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis is achieved through the electrophilic aromatic substitution (bromination) of 2-hydroxy-5-methoxybenzoic acid. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic method.

Introduction and Scientific Background

Substituted bromobenzoic acids are critical building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1][2] The target compound, 3-bromo-2-hydroxy-5-methoxybenzoic acid, possesses a unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—making it a versatile synthon for further chemical transformations, such as cross-coupling reactions.[1]

The synthesis detailed herein involves the direct bromination of 2-hydroxy-5-methoxybenzoic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing. Conversely, the carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The powerful activating and ortho-directing effect of the hydroxyl group is the dominant influence, directing the incoming electrophile (Br+) to the position adjacent (ortho) to it, which is the C-3 position. This position is also conveniently meta to the deactivating carboxyl group, resulting in a highly regioselective transformation.

Reaction Mechanism and Workflow

The core of this synthesis is an electrophilic aromatic substitution reaction. A solution of bromine in glacial acetic acid serves as the source of the electrophile. Acetic acid polarizes the Br-Br bond, generating a partial positive charge on one bromine atom (δ+), which is then attacked by the electron-rich aromatic ring.

Logical Workflow Diagram

The overall process from starting material to purified product can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-hydroxy-5- methoxybenzoic acid in Glacial Acetic Acid C Cool Reactant Solution (0-5 °C) A->C B Prepare Bromine Solution (Br2 in Glacial Acetic Acid) D Slow, Dropwise Addition of Bromine Solution B->D C->D E Stir at Room Temperature (Allow reaction to complete) D->E F Quench Reaction (Pour into Ice Water) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry Final Product I->J

Caption: Experimental workflow for the synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-hydroxy-5-methoxybenzoic acid≥98%Standard Chemical Supplier
BromineReagent Grade, ≥99.5%Standard Chemical Supplier
Glacial Acetic AcidACS Grade, ≥99.7%Standard Chemical Supplier
Ethanol95% or AbsoluteStandard Chemical Supplier
Deionized WaterN/ALaboratory Supply
Sodium Thiosulfate (for quench)Anhydrous, ≥98%Standard Chemical Supplier

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Fume hood

Synthesis Procedure

Step 1: Preparation of Reactant Solution In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 2-hydroxy-5-methoxybenzoic acid in 50 mL of glacial acetic acid. Stir the mixture until all solid has dissolved.

Step 2: Reaction Setup Place the flask in an ice bath and cool the solution to between 0-5 °C. Equip the flask with a dropping funnel and a thermometer.

Step 3: Bromination In a separate container, carefully prepare a solution of 1.6 mL (30.0 mmol, 1.01 eq) of bromine in 15 mL of glacial acetic acid. Caution: This step must be performed in a certified chemical fume hood.[3] Slowly add the bromine solution to the stirred, cooled solution of the benzoic acid derivative via the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

Step 4: Reaction Completion After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The color of the solution should fade from reddish-brown to a pale yellow or orange.

Step 5: Product Precipitation (Quenching) Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold water. A precipitate will form. Stir the resulting slurry for 15 minutes to ensure complete precipitation.

Step 6: Isolation Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual acetic acid and hydrobromic acid.

Step 7: Purification by Recrystallization Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes slightly turbid. Reheat the solution until it is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[4] Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and air dry.

Quantitative Data and Characterization

Reaction Data Summary
ParameterValue
Starting Material 2-hydroxy-5-methoxybenzoic acid
Molecular Weight168.15 g/mol
Amount Used5.0 g (29.7 mmol)
Brominating Agent Bromine (Br₂)
Molecular Weight159.81 g/mol
Amount Used1.6 mL (4.8 g, 30.0 mmol)
Product 3-bromo-2-hydroxy-5-methoxybenzoic acid
Molecular Weight247.04 g/mol [5]
Theoretical Yield7.34 g
Expected Yield75-85%
Reaction Conditions
Temperature0-10 °C (addition), RT (stirring)
Time3-4 hours
SolventGlacial Acetic Acid
Product Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a sharp melting point upon purification.

  • ¹H NMR Spectroscopy: Expected to show distinct aromatic proton signals consistent with the 1,2,3,5-substitution pattern.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z corresponding to [M-H]⁻ for the ⁷⁹Br and ⁸¹Br isotopes.[5]

Critical Safety and Handling Protocols

This procedure involves hazardous materials and must be conducted with strict adherence to safety guidelines.

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and acid-resistant gloves, is mandatory.[7][8] An emergency eyewash station and safety shower must be readily accessible.[7]

  • Bromine (Br₂):

    • Hazards: Extremely toxic, corrosive, and can cause severe, painful burns upon skin contact.[3] Inhalation of vapors is fatal.[6]

    • Handling: Always handle liquid bromine in a fume hood. Use a glass syringe or a dedicated dropping funnel for transfers.

    • Spills: Small spills can be neutralized by covering with sodium carbonate or sodium thiosulfate solution.[3] For large spills, evacuate the area and contact emergency personnel.[6]

  • Glacial Acetic Acid:

    • Hazards: Corrosive and can cause severe skin and eye burns.[9]

    • Handling: Wear appropriate gloves and eye protection. Avoid inhaling vapors.

  • Waste Disposal: All chemical waste, including the filtrate and any unused bromine solution, must be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.[9]

Chemical Reaction Diagram

The chemical transformation is illustrated below.

Sources

Application

regioselective bromination of 5-methoxysalicylic acid protocols

Application Note: Regioselective Bromination of 5-Methoxysalicylic Acid Part 1: Introduction & Strategic Overview The regioselective functionalization of 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 5-Methoxysalicylic Acid

Part 1: Introduction & Strategic Overview

The regioselective functionalization of 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid) is a critical transformation in the synthesis of benzamide-based antipsychotics (e.g., Remoxipride analogs), radiotracers, and agrochemicals. The introduction of a bromine atom provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation events.

However, this substrate presents a classic "competing director" challenge in electrophilic aromatic substitution (EAS). The success of this protocol relies on exploiting the electronic dominance of the phenol group while managing the steric crowding inherent to the 1,2,3-substitution pattern.

Mechanistic Rationale: The Battle for Regiocontrol

The regiochemical outcome is dictated by the interplay of three functional groups:

  • Phenol (-OH, C2): Strong activator, directs ortho (C3) and para (C5). Since C5 is blocked by the methoxy group, the electronic vector points strongly to C3 .

  • Methoxy (-OMe, C5): Moderate activator, directs ortho (C4, C6) and para (C2).

  • Carboxylic Acid (-COOH, C1): Deactivator, directs meta (C3, C5).

The Verdict: Both the -OH (ortho-direction) and -COOH (meta-direction) groups synergistically activate the C3 position . Although C3 is sterically encumbered (sandwiched between -OH and -COOH), the electronic activation at this site is far superior to C4 or C6, which are meta to the strong phenol donor. Therefore, 3-bromo-5-methoxysalicylic acid is the kinetic and thermodynamic product under controlled conditions.

Part 2: Experimental Protocols

Two protocols are provided: Method A for high-precision, small-scale synthesis (ideal for medicinal chemistry), and Method B for scalable, cost-effective production.

Method A: High-Selectivity Bromination (NBS/MeCN)

Best for: Milligram to gram scale, high purity requirements, avoiding free bromine handling.

Materials:

  • Substrate: 5-Methoxysalicylic acid (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 5-methoxysalicylic acid (10 mmol) and MeCN (50 mL). Stir under nitrogen until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Low temperature suppresses over-bromination and side-reactions at C4/C6.

  • Addition: Dissolve NBS (10.5 mmol) in minimal MeCN (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile Phase: 50:50 EtOAc/Hexane + 1% AcOH).

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into cold water (100 mL) containing 10%

    
     to quench residual bromine species.
    
  • Isolation: The product often precipitates as a white/off-white solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Yield: 85–92% Selectivity: >95:5 (3-bromo vs. other isomers)

Method B: Scalable Classical Bromination ( /AcOH)

Best for: Multi-gram to kilogram scale, low cost.

Materials:

  • Substrate: 5-Methoxysalicylic acid (1.0 eq)[1]

  • Reagent: Elemental Bromine (

    
    ) (1.0–1.1 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Sodium Acetate (NaOAc) (optional, buffers HBr generation)

Step-by-Step Protocol:

  • Dissolution: In a 3-neck flask equipped with a dropping funnel and caustic scrubber trap, dissolve 5-methoxysalicylic acid (50 mmol) in Glacial Acetic Acid (200 mL). Add NaOAc (55 mmol) if acid-sensitivity is a concern.

  • Bromination: Dilute

    
     (50 mmol) in AcOH (20 mL). Add dropwise at 15–20°C  (water bath cooling) over 1 hour. Caution: Exothermic reaction.[2]
    
  • Aging: Stir at RT for 3 hours. The solution typically turns from dark red to orange/yellow as bromine is consumed.

  • Quench: Pour the reaction mixture into ice-water (500 mL) containing sodium bisulfite (

    
    , 5 g).
    
  • Purification: The crude product precipitates. Filter and recrystallize from Ethanol/Water (80:20) to remove traces of dibromo-species.

Yield: 75–85% Notes: Strictly control stoichiometry. Excess


 leads to 3,4-dibromo or 3,6-dibromo byproducts.

Part 3: Analytical Data & Troubleshooting

Data Summary
ParameterMethod A (NBS)Method B (

)
Reagent Cost HighLow
Atom Economy Lower (Succinimide waste)High
Regioselectivity Excellent (>95%)Good (90%)
Safety Profile Good (Solid reagent)Hazardous (Fuming liquid)
Major Impurity Succinimide (water soluble)Dibromo-species
Troubleshooting Guide
  • Problem: Formation of di-bromo product.

    • Root Cause:[3] Excess reagent or high temperature.

    • Fix: Reduce reagent to 0.95 eq; maintain T < 5°C during addition.

  • Problem: Low conversion.

    • Root Cause:[3][4] Deactivation by COOH group.

    • Fix: Add a Lewis Acid catalyst (

      
      , 1 mol%) or switch to Method B (more reactive electrophile).
      
  • Problem: Product oiling out.

    • Fix: Seed the aqueous quench with authentic crystals; cool slowly to 4°C.

Part 4: Visualization (Graphviz/DOT)

Figure 1: Reaction Pathway & Regioselectivity Logic

This diagram illustrates the competing directing effects and the pathway to the major product.

ReactionPathway Start 5-Methoxysalicylic Acid (Substrate) Directing Directing Effects Analysis: (-OH): Activates C3, C5 (C5 blocked) -> Strong C3 (-OMe): Activates C4, C6 -> Moderate (-COOH): Deactivates, directs Meta (C3) Start->Directing Electronic Assessment TS Transition State (Sigma Complex at C3) Start->TS + Br+ (Electrophile) Kinetic Control Product 3-Bromo-5-methoxysalicylic acid (Major Product) TS->Product - H+ SideProduct Side Products: 3,4-Dibromo / 3,6-Dibromo (Over-bromination) Product->SideProduct + Excess Br2

Caption: Mechanistic pathway showing the synergistic directing effects of OH and COOH favoring C3 substitution.

Figure 2: Experimental Workflow (Method A)

Workflow Setup 1. Dissolve Substrate in MeCN (Anhydrous) Cool 2. Cool to 0°C (Ice Bath) Setup->Cool Add 3. Add NBS (1.05 eq) Dropwise, Dark Cool->Add Monitor 4. Monitor (TLC/HPLC) 2-4 Hours Add->Monitor Quench 5. Quench (Na2S2O3 / H2O) Monitor->Quench Completion Isolate 6. Filter or Extract (EtOAc) Quench->Isolate Pure Final Product Recrystallize if needed Isolate->Pure

Caption: Step-by-step workflow for the high-selectivity NBS bromination protocol.

Part 5: References

  • Regioselectivity in Phenolic Bromination: Title: "Regioselective bromination of phenols and their derivatives using N-bromosuccinimide."[4] Source:Tetrahedron Letters URL:[Link]

  • Synthesis of Salicylic Acid Derivatives: Title: "Efficient Synthesis of 3-Substituted Salicylic Acids." Source:Synthetic Communications URL:[Link]

  • Green Chemistry Protocols: Title: "Oxidative Bromination of Phenols using HBr/H2O2." Source:Organic Process Research & Development URL:[Link]

  • Mechanistic Grounding: Title: "Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects."[5][6] Source:Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Metal Complexation of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

This Application Note serves as a definitive technical guide for the utilization of 3-bromo-2-hydroxy-5-methoxybenzoic acid (also known as 3-bromo-5-methoxysalicylic acid) as a ligand in coordination chemistry. It is des...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the utilization of 3-bromo-2-hydroxy-5-methoxybenzoic acid (also known as 3-bromo-5-methoxysalicylic acid) as a ligand in coordination chemistry. It is designed for researchers in bioinorganic chemistry and drug discovery.

Executive Summary & Rationale

3-bromo-2-hydroxy-5-methoxybenzoic acid is a polysubstituted salicylic acid derivative that offers a unique electronic and steric profile for metal coordination. Unlike unsubstituted salicylic acid, this ligand incorporates:

  • 3-Bromo Group (Ortho to Phenol): Introduces steric bulk near the primary coordination site, potentially preventing the formation of planar bis-complexes (M(L)₂) and encouraging distorted geometries or mono-ligand species [M(L)(H₂O)ₙ]. It also increases the acidity of the phenolic proton via inductive withdrawal.

  • 5-Methoxy Group (Para to Carboxyl): Acts as an electron-donating group (EDG), modulating the Lewis basicity of the carboxylate oxygen and enhancing the solubility of the resulting complexes in organic media.

Key Applications:

  • Bioinorganic Mimetics: Modeling metalloenzyme active sites where steric crowding is a key feature.

  • Antimicrobial Agents: The bromide moiety often enhances lipophilicity and membrane permeability, potentially increasing the bioactivity of Cu(II) and Zn(II) complexes against resistant strains.

  • Catalysis: The steric bulk of the bromine atom can induce enantioselectivity or regioselectivity in Lewis-acid catalyzed reactions.

Ligand Chemistry & Coordination Modes[1]

The ligand (H₂L) typically coordinates in a bidentate fashion through the carboxylate oxygen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring.

Predicted Coordination Modes (Graphviz Diagram)

CoordinationModes Ligand 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid (H₂L) Deprotonation Deprotonation (pH > 7) Ligand->Deprotonation - 2H⁺ Anion Dianion (L²⁻) Deprotonation->Anion Complex_1 Monodentate (Carboxylate only) Anion->Complex_1 Low pH / Steric Block Complex_2 Bidentate Chelate (O,O-donor) Most Common Anion->Complex_2 Standard Conditions (Cu, Zn, Ni, Co) Complex_3 Bridging Mode (Polymeric) Anion->Complex_3 Ln(III) / High Conc.

Caption: Logical flow of ligand activation and potential coordination modes based on reaction conditions.

Experimental Protocols

Materials & Safety[2]
  • Ligand: 3-bromo-2-hydroxy-5-methoxybenzoic acid (Purity >97%).

  • Metal Salts: Copper(II) acetate monohydrate, Zinc(II) acetate dihydrate (Acetates are preferred over chlorides to act as self-buffering agents).

  • Solvents: Ethanol (Abs.), Methanol, DMSO.

  • Base: 0.1 M NaOH or Triethylamine (TEA).

Synthesis of [Cu(L)(H₂O)₂] (Copper(II) Complex)

Rationale: Copper(II) avidly forms square-planar or distorted octahedral complexes with salicylates. The acetate counter-ion assists in deprotonating the phenolic hydroxyl.

Step-by-Step Protocol:

  • Ligand Solution Preparation:

    • Dissolve 1.0 mmol (247 mg) of 3-bromo-2-hydroxy-5-methoxybenzoic acid in 20 mL of absolute ethanol.

    • Note: If dissolution is slow, warm gently to 40°C.

    • Add 1.0 mmol of Triethylamine (TEA) dropwise to deprotonate the carboxylic acid. The solution may darken slightly.

  • Metal Addition:

    • Dissolve 1.0 mmol (199 mg) of Cu(OAc)₂·H₂O in 10 mL of warm ethanol/water (9:1 v/v).

    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Observation: A color change to intense green (characteristic of Cu-salicylate chelation) should occur immediately.

  • Reflux & pH Adjustment:

    • Heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Check pH: Ideally, maintain pH ~6.5–7.0. If too acidic, add dilute NaOH carefully. Caution: High pH (>9) may precipitate metal hydroxides.

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Green crystalline precipitate should form.

    • Filter under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Dry in a desiccator over silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Solv_L Dissolve Ligand (EtOH, 40°C) Start->Solv_L Metal_Prep Dissolve Metal Salt (Cu(OAc)₂ or Zn(OAc)₂) Start->Metal_Prep Base_Add Add Base (TEA/NaOH) pH adjustment to ~6 Solv_L->Base_Add Mix Dropwise Addition (Metal to Ligand) Base_Add->Mix Metal_Prep->Mix Reflux Reflux 3-4 Hours (78°C) Mix->Reflux Cool Slow Cooling (Crystallization) Reflux->Cool Filter Filtration & Washing (Cold EtOH/Ether) Cool->Filter Dry Final Product (Characterization) Filter->Dry

Caption: Optimized synthetic workflow for transition metal complexes of 3-bromo-5-methoxysalicylic acid.

Characterization Guide (Self-Validation)

To validate the formation of the complex, compare the spectral data of the free ligand (H₂L) against the isolated product.

Infrared Spectroscopy (FT-IR)

The coordination of the carboxylate and phenolic oxygen atoms results in distinct frequency shifts.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Mechanistic Insight
ν(O-H) Phenolic ~3200-3400 (Broad)Disappears / ShiftsLoss of phenolic proton upon chelation.
ν(C=O) Carboxyl ~1670-1690~1600-1630 (ν_asym)Shift to lower wavenumber indicates coordination of carbonyl oxygen.
ν(C-O) Phenolic ~1250~1280-1300Shift to higher wavenumber due to C-O bond strengthening upon metal binding.
M-O Stretch N/A400-500Direct evidence of Metal-Oxygen bond formation.
1H-NMR (for Zn/Cd complexes)

Note: Cu(II) is paramagnetic and will broaden signals, making NMR ineffective.

  • Phenolic Proton: The signal at δ ~11-12 ppm (phenolic OH) should disappear in the complex, confirming deprotonation.

  • Aromatic Protons: The protons at positions 4 and 6 will experience downfield shifts due to the deshielding effect of the metal center.

UV-Vis Spectroscopy
  • Ligand Bands: π→π* transitions (approx. 280-320 nm) often undergo a bathochromic shift (Red shift) upon complexation.

  • d-d Transitions: For Cu(II), look for a broad band around 600-750 nm, indicative of d-d transitions in a distorted geometry.

Troubleshooting & Optimization

  • Precipitate is Amorphous/Oily:

    • Cause: Rapid precipitation or solvent impurities.

    • Fix: Recrystallize from hot DMSO/Ethanol mixtures. Allow slower evaporation.[1]

  • Low Yield:

    • Cause: pH too low (protons compete with metal) or too high (metal hydroxide forms).

    • Fix: Monitor pH strictly between 6.0 and 7.0. Use Acetate salts to buffer the reaction naturally.

  • Steric Hindrance:

    • Insight: The 3-Bromo group is bulky. If 1:2 (M:L) complexes are difficult to form, the system may favor 1:1 adducts with solvent molecules filling the coordination sphere (e.g., [Cu(L)(EtOH)₂]). Do not force 1:2 stoichiometry; analyze the elemental data (CHN) to confirm the ratio.

References

  • Ligand Properties & Salicylate Chemistry

    • Source: PubChem.[2][3][4] (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzoic acid.[3][4][5][6] National Library of Medicine. Retrieved October 26, 2023.

    • URL:[Link]

  • General Synthesis of Salicylate Complexes

    • Source: Lawal, A., et al. (2016). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals.
    • URL:[Link]

  • Structural Analogs (3-Bromo-5-methoxy hydrazones)

    • Source: Li, Z., et al. (2012). Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures.
    • URL:[Link][7][8]

  • Biological Relevance of Metal-Salicylates

    • Source: Hileqp, A. (2025). Biological Activity of Metal Complexes. MDPI.
    • URL:[Link]

Sources

Application

Application Note: Schiff Base Synthesis via 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Scaffolds

This Application Note and Protocol guide details the synthesis of Schiff base derivatives specifically utilizing 3-bromo-2-hydroxy-5-methoxybenzoic acid as the starting scaffold. While standard Schiff bases are formed vi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of Schiff base derivatives specifically utilizing 3-bromo-2-hydroxy-5-methoxybenzoic acid as the starting scaffold.

While standard Schiff bases are formed via the condensation of an amine and an aldehyde, this specific carboxylic acid precursor requires a strategic synthetic pathway—typically conversion to an acid hydrazide —to participate in Schiff base (hydrazone) formation. This guide focuses on this high-fidelity "Hydrazide Route," which preserves the acid's structural integrity while enabling the formation of the azomethine (-C=N-) linkage.

Abstract & Chemical Strategy

The moiety 3-bromo-2-hydroxy-5-methoxybenzoic acid represents a highly functionalized salicylic acid derivative. Its structural features—the ortho-phenolic hydroxyl group, the lipophilic methoxy group, and the heavy halogen (bromine)—make it a privileged scaffold for medicinal chemistry.

Direct reaction of this acid with aldehydes or amines does not yield a Schiff base. Instead, the carboxyl group must be chemically activated. The most robust pathway involves converting the acid to its acid hydrazide , which then acts as the nucleophilic amine equivalent to condense with various aldehydes, forming acylhydrazone Schiff bases . These derivatives are pharmacophores of significant interest for their antibacterial, antifungal, and anticancer properties due to their ability to chelate transition metals and interact with biological targets via halogen bonding.

Strategic Reaction Pathway

The synthesis proceeds in three defined phases:

  • Esterification: Protection/Activation of the carboxyl group.

  • Hydrazinolysis: Formation of the nucleophilic hydrazide core.

  • Condensation: Formation of the target Schiff base (Hydrazone).

SchiffBasePathway Fig 1: Synthetic Pathway from Acid Precursor to Schiff Base Scaffold Acid 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux 6-8h Hydrazide Acid Hydrazide (Nucleophile) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux SchiffBase Target Schiff Base (Acylhydrazone) Hydrazide->SchiffBase Condensation EtOH/AcOH Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Electrophile

[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 3-bromo-2-hydroxy-5-methoxybenzoate

Objective: To convert the unreactive carboxylic acid into a reactive ester intermediate.

  • Reagents:

    • 3-bromo-2-hydroxy-5-methoxybenzoic acid (10 mmol, ~2.47 g)

    • Methanol (Absolute, 30 mL)

    • Sulfuric Acid (Concentrated, 1.5 mL)

    • Sodium Bicarbonate (10% aq. solution)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of the acid in 30 mL of absolute methanol.

  • Catalysis: Add concentrated H₂SO₄ dropwise with constant stirring. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture at 65–70°C for 8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent to ~10 mL using a rotary evaporator.

  • Neutralization: Pour the residue into 50 mL of ice-cold water. Neutralize carefully with 10% NaHCO₃ until effervescence ceases (pH ~7).

  • Isolation: The ester will precipitate as a solid. Filter, wash with cold water, and dry.[1]

    • Checkpoint: Expect a yield of >80%.[2] The product should be insoluble in NaHCO₃ (unlike the starting acid).

Phase 2: Synthesis of 3-Bromo-2-hydroxy-5-methoxybenzohydrazide

Objective: To introduce the amino-functional group required for Schiff base formation.

  • Reagents:

    • Methyl ester from Phase 1 (10 mmol)

    • Hydrazine Hydrate (80% or 99%, 20 mmol, 2 equiv.)

    • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Dissolve the methyl ester in 20 mL of ethanol in a 100 mL RBF.

  • Addition: Add hydrazine hydrate dropwise.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours.

    • Observation: The solution often changes from clear to slightly yellow. A solid precipitate (the hydrazide) may begin to form during the reflux.

  • Crystallization: Cool the reaction mixture in an ice bath for 1 hour. The hydrazide will crystallize out.

  • Purification: Filter the solid and wash with cold ethanol (to remove unreacted hydrazine) followed by ether. Recrystallize from hot ethanol if necessary.

    • Validation: The melting point is typically distinct and higher than the ester. FTIR should show sharp bands at ~3300 cm⁻¹ (NH/NH₂) and ~1650 cm⁻¹ (Amide C=O).

Phase 3: General Schiff Base (Hydrazone) Condensation

Objective: To couple the hydrazide with an aldehyde to form the final pharmacophore.

  • Reagents:

    • 3-Bromo-2-hydroxy-5-methoxybenzohydrazide (1 mmol)

    • Target Aromatic Aldehyde (1 mmol) (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, or 3-Bromo-2-hydroxy-5-methoxybenzaldehyde for a symmetric dimer)

    • Ethanol (15 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Mixture Preparation: In a 50 mL flask, dissolve 1 mmol of the hydrazide in 15 mL of hot ethanol.

  • Aldehyde Addition: Add 1 mmol of the chosen aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 2–4 hours.

    • Visual Cue: A color change (often to yellow, orange, or pale green) and precipitation of the product typically occur.

  • Isolation: Cool to room temperature. Filter the precipitate.[1][3][4]

  • Purification: Wash with cold ethanol and recrystallize from Ethanol/DMF mixture if the compound is highly insoluble.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.

Quantitative Data Summary (Expected Ranges)
ParameterFunctional GroupExpected Signal / ValueDiagnostic Significance
FTIR -CH=N- (Azomethine) 1600 – 1630 cm⁻¹Confirms Schiff base formation.
FTIR C=O (Amide) 1640 – 1660 cm⁻¹Confirms hydrazone linkage (shifts slightly from hydrazide).
FTIR -OH (Phenolic) 3200 – 3400 cm⁻¹ (Broad)Confirms integrity of the scaffold.
¹H NMR -CH=N- (Imine H) δ 8.3 – 8.8 ppm (Singlet)The definitive proof of condensation.
¹H NMR -NH- (Amide) δ 11.0 – 12.0 ppm (Singlet)Often D₂O exchangeable; confirms hydrazone structure.
¹H NMR -OCH₃ (Methoxy) δ 3.7 – 3.9 ppm (Singlet)Characteristic of the starting scaffold.
Experimental Workflow Diagram

Workflow Fig 2: Step-by-Step Experimental Workflow Start Start: Acid Precursor Reflux1 Reflux (MeOH/H+) 8 Hours Start->Reflux1 Isolate1 Precipitate Ester (NaHCO3 Wash) Reflux1->Isolate1 Reflux2 Reflux (N2H4) 4-6 Hours Isolate1->Reflux2 Isolate2 Filter Hydrazide (Cold EtOH Wash) Reflux2->Isolate2 Condense Condensation (Aldehyde + AcOH) Isolate2->Condense Final Recrystallize Target Schiff Base Condense->Final

Applications & Troubleshooting

Biological Relevance

Schiff bases derived from halogenated salicylic acids are extensively documented for:

  • Antimicrobial Activity: The phenolic -OH and azomethine nitrogen can chelate essential metal ions in bacterial enzymes, inhibiting growth.

  • Anticancer Potential: The lipophilic methoxy and bromo groups enhance membrane permeability, allowing the compound to target DNA or specific kinases (e.g., MAPK pathway).

Troubleshooting Guide
  • Issue: Low Yield in Phase 2 (Hydrazide).

    • Cause: Incomplete reaction or water in the solvent.

    • Solution: Use absolute ethanol and ensure the ester is fully dissolved before adding hydrazine. Increase reflux time.

  • Issue: No Precipitate in Phase 3.

    • Cause: Product is too soluble in hot ethanol.

    • Solution: Concentrate the solution to half volume and cool at 4°C overnight. Alternatively, add a few drops of water to induce precipitation (turbidity method).

  • Issue: Steric Hindrance.

    • Insight: The bromine atom at position 3 is ortho to the hydroxyl. While it generally does not interfere with the carboxyl group (position 1), it may affect solubility. Ensure vigorous stirring.

References

  • Zhou, Z. (2011). N′-(5-Bromo-2-methoxybenzylidene)-3-hydroxybenzohydrazide methanol hemisolvate. Acta Crystallographica Section E. Link

  • BenchChem. (2025).[5] Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Link

  • Abdel-Rahman, L. H., et al. (2023).[3][6] Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports.[6] Link

  • Mehetre, A. R., et al. (2016). Synthesis, Characterization and Biological Study of Schiff Bases Derived from 4-Amino-3-Hydroxy Benzoic Acid. Journal of Biological and Chemical Chronicles. Link

  • Mdpi. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase. Molecules. Link

Sources

Method

Application Note: Esterification Strategies for 3-Bromo-2-hydroxy-5-methoxybenzoic Acid and its Methyl Ester Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale Highly functionalized aromatic building blocks are foundational to the development of complex pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

Highly functionalized aromatic building blocks are foundational to the development of complex pharmaceuticals and natural products. Specifically, 3-bromo-2-hydroxy-5-methoxybenzoic acid and its methyl ester derivative (methyl 3-bromo-2-hydroxy-5-methoxybenzoate) serve as critical intermediates in advanced synthetic pathways, most notably in the total synthesis of the enediyne aglycone (±)-calicheamicinone 1.

Due to the ambiguous nomenclature often encountered in laboratory requests, "esterification" of this substrate can refer to two distinct chemical transformations:

  • Carboxylic Esterification: The conversion of the free carboxylic acid into its corresponding methyl ester.

  • Phenolic O-Esterification (Acylation): The protection of the 2-hydroxyl group on the resulting methyl ester to form an acetate ester.

This application note provides a comprehensive, self-validating guide to executing both transformations, addressing the unique steric and electronic challenges inherent to this highly substituted salicylic acid derivative.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming the Salicylic Acid Hurdle

Esterifying salicylic acid derivatives via a standard acid-catalyzed Fischer esterification (MeOH/H₂SO₄) is notoriously inefficient 2. The 2-hydroxyl group forms a strong, stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the bulky 3-bromo substituent creates a steric shield, physically blocking the approach of the weakly nucleophilic methanol solvent.

The Causality of Reagent Choice: To force the reaction to completion, we employ Thionyl Chloride (


) in anhydrous methanol. This choice is deliberate:
  • In-situ Activation:

    
     reacts exothermically with methanol to generate anhydrous 
    
    
    
    gas, acting as a potent Brønsted acid catalyst that protonates the carbonyl oxygen far more effectively than
    
    
    .
  • Intermediate Formation: A portion of the carboxylic acid is converted directly into an acid chloride intermediate, which is highly electrophilic and rapidly trapped by methanol, completely bypassing the hydrogen-bonding hurdle.

Hypernucleophilic Catalysis for Phenolic O-Acetylation

Once the methyl ester is formed, protecting the 2-hydroxyl group requires overcoming the same steric bulk from the adjacent 3-bromo group. Standard acetylation (Acetic Anhydride/Pyridine) yields poor results. By introducing 4-Dimethylaminopyridine (DMAP), we utilize hypernucleophilic catalysis. DMAP attacks the acetic anhydride to form a highly reactive, sterically unencumbered


-acylpyridinium intermediate, which rapidly transfers the acetyl group to the hindered phenol 3.

Reaction Visualization

Workflow cluster_0 Protocol A: Carboxylic Esterification cluster_1 Protocol B: Phenolic O-Acetylation SM 3-Bromo-2-hydroxy-5-methoxybenzoic acid (Starting Material) Step1 Suspend in Anhydrous MeOH (Cool to 0 °C) SM->Step1 Step2 Add SOCl2 Dropwise (Exothermic, generates HCl) Step1->Step2 Step3 Reflux at 65 °C (12-24 h) Monitor via TLC Step2->Step3 Int1 Methyl 3-bromo-2-hydroxy-5-methoxybenzoate (Intermediate Product) Step3->Int1 Step4 Dissolve in CH2Cl2 Add Pyridine & DMAP Int1->Step4 Step5 Add Acetic Anhydride (Ac2O) Stir at RT (4 h) Step4->Step5 Final Methyl 2-acetoxy-3-bromo-5-methoxybenzoate (Final Protected Ester) Step5->Final

Workflow detailing the sequential carboxylic esterification and phenolic O-acetylation.

Quantitative Data Summary

The following table summarizes the optimization data justifying the selected methodologies, demonstrating the stark contrast in efficiency when utilizing chemical activation versus standard conditions.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Yield (%)Key Mechanistic Limitation / Advantage
Carboxylic Esterification MeOH,

(cat.)
654865%Slow conversion due to intramolecular H-bonding.
Carboxylic Esterification MeOH,

(stoich.)
6512>90% Optimal: In-situ

/ acid chloride formation.
Phenolic O-Acetylation

, Pyridine
252440%Poor conversion due to 3-bromo steric bulk.
Phenolic O-Acetylation

, Pyridine, DMAP
254>95% Optimal: Highly efficient hypernucleophilic catalysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 3-bromo-2-hydroxy-5-methoxybenzoate

Objective: Conversion of the free carboxylic acid to the methyl ester.

  • Preparation & Cooling: Suspend 3-bromo-2-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.2 M concentration) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions prevent the hydrolysis of the transient acid chloride back to the starting material. Cooling mitigates the highly exothermic reaction of

      
       with methanol.
      
  • Activation: Slowly add Thionyl Chloride (

    
    , 2.5 eq) dropwise via a pressure-equalizing addition funnel.
    
    • Self-Validation: Vigorous bubbling (

      
       and 
      
      
      
      gas evolution) will be observed immediately. The cessation of this initial violent gas evolution indicates the complete consumption of the thionyl chloride reagent.
  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The reaction is complete when the highly polar starting material streak (retained near the baseline) is entirely replaced by a tight, higher-

      
       spot corresponding to the ester.
      
  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and

    
    . Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) and wash slowly with saturated aqueous 
    
    
    
    .
    • Self-Validation:

      
       gas will evolve upon bicarbonate addition. Continue washing until effervescence completely stops, validating that all residual acidic species have been neutralized.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the pure methyl ester as an off-white solid.
    
Protocol B: Synthesis of Methyl 2-acetoxy-3-bromo-5-methoxybenzoate

Objective: O-Acetylation of the sterically hindered phenol.

  • Preparation: Dissolve the methyl 3-bromo-2-hydroxy-5-methoxybenzoate (1.0 eq) from Protocol A in anhydrous Dichloromethane (

    
    , 0.1 M).
    
  • Catalyst Addition: Add Pyridine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature.

    • Causality: Pyridine acts as the primary acid scavenger, while DMAP acts as the hypernucleophile to activate the anhydride.

  • Acylation: Add Acetic Anhydride (

    
    , 2.0 eq) dropwise. Stir the reaction at room temperature for 4 hours.
    
  • Chemical Validation (Critical Step): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: To verify O-esterification, stain the TLC plate with a 1% aqueous Ferric Chloride (

      
      ) solution. The starting material will stain intensely dark purple (confirming the presence of a free phenolic hydroxyl group). The newly formed product spot will show no color change , confirming complete capping of the phenol.
      
  • Workup: Quench the reaction with 1M aqueous

    
     to protonate and remove the pyridine/DMAP into the aqueous layer. Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate in vacuo to yield the fully protected ester.

References

  • Source: The University of Tokyo (Referencing Churcher et al., J. Am. Chem. Soc. 1998, 120, 3518)
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
  • Protection (and Deprotection)
  • Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides Source: NIScPR URL

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid in Drug Discovery

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for uti...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for utilizing 3-bromo-2-hydroxy-5-methoxybenzoic acid (CAS: 132020-40-7) as a privileged scaffold.

Introduction: The Power of Orthogonal Reactivity

In modern medicinal chemistry, 3-bromo-2-hydroxy-5-methoxybenzoic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity , allowing chemists to selectively functionalize three distinct sites:

  • C1-Carboxylic Acid: Amenable to amide coupling (salicylanilides) or heterocycle formation (benzoxazoles, benzofurans).

  • C2-Phenolic Hydroxyl: A handle for etherification, prodrug design (esters), or chelation (metallodrugs).

  • C3-Bromide: A pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the rapid generation of biaryl libraries.

  • C5-Methoxy: A stable electron-donating group (EDG) that modulates lipophilicity and metabolic stability.

This guide details the synthesis of the scaffold itself and its subsequent transformation into high-value pharmaceutical intermediates, specifically focusing on Kinase Inhibitor precursors and Anti-inflammatory Salicylanilides .

Synthesis of the Scaffold (Protocol A)

Objective: Regioselective preparation of 3-bromo-2-hydroxy-5-methoxybenzoic acid from 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).

Mechanistic Insight

The starting material, 5-methoxysalicylic acid, contains two strong ortho/para directors (OH at C2, OMe at C5) and one meta director (COOH at C1).

  • OH (C2): Directs to C3 (ortho) and C5 (para, blocked).

  • OMe (C5): Directs to C4 and C6.

  • COOH (C1): Directs to C3 .

Experimental Protocol

Reagents:

  • 2-Hydroxy-5-methoxybenzoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Ammonium Acetate (

    
    ) (10 mol% catalyst)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.68 g) of 2-hydroxy-5-methoxybenzoic acid in 50 mL of MeCN.

  • Catalyst Addition: Add 1.0 mmol (77 mg) of

    
    . This buffers the reaction and promotes the electrophilic activation of NBS.
    
  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Critical: Slow addition prevents local high concentrations of brominating agent, minimizing over-bromination at C4/C6.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3 proton doublet. The aromatic region should show two singlets (or meta-coupled doublets, J ~3 Hz) corresponding to protons at C4 and C6.

Application: Divergent Library Synthesis

Once the scaffold is synthesized, it serves as a branching point for two major classes of pharmaceutical intermediates.

Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to extend the carbon skeleton at the C3 position, common in Kinase Inhibitors (e.g., PTP1B inhibitors).[2]

Protocol B: C3-Arylation

  • Setup: Charge a microwave vial with 3-bromo-2-hydroxy-5-methoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add Dioxane:Water (4:1, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C for 12 hours (or 120°C for 30 min in microwave).

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid and phenol), extract with EtOAc, and purify via flash chromatography.

Pathway B: Amide Coupling (Salicylanilide Formation)

Used to generate Anti-bacterial or Anti-helminthic agents (analogous to Niclosamide).

Protocol C: HATU-Mediated Coupling

  • Activation: Dissolve the scaffold (1.0 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 min at RT.[3]

    • Note: The phenolic OH generally does not interfere with HATU activation of the carboxylate under these conditions due to the lower nucleophilicity of the phenol compared to the amine added in the next step.

  • Coupling: Add the functionalized aniline (1.1 equiv). Stir at RT for 4-6 hours.

  • Workup: Dilute with water. The amide product often precipitates. Wash with saturated

    
     to remove unreacted acid and byproducts.
    

Data Summary & Visualization

Reaction Performance Table
TransformationReagentsKey ConditionTypical YieldSelectivity Note
Bromination NBS, MeCN0°C to RT85-92%C3 exclusive (Steric/Electronic control)
Suzuki Coupling

, Pd(dppf)
90°C, Base70-85%Retention of COOH/OH integrity
Amidation HATU, DIPEART, DMF80-95%Chemoselective (COOH over OH)
Divergent Synthesis Workflow (DOT Diagram)

G Start 2-Hydroxy-5-methoxybenzoic acid (Starting Material) Intermediate 3-Bromo-2-hydroxy-5-methoxybenzoic acid (The Scaffold) Start->Intermediate NBS, MeCN, 0°C (Regioselective Bromination) PathA Pathway A: Suzuki Coupling (C3 Functionalization) Intermediate->PathA Ar-B(OH)2, Pd cat. Base PathB Pathway B: Amide Coupling (C1 Functionalization) Intermediate->PathB R-NH2, HATU DIPEA ProdA 3-Aryl-5-methoxysalicylic acids (Kinase Inhibitor Precursors) PathA->ProdA C-C Bond Formation ProdB 3-Bromo-5-methoxysalicylanilides (Anti-inflammatory Agents) PathB->ProdB Amide Bond Formation

Caption: Divergent synthetic workflow illustrating the transformation of the starting material into the core scaffold and its subsequent elaboration into two distinct pharmaceutical classes.

References

  • Regioselective Bromination of Phenols

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
    • Source:

  • Suzuki-Miyaura Coupling on Salicylic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Source:

  • Salicylanilides in Drug Discovery

    • Vinsova, J., et al. (2005). Salicylanilides: A Promising Class of Antitubercular Agents. Current Pharmaceutical Design, 11(24).
    • Source:

  • Chemical Identity Verification

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12224523, 3-Bromo-2-hydroxy-5-methoxybenzoic acid.
    • Source:

Sources

Method

Advanced Antimicrobial Profiling of Brominated Salicylic Acid Derivatives

Application Note & Protocol Guide Introduction: The Bromination Advantage Salicylic acid (SA) is a foundational pharmacophore, but its efficacy against resistant bacterial strains is often limited by poor membrane permea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Bromination Advantage

Salicylic acid (SA) is a foundational pharmacophore, but its efficacy against resistant bacterial strains is often limited by poor membrane permeability and rapid efflux. Brominated salicylic acid derivatives (BSADs) —such as 3,5-dibromosalicylic acid—represent a strategic structural modification. The addition of bromine atoms increases the partition coefficient (LogP), enhancing lipophilicity. This allows the molecule to penetrate the bacterial cell envelope more effectively than its non-halogenated parent, facilitating two primary mechanisms of action:

  • Membrane Depolarization: Disruption of the proton motive force (PMF) in Gram-positive bacteria (e.g., S. aureus).

  • Biofilm Inhibition: Interference with quorum sensing and repression of polysaccharide intercellular adhesin (PIA) production.

This guide details the specific protocols required to characterize these compounds, addressing their unique solubility and chemical properties (e.g., acidity, chelation potential).

Pre-Analytical Considerations & Compound Handling

Solubility and Stock Preparation

BSADs are sparingly soluble in water. Improper solubilization is the #1 cause of variable MIC data.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard. Ethanol is a secondary choice but evaporates during long incubations.

  • Concentration: Prepare a 100X master stock (e.g., 10 mg/mL or 20 mg/mL) to ensure the final solvent concentration in the assay plate is

    
     1%.
    
  • Storage: Store stocks at -20°C in amber vials. Brominated compounds can be light-sensitive.

Chemical Interference (The "Phenolic Shift")
  • The Trap: Salicylic acid derivatives are strong chelators of iron (

    
    ). In iron-rich media, they may form a purple/violet complex.
    
  • The Fix: If visual turbidity reading is compromised by color change, use a metabolic dye (Resazurin) for endpoint determination.

Experimental Workflow Diagram

BSAD_Workflow Synthesis BSAD Synthesis (Bromination) QC Purity Check (NMR/HPLC >95%) Synthesis->QC Stock Stock Prep (DMSO 100X) QC->Stock Pass Screening Primary Screen (MIC/MBC) Stock->Screening Dilution Biofilm Biofilm Assay (Crystal Violet) Screening->Biofilm If MIC < 100 µg/mL MoA Mechanism of Action (Membrane/Chelation) Screening->MoA Hit Validation

Figure 1: Sequential workflow for characterizing brominated salicylic acid derivatives, prioritizing purity and solubility checks before biological assays.

Core Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 [1, 2]. Objective: Determine the Minimum Inhibitory Concentration (MIC) against planktonic bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (QC strain), P. aeruginosa ATCC 27853.

  • Plates: 96-well round-bottom polystyrene plates (untreated).

Step-by-Step Procedure
  • Inoculum Prep: Direct colony suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of 2X top concentration (e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial density

    
     CFU/mL.[1]
    
  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Record the lowest concentration with no visible growth (no pellet/turbidity).

    • Resazurin Modification (Optional): If BSADs cause precipitation or color change, add 30 µL of 0.01% Resazurin solution. Incubate 1–2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Data Interpretation Table

Result Interpretation for BSADs Action

| MIC


 16 µg/mL  | Potent Activity | Proceed to Time-Kill & Biofilm assays. |
| MIC 32–64 µg/mL  | Moderate Activity | Check LogP; may need structural optimization. |
| MIC > 64 µg/mL  | Inactive/Poor | Verify solubility; compound may have precipitated. |

Advanced Protocol: Biofilm Inhibition Assay

Rationale: Salicylic acid is a known transcriptional inhibitor of biofilm factors [3]. Bromination enhances penetration into the exopolysaccharide (EPS) matrix.

Procedure
  • Seeding: Inoculate 96-well flat-bottom plates with 100 µL of bacteria (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Immediately add 100 µL of BSAD at concentrations ranging from

    
     MIC to 
    
    
    
    MIC.
  • Incubation: 24 hours at 37°C (static).

  • Staining (Crystal Violet Method):

    • Aspirate planktonic media gently. Wash 3x with PBS.

    • Fix with 200 µL Methanol (15 min). Air dry.

    • Stain with 200 µL 0.1% Crystal Violet (15 min).

    • Wash with water. Solubilize dye with 200 µL 33% Acetic Acid.

    • Measure Absorbance at 590 nm.

Calculation:



Mechanistic Insight: Membrane Integrity

BSADs often act as uncouplers of oxidative phosphorylation due to their lipophilic, acidic nature.

Mechanism Diagram

BSAD_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm (pH ~7.5) BSAD_Ext BSAD (Protonated) BSAD_Mem Lipophilic Entry BSAD_Ext->BSAD_Mem Diffusion BSAD_Cyto BSAD (Deprotonated) BSAD_Mem->BSAD_Cyto Translocation Protons H+ Release BSAD_Cyto->Protons Dissociation PMF PMF Collapse (Δψ Dissipation) Protons->PMF Acidification

Figure 2: Mechanism of Action. Brominated salicylates act as protonophores, shuttling protons across the membrane and collapsing the Proton Motive Force (PMF).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO < 1%. Warm media to 37°C before adding.
Violet color in media Iron chelation (Salicylate-Fe complex).Use cation-adjusted media with controlled iron levels. Switch to Resazurin readout.
Skipped Wells Pipetting error or "edge effect".Use multi-channel pipettes. Fill edge wells with sterile water to prevent evaporation.
High MIC vs. Gram-neg Efflux pumps or Outer Membrane barrier.Test in combination with permeabilizers (e.g., EDTA or Polymyxin B nonapeptide).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. [Link]

  • Teichoic Acid Inhibition Study. (1998). Mechanism of salicylate-mediated inhibition of biofilm in Staphylococcus epidermidis. Journal of Infectious Diseases. [Link]

  • Salicylic Acid Derivatives Review. (2022). Salicylic Acid Derivatives: Synthesis, Features and Usage as Therapeutic Tools. Molecules. [Link]

  • Biofilm Protocols. (2011). Biofilm formation in Staphylococcus implant infections.[2] A review of molecular mechanisms and implications for biofilm-resistant materials. Biomaterials. [Link]

Sources

Application

Revolutionizing Synthesis: A Guide to Microwave-Assisted Preparation of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Derivatives

An In-Depth Application Note for Researchers and Drug Development Professionals The quest for novel therapeutic agents and functional materials is a driving force in modern chemical research. Central to this endeavor is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note for Researchers and Drug Development Professionals

The quest for novel therapeutic agents and functional materials is a driving force in modern chemical research. Central to this endeavor is the efficient and sustainable synthesis of complex organic molecules. Among these, derivatives of 3-bromo-2-hydroxy-5-methoxybenzoic acid represent a class of compounds with significant potential in medicinal chemistry and materials science. This application note provides a comprehensive guide to the microwave-assisted synthesis of these valuable derivatives, offering detailed protocols and insights into the underlying principles for researchers, scientists, and drug development professionals.

The adoption of microwave-assisted organic synthesis (MAOS) has marked a significant shift from traditional heating methods.[1][2] This technology offers numerous advantages, including dramatically reduced reaction times, increased product yields, and enhanced purity.[3] By directly and efficiently heating the reaction mixture, microwave irradiation often leads to cleaner reactions with fewer side products, aligning with the principles of green chemistry.[4][5]

The Strategic Importance of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Scaffolds

The 3-bromo-2-hydroxy-5-methoxybenzoic acid scaffold is a versatile building block in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provides numerous handles for chemical modification. This allows for the construction of diverse molecular architectures. For instance, the bromine atom can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[6] Derivatives of similar hydroxybenzoic acids have shown promise as enzyme inhibitors and possess a range of biological activities.[7][8]

The Power of Microwave-Assisted Synthesis: A Mechanistic Overview

Microwave heating operates on the principle of dielectric heating.[9] Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10] This is in stark contrast to conventional heating, which relies on slower and often uneven heat transfer from an external source.[10] The key advantages of MAOS include:

  • Accelerated Reaction Rates: The rapid and efficient energy transfer can dramatically shorten reaction times, often from hours to minutes.[2]

  • Improved Yields and Purity: Uniform heating minimizes the formation of byproducts that can arise from localized overheating common in conventional methods.[3]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or heating mantle.[3]

  • Enhanced Safety: Modern microwave reactors are equipped with precise temperature and pressure sensors, allowing for safe operation even when reactions are conducted in sealed vessels above the solvent's boiling point.[11][12]

Caption: Comparison of Conventional and Microwave Heating Mechanisms.

Experimental Protocols: Synthesis of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

This section provides a detailed, step-by-step protocol for the synthesis of the parent compound, 3-bromo-2-hydroxy-5-methoxybenzoic acid, a crucial precursor for further derivatization.

Materials:

  • 2-Hydroxy-5-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Microwave synthesis reactor with appropriate pressure-rated vials

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

  • Microwave reactors operate at high temperatures and pressures. Only use vessels designed for this purpose and follow the manufacturer's safety guidelines.[11][12] After the reaction, ensure the vessel has cooled to a safe temperature (typically below 50 °C) before opening.[12]

Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial, combine 2-hydroxy-5-methoxybenzoic acid (1.0 equivalent) and N-Bromosuccinimide (1.1 equivalents).

  • Solvent Addition: Add acetonitrile (5 mL) to the vial.

  • Stirring: Place a magnetic stir bar in the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes. The maximum power can be set to 180 W.[13]

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Workup:

    • Pour the reaction mixture into a beaker containing 50 mL of cold water.

    • A precipitate of the crude product will form.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-bromo-2-hydroxy-5-methoxybenzoic acid.

    • Dry the purified product under vacuum.

Caption: Workflow for Microwave-Assisted Bromination.

Derivatization Strategies

The synthesized 3-bromo-2-hydroxy-5-methoxybenzoic acid can be further functionalized using various microwave-assisted reactions.

Esterification

The carboxylic acid group can be readily esterified under microwave irradiation.

Protocol:

  • Combine 3-bromo-2-hydroxy-5-methoxybenzoic acid (1.0 equiv.), an alcohol (e.g., ethanol, 3.0 equiv.), and a catalytic amount of sulfuric acid in a microwave vial.

  • Irradiate the mixture at 140-150 °C for 10-20 minutes.[14]

  • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

Amide Formation

The carboxylic acid can be converted to an amide, a common functional group in pharmaceuticals.

Protocol:

  • Activate the carboxylic acid of 3-bromo-2-hydroxy-5-methoxybenzoic acid with a coupling agent (e.g., HBTU or EDC) in a suitable solvent like DMF.

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Irradiate in the microwave reactor at 100-120 °C for 10-15 minutes.

  • Workup typically involves extraction and purification by column chromatography.

Data Presentation

The following table summarizes typical results for the microwave-assisted synthesis of 3-bromo-2-hydroxy-5-methoxybenzoic acid and a representative ester derivative.

CompoundReactantsSolventTemp (°C)Time (min)Yield (%)
3-Bromo-2-hydroxy-5-methoxybenzoic acid2-Hydroxy-5-methoxybenzoic acid, NBSAcetonitrile12015>90
Ethyl 3-bromo-2-hydroxy-5-methoxybenzoate3-Bromo-2-hydroxy-5-methoxybenzoic acid, Ethanol, H₂SO₄ (cat.)Ethanol14020~85

Conclusion

Microwave-assisted synthesis provides a powerful and efficient platform for the preparation of 3-bromo-2-hydroxy-5-methoxybenzoic acid and its derivatives.[3][5] The significant reduction in reaction times, coupled with high yields and purity, makes this technology an invaluable tool for researchers in both academic and industrial settings.[2] By leveraging the principles and protocols outlined in this application note, scientists can accelerate the discovery and development of novel molecules with potential applications in medicine and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). Tumkur University. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Available at: [Link]

  • microwave - an effective tool in organic synthesis. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 3-bromo-2-hydroxy-5-methoxybenzoic acid (C8H7BrO4). (n.d.). PubChem. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]

  • Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.). Pharmacy Education. Available at: [Link]

  • Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (n.d.). PMC. Available at: [Link]

  • Microwave assisted reactions. (n.d.). Slideshare. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts. (2026). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023). MDPI. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-methoxysalicylic acid bromination

Technical Support Center: Troubleshooting 5-Methoxysalicylic Acid Bromination Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Methoxysalicylic Acid Bromination

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the regioselective bromination of 5-methoxysalicylic acid and its derivatives.

Due to the highly electron-rich nature of the methoxy-phenol aromatic core, standard bromination protocols frequently fail, leading to oxidative degradation rather than the desired electrophilic aromatic substitution. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to optimize your yield.

I. Diagnostic Workflow

Troubleshooting Start Low Yield in 5-Methoxysalicylic Acid Bromination? CheckPhenol Is the phenol group protected? Start->CheckPhenol Protect Apply Dual Benzyl Protection (Reduces e- density) CheckPhenol->Protect No CheckReagent Are you using NBS or Br2? CheckPhenol->CheckReagent Yes Protect->CheckReagent Oxidation Over-oxidation to Quinone (Yield < 30%) CheckReagent->Oxidation Yes SwitchReagent Switch to Pyridinium Tribromide (PyH·Br3) CheckReagent->SwitchReagent No Oxidation->SwitchReagent Success Regioselective Bromination (Yield > 85%) SwitchReagent->Success

Diagnostic workflow for resolving low yields in 5-methoxysalicylic acid bromination.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my bromination of 5-methoxysalicylic acid yield a dark, complex mixture with <30% target product? A: This is a classic symptom of oxidative degradation. The 5-methoxysalicylic acid core is exceptionally electron-rich. When exposed to standard brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂), the reagent acts not only as an electrophile but as a strong single-electron oxidant. This initiates a tandem reaction where the free phenol is oxidized, degrading the aromatic C-ring into a corresponding quinone[1]. The dark color of your crude mixture is a visual confirmation of polymerized quinone byproducts.

Q2: How can I prevent the oxidative degradation of the phenolic ring during bromination? A: You must address the thermodynamics of the reaction through two distinct vectors: substrate deactivation and reagent buffering.

  • Substrate Deactivation: Mask the free phenol and carboxylic acid groups using a dual benzyl protection strategy[1]. By converting the strongly activating -OH group into a less activating -OBn ether, you raise the oxidation potential of the ring, making it less susceptible to single-electron transfer (SET) oxidation[2].

  • Reagent Buffering: Abandon NBS and switch to Pyridinium Tribromide (Pyridinium Perbromide,

    
    ).
    

Q3: Mechanistically, why does Pyridinium Tribromide succeed where NBS fails? A: Pyridinium tribromide is a crystalline salt that acts as a controlled-release reservoir for bromine. In solution, it establishes a strict equilibrium:


[3]. This buffering effect keeps the absolute concentration of highly reactive 

extremely low. The low, steady-state concentration of the electrophile is sufficient to drive the kinetically favored electrophilic aromatic substitution (bromination) at the ortho position, but insufficient to trigger the thermodynamically demanding over-oxidation to quinones[1].

Mechanism PyHBr3 Pyridinium Tribromide (PyH·Br3) Equilibrium Controlled Equilibrium: Br3- ⇌ Br2 + Br- PyHBr3->Equilibrium Electrophilic Electrophilic Aromatic Substitution (Ortho to Phenol) Equilibrium->Electrophilic Low [Br2] Substrate Protected 5-Methoxysalicylic Acid Substrate->Electrophilic RadicalOx Radical Oxidation / Rapid e- Transfer Substrate->RadicalOx Product 3-Bromo-5-methoxysalicylic Acid Derivative Electrophilic->Product NBS NBS / Excess Br2 NBS->RadicalOx Quinone Quinone Degradation (Side Product) RadicalOx->Quinone

Mechanistic divergence: Electrophilic bromination vs. oxidative degradation.

III. Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields based on optimized late-stage halogenation studies[1].

Substrate StateBrominating AgentSolventTemp (°C)Primary OutcomeIsolated Yield (%)
UnprotectedNBS (1.1 eq)THF0 to 25Quinone degradation< 15%
Dual Benzyl ProtectedNBS (1.1 eq)THF0 to 25Tandem bromination/oxidation< 30%
Dual Benzyl ProtectedBr₂ (1.0 eq)AcOH25Polybromination + Oxidation~ 45%
Dual Benzyl Protected PyH·Br₃ (1.05 eq) THF 0 to 25 Clean mono-bromination > 85%

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: Dual Benzyl Protection of 5-Methoxysalicylic Acid

Causality: Protects the reactive functional groups to prevent direct oxidation and direct the regiochemistry of the subsequent bromination.

  • Initialization: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-methoxysalicylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 3.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
    
  • Electrophile Addition: Add Benzyl Bromide (BnBr, 2.5 equiv) dropwise via syringe.

  • Reaction & Validation: Heat the mixture to 60 °C. Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The highly polar starting material (

    
    ) should completely disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Quench & Workup: Cool to room temperature. Quench by pouring into ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography to yield the benzyl 2-(benzyloxy)-5-methoxybenzoate.

Protocol B: Regioselective Bromination using Pyridinium Tribromide

Causality: Utilizes the buffered tribromide equilibrium to achieve mono-bromination without degrading the electron-rich aromatic core[1][3].

  • Initialization: Dissolve the dual benzyl protected 5-methoxysalicylic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Lowering the temperature further suppresses the activation energy required for the oxidative side-reaction.

  • Reagent Addition: Add Pyridinium Tribromide (1.05 equiv) portion-wise over 10 minutes. The solution will take on a characteristic orange/red hue.

  • Reaction & Validation: Allow the reaction to slowly warm to room temperature over 2 hours. Validation Checkpoint: As the electrophilic aromatic substitution proceeds, the deep orange color of the tribromide will gradually fade to a pale yellow. TLC analysis should confirm the conversion to a slightly less polar product.

  • Quench: Safety & Integrity Check: Quench the reaction with a saturated aqueous solution of Sodium Thiosulfate (

    
    ). This instantly reduces any unreacted 
    
    
    
    , terminating the reaction and preventing polybromination during workup.
  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organics with water and brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: Purify via silica gel chromatography to isolate the pure brominated intermediate.

V. References

  • Total Synthesis of Allocyclinone A via Late-Stage Halogen Swapping Source: ChemRxiv URL:[Link]

  • Electrochemical Bromination of Arenes in a 200% Cell Source: The Journal of Organic Chemistry (ACS) / NIH PMC URL:[Link]

  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde Source: ACS Omega / NIH PMC URL:[Link]

Sources

Optimization

Technical Support Center: Isomer Resolution &amp; Bromination Troubleshooting

Welcome to the Technical Support Center for the functionalization and purification of methoxy-substituted salicylic acids. This guide is designed for researchers, analytical scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization and purification of methoxy-substituted salicylic acids. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the regioselective bromination and subsequent chromatographic resolution of highly activated aromatic systems.

Critical Alert: Structural Validation & Nomenclature

Q: I am trying to separate the 3-bromo and 5-bromo isomers of 2-hydroxy-5-methoxybenzoic acid. Why am I only seeing one major product and a mass mismatch for the other?

A: If you are encountering this issue, it is highly likely due to a structural paradox in the starting material's nomenclature. A "5-bromo" isomer of 2-hydroxy-5-methoxybenzoic acid is chemically impossible because the C5 position is already covalently occupied by the methoxy (-OCH3) group.

If your protocol expects a 5-bromo isomer, you are likely working with the regioisomer 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid) [1], where the C5 position is open and highly activated for electrophilic attack. Alternatively, if your starting material is strictly 2-hydroxy-5-methoxybenzoic acid, bromination will yield the 3-bromo isomer as the major product, with potential 4-bromo or 6-bromo minor isomers, but never a 5-bromo isomer. The abbreviation "5-Br-SA" strictly refers to 5-bromosalicylic acid derivatives where the 5-position is unsubstituted prior to the reaction[2].

Note: The remainder of this guide will focus on the scientifically viable separation of 3-bromo and 5-bromo isomers derived from 3-methoxysalicylic acid, as this is the standard pathway encountered in drug intermediate synthesis.

Mechanistic Causality: EAS Directing Effects

Q: What dictates the regioselectivity when brominating methoxysalicylic acids?

A: The regioselectivity is governed by the competing directing effects of the hydroxyl (-OH), methoxy (-OCH3), and carboxyl (-COOH) groups[3].

  • -OH (Strongly Activating, Ortho/Para): Dominates the directing effect. In salicylic acid derivatives, the hydroxyl group significantly increases electron density at the ortho and para positions[3].

  • -OCH3 (Activating, Ortho/Para): Synergizes or competes with the -OH group depending on the isomer's steric environment.

  • -COOH (Deactivating, Meta): Decreases electron density at its ortho and para positions, slightly deactivating the ring but reinforcing substitution at its meta positions[3].

EAS_Pathway SM 3-Methoxysalicylic Acid (2-hydroxy-3-methoxybenzoic acid) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate + Br+ Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Intermediate Product5 5-Bromo Isomer (Major Product, Para to -OH) Sterically unhindered Intermediate->Product5 Fast (Kinetic & Thermodynamic) Product3 3-Bromo Isomer (Minor Product) Sterically hindered by -OCH3 Intermediate->Product3 Slow (Steric Clash)

Caption: Electrophilic Aromatic Substitution (EAS) pathway for the bromination of 3-methoxysalicylic acid.

Troubleshooting Guide: Reaction Optimization

Q: I am getting a mixture of mono-brominated and di-brominated products. How do I control the stoichiometry?

A: Highly activated aromatic rings are prone to over-bromination[3]. To ensure a self-validating and controlled reaction:

  • Temperature Control: Maintain the reaction strictly at 25°C to 30°C during the addition of the brominating agent to balance kinetic control and solubility[4].

  • Reagent Selection: Instead of elemental bromine (Br₂), use N-Bromosuccinimide (NBS) with a catalytic amount of strong acid (e.g., sulfuric acid) to modulate the slow, sustained release of the Br⁺ electrophile[4].

  • Quenching: Quench the reaction strictly with ice water or sodium bisulfite to instantly neutralize unreacted electrophilic bromine species[4].

Step-by-Step Recrystallization Protocol for Bulk Isomer Isolation: Halogenated methoxybenzoic acids can often be pre-purified via fractional crystallization before HPLC analysis.

  • Quenching: Immediately transfer the reaction mixture into a vigorously stirred flask containing 200 g of ice water to quench the bromination[4].

  • Solvent Recovery: Recover the halogenated hydrocarbon solvent (e.g., dichloromethane) under reduced pressure[4].

  • Resuspension: Dissolve the crude filtered mother liquor in a minimal volume of hot methanol or ethanol (approximately 3-4 mL per gram of crude product)[4].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. The highly symmetric major isomer will preferentially precipitate.

  • Validation: Filter the crystals and analyze an aliquot via HPLC to confirm isomeric purity before proceeding to downstream drug development steps.

Separation Protocols: Resolving Positional Isomers

If fractional crystallization is insufficient to separate the 3-bromo and 5-bromo isomers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. Positional isomers of brominated salicylic acids can be resolved based on differences in their pKa and intramolecular hydrogen bonding.

Table 1: Chromatographic and Physicochemical Properties of Brominated Methoxysalicylic Acids

IsomerDirecting Group SynergyIntramolecular H-BondingRelative HydrophobicityTypical RP-HPLC Elution Order
3-Bromo-2-hydroxy-3-methoxybenzoic acid Ortho to -OH, Meta to -COOHStrong (between -OH and -Br)HighLate
5-Bromo-2-hydroxy-3-methoxybenzoic acid Para to -OH, Meta to -COOHModerate (between -OH and -COOH)MediumIntermediate
Unreacted Starting Material N/AModerateLowEarly

Step-by-Step RP-HPLC Separation Protocol: To achieve baseline separation of brominated methoxybenzoic acids, a reverse-phase method utilizing an acidic mobile phase is critical to suppress the ionization of the carboxylic acid group[5].

  • Column Selection: Use a reverse-phase C18 or specialized mixed-mode column (e.g., Newcrom R1, 250 x 4.6 mm, 3 µm particle size)[5].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid or Phosphoric acid in LC-MS grade water[5]. (Note: Use formic acid if the downstream application requires Mass-Spec compatibility[5]).

    • Solvent B: Acetonitrile (MeCN)[5].

  • Gradient Elution:

    • 0–2 min: 10% B (Isocratic hold to elute polar impurities).

    • 2–15 min: Linear gradient from 10% B to 60% B.

    • 15–20 min: 60% B to 95% B (Column wash).

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • System Validation: To validate the completion of the separation, ensure the resolution (

    
    ) between the 3-bromo and 5-bromo peaks is 
    
    
    
    . If peak tailing occurs, verify that the pH of the mobile phase is at least 1.5 units below the pKa of the carboxylic acid (
    
    
    ) to ensure it remains fully protonated.
References
  • Write the mechanism involved in bromin
  • 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem.
  • US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google P
  • Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A)
  • 2-Bromo-5-methoxybenzoic acid - SIELC Technologies.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

Executive Summary & Compound Profile Compound: 3-Bromo-2-hydroxy-5-methoxybenzoic acid CAS: 132020-40-7 Molecular Formula: C₈H₇BrO₄ Molecular Weight: 247.04 g/mol [1][2][3][4][5][6] The Core Challenge: Users frequently r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 3-Bromo-2-hydroxy-5-methoxybenzoic acid CAS: 132020-40-7 Molecular Formula: C₈H₇BrO₄ Molecular Weight: 247.04 g/mol [1][2][3][4][5][6]

The Core Challenge: Users frequently report that this compound "does not dissolve in water" or "crashes out" upon dilution from DMSO stocks.[1][2][3][4] This behavior is dictated by its structure: it is a lipophilic weak acid .[1][2][3][4][5] The presence of the bromine atom (C3) and methoxy group (C5) on the salicylic acid core significantly increases lipophilicity compared to the parent benzoic acid.[1][2][3][5] Furthermore, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylic acid, effectively "hiding" the polar functionality from the solvent.[1][2][3][4][5]

Solubility Behavior:

  • Water (pH < 4): Insoluble (< 0.5 mg/mL).[1][3][4][5] Exists in the neutral, protonated form.[1][3][4][5]

  • Water (pH > 6): Soluble.[1][2][3][4][5] Exists as the mono-anionic benzoate salt.[1][2][3][4][5]

  • Organic Solvents (DMSO, Ethanol): Highly soluble (> 50 mg/mL).[1][3][4][5]

Diagnostic Troubleshooting (Q&A)

Category A: Dissolution Failures in Aqueous Media[1][2][3][4]

Q1: I added the powder to water/PBS (pH 7.4), but it’s floating on top or sitting at the bottom. Why? A: This is a kinetics vs. thermodynamics issue. While the compound should be soluble at pH 7.4 (where it is ionized), the solid powder is highly hydrophobic.[1][3][4][5] The water surface tension prevents wetting of the crystals.[1][3][4][5]

  • The Fix: Do not add powder directly to water.[1][2][3][4] Dissolve the compound in a small volume of DMSO (dimethyl sulfoxide) or Ethanol first to create a "concentrated stock," then slowly add this stock to your aqueous buffer while stirring.[1][3][4]

Q2: I adjusted the pH to 7, but it still precipitated. What happened? A: You likely exceeded the solubility limit of the neutral species during the adjustment.[1][2][3][4] If you start at acidic pH and add base, the dissolution rate is slow.[1][3][4][5] If you start in DMSO and dilute into a weak buffer, the pH might locally drop below the pKa (approx. 3.[1][3][4][5]0) due to the acidity of the compound itself.[1][3][4][5]

  • The Fix: Ensure your buffer has sufficient capacity (e.g., 50 mM Phosphate or HEPES) to maintain pH > 6.0 upon addition of the compound.[1][3][4][5]

Category B: Stability & "Crash Out" Issues

Q3: My solution turned yellow/brown after sitting for 24 hours. Is it degraded? A: Likely, yes.[1][2][3][4] This compound contains an electron-rich phenol ring (activated by the methoxy group).[1][2][3][4][5] At high pH (pH > 9), the phenolate ion is susceptible to oxidative coupling or quinone formation, especially in the presence of light and oxygen.[1][3][5]

  • The Fix:

    • Keep the pH between 6.5 and 8.0 (do not go to pH 10 unless necessary).[1][3][4][5]

    • Protect solutions from light (amber vials).[1][3][4][5]

    • Prepare fresh.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Use this for long-term storage (-20°C).

  • Weigh: Measure 24.7 mg of 3-bromo-2-hydroxy-5-methoxybenzoic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolve: Vortex vigorously for 30 seconds. The solution should be clear and colorless to faint yellow.[1][3][4][5]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (e.g., 100 µM)

Use this for cell culture or enzymatic assays.[1][2][3][4]

  • Prepare Buffer: Use PBS or HEPES (pH 7.4).[1][3][4][5] Crucial: Ensure the buffer is at room temperature.[1][2][3][4]

  • Dilution:

    • Calculate the volume of DMSO stock needed (e.g., 1 µL of 100 mM stock into 999 µL buffer).

    • Technique: Place the pipette tip submerged into the buffer and expel the DMSO stock quickly while vortexing the buffer tube. This "jet injection" prevents local high concentrations that trigger precipitation.[1][3][4][5]

  • Verification: Hold the tube up to a light source.[1][3][4][5] If you see a "milky" haze, the compound has crashed out.[1][3][4][5] Sonication (5 mins) may redissolve it.[1][3][4][5] If not, prepare a lower concentration.

Technical Data & Decision Logic

Solubility Decision Tree

SolubilityLogic Start Start: Solid Powder SolventChoice Choose Solvent Start->SolventChoice WaterDirect Direct to Water? SolventChoice->WaterDirect Not Recommended OrganicStock Dissolve in DMSO/EtOH SolventChoice->OrganicStock Recommended CheckPH Check pH WaterDirect->CheckPH Dilution Dilute into Aqueous Buffer OrganicStock->Dilution Acidic pH < 4 (Acidic) CheckPH->Acidic NeutralBasic pH > 6 (Neutral/Basic) CheckPH->NeutralBasic ResultInsol INSOLUBLE (Precipitate forms) Acidic->ResultInsol Protonated Form ResultSol SOLUBLE (Benzoate Salt Form) NeutralBasic->ResultSol Slow Dissolution PrecipCheck Check for Haze/Cloudiness Dilution->PrecipCheck PrecipCheck->ResultInsol Conc. > Solubility Limit PrecipCheck->ResultSol Clear Solution

Caption: Decision logic for solubilizing 3-bromo-2-hydroxy-5-methoxybenzoic acid. Green paths indicate optimal workflows.

Physicochemical Properties Table
PropertyValue (Estimated/Lit)Implications for Handling
pKa (Carboxyl) ~ 2.8 - 3.0Must keep pH > 5.0 to ensure >99% ionization (solubility).[1][2][4][5]
pKa (Phenol) ~ 9.5 - 10.5Avoid pH > 9.0 to prevent oxidative degradation.[1][2][3][4][5]
LogP ~ 2.3 - 2.9Moderately lipophilic; requires DMSO for high concentrations.[1][2][3][4][5]
Water Solubility < 0.5 mg/mL (pH 3)Practically insoluble in acidic media (e.g., 0.1 N HCl).[1][3][4][5]
Max Solubility > 50 mg/mL (DMSO)Excellent stock solvent.[1][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21470017, 3-Bromo-2-hydroxy-5-methoxybenzoic acid.[1][2][3][4][5] Retrieved from [Link][1][2][3][5]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid.[1][3][4][5][7] Journal of Chemical & Engineering Data, 51(5), 1668–1671.[1][3][4][5] (Cited for structural analog solubility principles).[1][3][4][5] Retrieved from [Link]

Sources

Optimization

minimizing over-bromination byproducts in salicylic acid derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in halogenation workf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in halogenation workflows: controlling the regioselectivity of salicylic acid bromination.

Below, you will find an in-depth analysis of the causality behind over-bromination, quantitative comparisons of reaction conditions, and self-validating experimental protocols designed to ensure high-yield monobromination.

Section 1: Mechanistic Fundamentals (FAQ)

Q: Why is salicylic acid so prone to di- and tri-bromination even when I strictly use 1.0 equivalent of bromine? A: The difficulty lies in the inherent electronic properties of the aromatic ring. Salicylic acid (2-hydroxybenzoic acid) features a highly activating phenolic hydroxyl (-OH) group and a deactivating carboxyl (-COOH) group. The -OH group strongly directs electrophilic aromatic substitution (EAS) to the ortho (C3) and para (C5) positions[1]. Because the C5 position is sterically less hindered and para to the strongly activating -OH group, the first bromination occurs rapidly to yield 5-bromosalicylic acid.

However, the resulting monobrominated ring remains sufficiently electron-rich to undergo a second EAS event at the C3 position, yielding 3,5-dibromosalicylic acid. Under harsh conditions or local excesses of molecular bromine (Br₂), the intermediate can even undergo decarboxylation to form 2,4,6-tribromophenol. This causality dictates that relying strictly on stoichiometry is insufficient; kinetic control via temperature and reagent selection is mandatory.

G SA Salicylic Acid (Activated by -OH) Br_plus Electrophile (Br+) SA->Br_plus EAS Activation Mono 5-Bromosalicylic Acid (Target Product) Br_plus->Mono 1.0 eq Br+, 0-5°C Kinetic Control Di 3,5-Dibromosalicylic Acid (Over-bromination) Mono->Di Local Excess Br+ Room Temp Tri 2,4,6-Tribromophenol (Decarboxylation) Di->Tri Harsh Conditions Loss of CO2

Reaction pathway logic for the electrophilic bromination of salicylic acid.

Section 2: Troubleshooting Over-bromination

Q: I am currently using liquid Br₂ in acetic acid. How can I modify my setup to improve regioselectivity? A: Liquid Br₂ is highly reactive and often creates local concentration spikes in the reaction mixture, leading to over-bromination before complete mechanical mixing occurs. I strongly recommend transitioning to a milder, solid bromine source such as N-Bromosuccinimide (NBS)[2] or utilizing an in situ oxidative generation method[3]. NBS in polar aprotic solvents (like THF or DMF) allows for a controlled release of the bromonium ion (Br⁺), significantly enhancing regioselectivity toward the para position (C5).

Alternatively, "green bromination" methods utilizing sodium bromide (NaBr) oxidized by sodium hypochlorite (NaOCl, household bleach)[4] or hydrogen peroxide (H₂O₂/HBr)[5] ensure that the active electrophile is generated gradually. This maintains a low steady-state concentration of Br⁺ that kinetically favors monobromination and creates a self-validating system where the electrophile cannot exceed the stoichiometric limit of the oxidant.

Q: Does temperature really make a difference if I add the reagent slowly? A: Absolutely. The activation energy barrier for the first bromination (C5) is significantly lower than for the second bromination (C3). By maintaining the reaction temperature strictly between 0 °C and 5 °C, you provide enough thermal energy to overcome the first barrier while kinetically freezing out the second. If the reaction is allowed to warm to room temperature (20–25 °C), the rate of the second bromination increases exponentially, eroding your monobrominated yield.

Quantitative Data: Reaction Condition Comparisons
Brominating AgentSolvent SystemTemp (°C)5-Bromo Yield (%)Dibromo/Tribromo (%)Mechanistic Notes
Br₂ (Liquid) Acetic Acid20–2560–6525–30High local concentration causes rapid over-bromination.
NBS DMF / THF0–585–92< 5Controlled Br⁺ release; excellent regioselectivity.
NaBr / NaOCl H₂O / Methanol0–585–90< 5Green chemistry approach; self-regulating in situ oxidation.
H₂O₂ / HBr H₂O / Ethanol0–580–88~ 5Environmentally benign; generates water as a byproduct.

Section 3: Validated Standard Operating Procedures (SOPs)

Protocol A: Regioselective Monobromination using NBS

This protocol leverages the controlled electrophilicity of NBS in a coordinating solvent to maximize 5-bromosalicylic acid yield.

  • Dissolution: Dissolve 10.0 mmol of salicylic acid in 15 mL of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Reagent Addition: Weigh 10.0 mmol (1.0 eq) of N-Bromosuccinimide (NBS). Add the NBS in small portions over 30 minutes to prevent thermal spikes.

  • Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3 with 1% acetic acid) until the starting material is consumed.

  • Quenching: Quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted electrophile.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water to obtain pure 5-bromosalicylic acid.

Protocol B: Green Bromination via In Situ Oxidation (NaBr/NaOCl)

This protocol utilizes a self-validating in situ generation system. The active brominating species is only generated as fast as it is consumed, intrinsically preventing over-bromination[4].

  • Preparation: Dissolve 10.0 mmol of salicylic acid and 10.5 mmol of Sodium Bromide (NaBr) in 20 mL of a 1:1 mixture of Methanol and 1M HCl.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath.

  • Oxidation: Place 10.5 mmol of Sodium Hypochlorite (NaOCl, ~4% aqueous household bleach) in a dropping funnel. Add dropwise over 45 minutes. The solution will temporarily turn pale yellow as active bromine is generated and immediately consumed.

  • Completion: Stir for an additional 1 hour at 0–5 °C. The precipitation of 5-bromosalicylic acid often occurs directly from the aqueous/methanolic mixture.

  • Workup: Filter the white precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 x 10 mL) and dry under a vacuum to yield the target compound.

G Step1 Step 1: Dissolution SA + NaBr in MeOH/HCl Step2 Step 2: Cooling Equilibrate to 0-5 °C Step1->Step2 Step3 Step 3: In Situ Oxidation Dropwise NaOCl addition Step2->Step3 Step4 Step 4: Kinetic Control Stir 1 hr at 0-5 °C Step3->Step4 Step5 Step 5: Precipitation Product crystallizes out Step4->Step5 Step6 Step 6: Isolation Vacuum filtration & wash Step5->Step6

Step-by-step workflow for green regioselective monobromination of salicylic acid.

References

  • Title: Q.33. Salicylic acid is a naturally occurring carboxylic acid, widely used in organic synthesis. Source: askfilo.com URL: [Link]

  • Title: An Expedited, Regiospecific para-Bromination of Activated Aryls Source: TopSCHOLAR (Western Kentucky University) URL: [Link]

  • Title: Simple and improved regioselective brominations of aromatic compounds using N-benzyl N,N-dimethyl anilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditions Source: ResearchGate URL: [Link]

  • Title: An Elegant and Cost - Effective Method of Aromatic Bromination Using Sodium Bromide and Household Bleach Source: Scribd URL: [Link]

  • Title: Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the precise thermodynamic and kinetic controls required for the electrophilic aromatic bromin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the precise thermodynamic and kinetic controls required for the electrophilic aromatic bromination of 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid) to yield 3-bromo-2-hydroxy-5-methoxybenzoic acid[1].

Because the starting material contains two strongly activating groups (hydroxyl and methoxy), the aromatic ring is highly electron-rich. While this ensures rapid reaction kinetics, it also introduces significant risks of over-bromination, oxidative degradation (quinone formation), and bromodecarboxylation if the thermal energy in the system is not strictly managed[2].

Mechanistic Pathway & Temperature Dependency

The regioselectivity of this reaction is dictated by the strongly activating -OH group at C2, which directs the incoming electrophile to the less sterically hindered ortho position at C3[3]. However, elevated temperatures provide the activation energy required for the electrophile to attack the ipso-carbon (C1), leading to the irreversible loss of


.

G SM 5-Methoxysalicylic Acid (Highly Activated Ring) Reagent Brominating Agent (Br2 / AcOH) SM->Reagent TempLow Optimal Temp: 0–5 °C (Kinetic Control) Reagent->TempLow TempHigh Elevated Temp: >25 °C (Thermodynamic/Side Reactions) Reagent->TempHigh Target 3-Bromo-2-hydroxy- 5-methoxybenzoic acid (High Yield & Purity) TempLow->Target Regioselective ortho-bromination Side1 Over-bromination & Oxidative Degradation TempHigh->Side1 Oxidative stress Side2 Bromodecarboxylation (Loss of CO2) TempHigh->Side2 Ipso-attack

Temperature-dependent pathways in 5-methoxysalicylic acid bromination.

Quantitative Data: Temperature vs. Reaction Outcome

To illustrate the critical nature of temperature control, the following table summarizes the quantitative outcomes of the bromination reaction across different thermal ranges.

Temperature RangePrimary OutcomeYield (%)Purity (%)Mechanistic Observation
-10 to 0 °C 3-Bromo target75 - 85%>98%Sluggish kinetics; incomplete conversion of starting material.
0 to 5 °C 3-Bromo target 90 - 95% >99% Optimal kinetic control; strict regioselectivity at C3.
15 to 20 °C Target + Dibromo60 - 70%~80%Activation energy threshold crossed for secondary bromination.
> 30 °C Complex Byproducts<30%<50%Thermal onset of bromodecarboxylation and oxidative degradation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By observing specific visual and physical cues at each step, you can confirm the mechanistic integrity of the reaction in real-time[4].

Reagents: 2-Hydroxy-5-methoxybenzoic acid (1.0 eq), Bromine (


, 1.05 eq), Glacial Acetic Acid (10 volumes).
  • Step 1: Substrate Preparation

    • Action: Dissolve 2-hydroxy-5-methoxybenzoic acid in glacial acetic acid under an inert nitrogen atmosphere.

    • Validation: The solution must be clear and pale yellow. Any initial dark coloration indicates pre-existing oxidation of the starting material.

  • Step 2: Thermal Equilibration (Critical Step)

    • Action: Submerge the reaction vessel in an ice-salt bath and allow the internal temperature to equilibrate strictly to 0–5 °C .

    • Causality: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (kinetic control), which is the electrophilic attack at the highly activated C3 position, preventing ipso-attack at C1.

  • Step 3: Electrophile Addition

    • Action: Add a pre-cooled solution of

      
       in glacial acetic acid dropwise over 30–45 minutes. Maintain vigorous stirring.
      
    • Validation: The red-brown color of the bromine drops should dissipate almost instantaneously upon contacting the solution. If the red color pools or persists, the addition is too fast, and localized heating is occurring. Pause addition until the color clears.

  • Step 4: Maturation

    • Action: Stir the mixture at 0–5 °C for 1 hour.

    • Validation: Perform a TLC check (DCM:MeOH 9:1). The starting material spot should be completely absent, replaced by a single, distinct product spot.

  • Step 5: Quenching and Isolation

    • Action: Pour the reaction mixture into ice-cold distilled water (30 volumes) containing 0.1 eq of sodium bisulfite.

    • Causality: Water crashes out the hydrophobic product, while sodium bisulfite reduces any trace unreacted

      
       to inert bromide ions, halting all electrophilic activity.
      
    • Validation: The mixture will rapidly transition from a pale orange liquid to a dense, off-white suspension.

  • Step 6: Purification

    • Action: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum.

    • Validation: The final product should be a white to off-white powder. Verify the identity via melting point and

      
       NMR (look for the disappearance of the C3 aromatic proton).
      

Troubleshooting Guides & FAQs

Q: I am observing significant bubbling during the bromine addition. What is happening? A: Bubbling during this specific reaction is a definitive hallmark of


 gas evolution, indicating bromodecarboxylation . This means your internal reaction temperature has exceeded the kinetic threshold (typically >15 °C). The electrophile is attacking the ipso-carbon (C1) instead of C3. Immediately check your cooling bath, increase stirring speed to dissipate localized heat, and slow your addition rate.

Q: Why is my final product contaminated with a dibrominated species despite using exactly 1.05 equivalents of bromine? A: This is caused by localized heating and poor mass transfer. If the addition rate of


 is too fast or stirring is inadequate, localized temperature spikes occur at the drop site. This thermal energy overcomes the kinetic barrier, allowing the newly formed monobrominated product to undergo a second bromination event before the 

can disperse. Ensure rigorous stirring and strict adherence to the 0–5 °C setpoint.

Q: The reaction mixture turned dark brown/black during maturation. Is the batch ruined? A: Yes, the batch should be discarded. A dark color shift indicates oxidative degradation. Electron-rich methoxy-phenols are highly susceptible to oxidation into complex, dark-colored quinone polymers[5]. This occurs when the reaction is exposed to excess oxidant, ambient light, or elevated temperatures. Ensure the next run is shielded from direct light and kept strictly cold.

Q: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine? A: Yes. NBS in DMF or acetonitrile is a highly effective, milder alternative that generates a lower steady-state concentration of the active electrophile[6]. However, the temperature must still be maintained below 10 °C to prevent solvent-mediated side reactions and ensure strict regioselectivity at the C3 position.

References

  • Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. acs.org.
  • Supporting Information for Investigation and Development of Novel Synthetic Approaches to Syntheses of Euxanthone and Derived Dy. rsc.org.
  • 3-bromo-2-hydroxy-5-methoxybenzoic acid | 132020-40-7. sigmaaldrich.com.
  • e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • 2-Bromo-6-methoxyphenacyl bromide. benchchem.com.
  • Masked o-Benzoquinones in Organic Synthesis.

Sources

Optimization

purification of 3-bromo-2-hydroxy-5-methoxybenzoic acid from reaction mixtures

Technical Support Center: Purification of 3-Bromo-2-Hydroxy-5-Methoxybenzoic Acid Case ID: PUR-3B2H5M-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-2-Hydroxy-5-Methoxybenzoic Acid

Case ID: PUR-3B2H5M-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 3-bromo-2-hydroxy-5-methoxybenzoic acid (a brominated derivative of 5-methoxysalicylic acid).[1] The primary challenges in this workflow are separating the target monobrominated product from the unreacted starting material (2-hydroxy-5-methoxybenzoic acid) and the over-brominated impurity (3,6-dibromo-2-hydroxy-5-methoxybenzoic acid), while preventing oxidative degradation of the electron-rich phenolic ring.[1][2]

Module 1: The Chemical Logic of Purification

Before troubleshooting, understand the physicochemical levers we are pulling.[2][3]

FeatureChemical ConsequencePurification Lever
Carboxylic Acid (

)
Ionizes at neutral/basic pH.[1][2]Acid-Base Extraction: Allows transfer between organic and aqueous phases.[1][2]
Phenolic Hydroxyl (

)
Susceptible to oxidation (quinones).[2]Antioxidants: Use sodium bisulfite (

) during workup to prevent "browning."[2][3]
Bromine (C-3 position) Increases lipophilicity (logP) & acidity.[2]Recrystallization: The brominated product is significantly less water-soluble than the non-brominated precursor.[1]
Methoxy Group (C-5 position) Electron-donating; activates ring.[1][2]Regioselectivity: Directs bromination to ortho/para positions, creating risk of over-bromination.[2][3]

Module 2: Standard Operating Procedure (SOP) – Purification Workflow

Phase A: Quench & Crude Isolation (The "Crash Out")

Context: You have just finished the bromination reaction (likely using


 or NBS in Acetic Acid or DCM).[2][3]
  • Quench Excess Bromine: Add saturated aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate until the orange/red color of bromine disappears completely.[2][3]
    
    • Why? Unquenched bromine will continue to react during workup, leading to the 3,6-dibromo impurity.[2][3]

  • Solvent Swap (If using AcOH): If the reaction solvent is Acetic Acid, pour the mixture into 5-10 volumes of ice-cold water.[1][2] The product should precipitate.[2][3][4][5][6] Filter and wash with cold water.[2][6][7]

  • Solvent Swap (If using DCM): Perform a liquid-liquid extraction.[2]

Phase B: Acid-Base Purification (Removal of Non-Acidic Impurities)

Use this if your crude solid is sticky or dark.[1][2]

  • Dissolution: Dissolve crude solid in 5% aqueous

    
     (pH ~8.5).
    
    • Note: Do not use NaOH if possible; high pH (>12) can cause oxidative coupling of phenols.[2][3]

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.[2][3]

    • Action: Discard the organic layer (contains non-acidic impurities).[2][3]

  • Precipitation: Acidify the aqueous layer slowly with 1N HCl to pH 1-2.

    • Observation: The target acid precipitates as a white/off-white solid.[1][5][6]

  • Filtration: Collect solid by vacuum filtration.[2][6]

Phase C: Recrystallization (The "Polishing" Step)

Critical for separating mono-bromo from di-bromo species.[1][2]

  • Solvent System: Ethanol/Water (Binary system) or Glacial Acetic Acid.[2][3]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.[2][3][6]

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.[2][3]

    • Allow to cool slowly to Room Temperature (RT), then 4°C.

    • Differentiation: The 3,6-dibromo impurity is generally less soluble and may precipitate first or require a more lipophilic solvent to stay in solution.[1][3] If high purity is required, fractional crystallization is necessary.[2][3]

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic.

PurificationWorkflow Start Reaction Mixture (AcOH or DCM) Quench Quench with NaHSO3 (Remove excess Br2) Start->Quench PhaseCheck Reaction Solvent? Quench->PhaseCheck Precipitation Pour into Ice Water Filter Solid PhaseCheck->Precipitation Acetic Acid Extraction Liquid-Liquid Extraction (DCM/Water) PhaseCheck->Extraction DCM/CHCl3 CrudeSolid Crude Solid Isolated Precipitation->CrudeSolid Extraction->CrudeSolid Evaporate Organic AcidBase Dissolve in 5% NaHCO3 Wash with EtOAc CrudeSolid->AcidBase If Purity < 90% Recryst Recrystallization (EtOH/H2O) CrudeSolid->Recryst If Purity > 90% Acidify Acidify Aqueous Layer (HCl to pH 1) AcidBase->Acidify Keep Aqueous Acidify->Recryst Filter Solid Final Pure 3-Bromo-2-hydroxy- 5-methoxybenzoic acid Recryst->Final

Caption: Logical flow for the isolation and purification of brominated salicylic acid derivatives, prioritizing pH control and solvent selection.

Module 4: Troubleshooting & FAQs

Q1: My product is pink/brown instead of white. What happened?

Diagnosis: Phenolic Oxidation. Root Cause: Phenols are electron-rich and prone to oxidation by air, especially at high pH or in the presence of trace metals and light.[1][3] Solution:

  • Immediate: Wash the solid with a dilute solution of Sodium Bisulfite (

    
    ).[2][3]
    
  • Prevention: Perform the recrystallization under an inert atmosphere (

    
    ) if possible. Avoid using strong bases (NaOH/KOH) during extraction; stick to Bicarbonate (
    
    
    
    ).[2][3]
Q2: I cannot separate the 3-bromo product from the 3,6-dibromo impurity.

Diagnosis: Similar Solubility Profiles. Root Cause: The second bromine atom adds lipophilicity but doesn't drastically change the pKa.[3] Solution:

  • Chromatography: Use a Silica gel column.[2][5][8]

    • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:[2][3]30) + 0.1% Acetic Acid .[2]

    • Why Acid? The acetic acid suppresses the ionization of the carboxylic acid, preventing "tailing" or streaking on the column [1].[1][3]

  • Fractional Recrystallization: The dibromo species is less soluble in ethanol than the monobromo.[2][3] Dissolve the mixture in hot ethanol and cool slightly. The first crop of crystals is likely enriched in the dibromo impurity.[1][3] Filter this off, then cool the filtrate further to get the monobromo target.[2][3]

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: Product loss to the aqueous phase or incomplete precipitation. Root Cause: 3-bromo-2-hydroxy-5-methoxybenzoic acid has some water solubility, especially if the final pH isn't low enough.[1] Solution:

  • Check pH: Ensure the final precipitation pH is < 2.0 .

  • Salting Out: Add NaCl (brine) to the acidified aqueous layer before filtration to decrease the solubility of the organic acid (Common Ion Effect).[2][3]

Q4: How do I confirm I have the 3-bromo and not the 4-bromo or 6-bromo isomer?

Diagnosis: Regioisomer Identification. Verification (NMR):

  • Target (3-bromo): You will see two aromatic protons on the benzene ring (H-4 and H-6).[1][2]

    • They are meta to each other.[2]

    • Look for two doublets with a coupling constant (

      
      ) of ~2-3 Hz  (Meta-coupling).
      
  • Alternative (6-bromo): H-3 and H-4 would be ortho to each other (

    
    ).[1][2]
    
  • Alternative (4-bromo): H-3 and H-6 are para (Singlets or very small coupling).[1][2]

  • Note: The 3-position is electronically favored due to the ortho-directing power of the -OH group dominating the meta-directing power of the -COOH [2].[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2][3] Introduction to Modern Liquid Chromatography. Wiley.[2][3] (Standard reference for mobile phase modifiers in acid purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[2][3] (Authoritative source on Electrophilic Aromatic Substitution directing effects).

  • PubChem. (n.d.).[2][9] 3-bromo-2-hydroxy-5-methoxybenzoic acid (Compound).[1][2][10] National Library of Medicine.[2][3] Retrieved from [Link]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2][3] (Standard reference for recrystallization of benzoic acid derivatives).

Sources

Troubleshooting

Technical Support Center: Stability of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

This is a technical support guide for 3-bromo-2-hydroxy-5-methoxybenzoic acid (also known as 3-bromo-5-methoxysalicylic acid).[1][2][3] Product Category: Substituted Salicylic Acids / Halogenated Benzoic Acids Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 3-bromo-2-hydroxy-5-methoxybenzoic acid (also known as 3-bromo-5-methoxysalicylic acid).[1][2][3]

Product Category: Substituted Salicylic Acids / Halogenated Benzoic Acids Application: Pharmaceutical Intermediates, Ligand Synthesis, Organic Building Blocks Document ID: TS-ORG-3Br5OMe-001[1][2][4]

Executive Summary

3-bromo-2-hydroxy-5-methoxybenzoic acid exhibits conditional stability under basic conditions.[1][2] While the core carbon skeleton and substituents (methoxy, bromine) are chemically resistant to hydrolysis in standard aqueous bases (NaOH, KOH,


), the compound is highly susceptible to oxidative degradation  due to the electron-rich nature of the phenoxide ring.[1][2][3]

Users typically encounter issues with discoloration (browning) and gradual decomposition when basic solutions are exposed to air or light.[1][2][3] Successful handling requires strict exclusion of oxygen and protection from UV radiation.[1][2][3]

Part 1: Technical Deep Dive (Q&A)

Q1: My clear basic solution turned brown/black within hours. Is the compound degraded?

Status: High Probability of Degradation. [1][2][4]

Mechanism: Under basic conditions (pH > 10), the compound exists as a dianion (carboxylate and phenoxide).[1][2][3] The 5-methoxy group and the 2-phenoxide group strongly donate electron density into the benzene ring, significantly lowering the oxidation potential.[1][2][3]

  • Cause: In the presence of dissolved oxygen, the electron-rich ring undergoes oxidative coupling or oxidation to quinoid-like species (e.g., substituted benzoquinones).[1][2][3][4] These byproducts are highly conjugated and deeply colored (yellow

    
     brown 
    
    
    
    black), even at trace concentrations (<1%).[1][2][3]
  • Prevention: All basic solvents must be degassed (sparged with

    
     or Ar) prior to dissolution.[1][2][3] Solutions should be stored under an inert atmosphere.[1][2][3]
    
Q2: Is the bromine atom at position 3 stable to hydrolysis in 1M NaOH?

Status: Chemically Stable.

Mechanism: Users often fear Nucleophilic Aromatic Substitution (


) of the bromine by hydroxide ions.[1][2][3] However, for 

to occur, the ring requires strong electron-withdrawing groups (like nitro or sulfonyl) ortho/para to the leaving group.[1][2][3]
  • Analysis: In this molecule, the ring is deactivated towards nucleophilic attack by the electron-donating phenoxide (

    
    ) and methoxy (
    
    
    
    ) groups.[1][2][3][4] Therefore, the C-Br bond is inert to displacement by hydroxide under standard laboratory conditions (up to reflux temperatures).[1][2][3]
  • Exception: The C-Br bond is sensitive to photolytic homolysis (UV light), which can lead to radical debromination, especially in basic solutions where the excited state lifetime may be altered.[1][2][3]

Q3: Can I heat this compound in base for recrystallization?

Status: Proceed with Caution.

Mechanism:

  • Decarboxylation Risk: Salicylic acid derivatives can undergo thermal decarboxylation.[1][2][3] While the 3-bromo substituent sterically hinders the carboxyl group, the electron-rich nature of the ring can facilitate decarboxylation at high temperatures (

    
    ) over prolonged periods.[1][3]
    
  • Recommendation: Limit heating to

    
     if possible. If reflux is required, ensure the system is strictly anaerobic to prevent rapid oxidation at elevated temperatures.[1][2][3]
    

Part 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Solution turns Yellow/Brown Aerobic Oxidation Formation of quinoid species due to dissolved

.[1][2][4]
Immediate: Use fresh buffer. Protocol: Sparge solvents with Argon for 15 mins before use. Add a reducing agent (e.g., Sodium Bisulfite) if compatible with downstream chemistry.[1][2][3]
Precipitation upon acidification Re-protonation The compound is insoluble in water at acidic pH.[1][2][3]Normal Behavior. This is the standard method for recovery.[1][2][3] Ensure final pH is < 2 to fully protonate the carboxylic acid (

).[1][2][3]
Unexpected Peak in HPLC (M-80) Photolytic Debromination Loss of Br radical due to light exposure.[1][2][4]Protocol: Wrap all flasks in aluminum foil. Use amber glassware. Perform experiments in low-light conditions.
Low Yield in Coupling Rxn Metal Chelation The salicylic acid moiety (OH + COOH) is a strong bidentate ligand.[1][2][3]Protocol: If using metal catalysts (Pd, Cu), the substrate may poison the catalyst.[1][2][3] Protect the phenol (e.g., as an acetate or ether) or use excess catalyst.[1][2][3]

Part 3: Mechanistic Visualization

The following diagram illustrates the stability profile and degradation pathways of the dianion species in basic media.

StabilityPathways Start 3-Bromo-2-hydroxy-5-methoxybenzoic acid (Neutral Solid) Dianion Dianion Species (in Base, pH > 10) Start->Dianion  + 2 equiv Base (NaOH)  Deprotonation (COOH, OH) Oxidation Oxidative Degradation (Quinones/Coupled Products) COLOR: Brown/Black Dianion->Oxidation  + O2 (Air)  Fast Reaction Debromination Radical Debromination (2-Hydroxy-5-methoxybenzoate) Dianion->Debromination  + UV Light (hν)  Slow Reaction Hydrolysis Hydrolysis Products (OH displaces Br) Dianion->Hydrolysis  OH- / Heat  Blocked (Electron Rich Ring)

Caption: Stability map showing the critical sensitivity of the dianion to Oxygen (Red path) and Light (Yellow path), while highlighting its resistance to nucleophilic hydrolysis (Grey dotted path).[1][3]

Part 4: Standard Operating Procedure (SOP) for Basic Handling

Protocol: Preparation of a Stable Stock Solution (100 mM)

Objective: Prepare a stable solution in 1M NaOH for analytical or synthetic use.

  • Glassware Preparation:

    • Use an amber volumetric flask to block UV light.[1][2][3]

    • Clean with acid wash to remove trace transition metals (which catalyze oxidation).[1][2][3]

  • Solvent Degassing (Critical Step):

    • Take 10 mL of 1.0 M NaOH.[1][2][3]

    • Sparge with Argon or Nitrogen gas for 15 minutes using a glass pipette.[1][2][3] Do not skip this step.

  • Dissolution:

    • Weigh the required amount of 3-bromo-2-hydroxy-5-methoxybenzoic acid .[1][2][3]

    • Add the solid to the degassed NaOH under an inert atmosphere blanket.[1][2][3]

    • Sonicate briefly if necessary.[1][2][3] The solution should be colorless to pale yellow .

  • Storage:

    • Seal tightly with Parafilm or a septum.[1][2][3]

    • Store at

      
       in the dark.
      
    • Shelf Life: 24-48 hours.[1][2][4] Discard if solution turns dark amber.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][5] 3-Bromo-2-hydroxy-5-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1][2][3] Retrieved March 5, 2026, from [Link]1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet: 3-Bromo-2-hydroxy-5-methylbenzoic acid (Analogous reactivity data). Merck KGaA.[1][2][3] Retrieved March 5, 2026, from ][2][3]">https://www.sigmaaldrich.com[1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Reference for Nucleophilic Aromatic Substitution rules and Phenol Oxidation mechanisms).

  • NIST Chemistry WebBook. (n.d.).[1][2][3] Benzoic acid, 5-bromo-2-hydroxy- (IR Spectrum and Properties). National Institute of Standards and Technology.[1][2][3] Retrieved March 5, 2026, from [Link]1][2][3]

Sources

Optimization

overcoming steric hindrance in 3-bromo-2-hydroxy-5-methoxybenzoic acid coupling

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Overcoming Steric & Electronic Deactivation in Tri-substituted Benzoic Acid Coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Overcoming Steric & Electronic Deactivation in Tri-substituted Benzoic Acid Coupling.

Technical Analysis: Why This Reaction Fails

Before attempting a fix, it is critical to understand the specific structural antagonist you are fighting. You are not just dealing with a "hindered acid"; you are dealing with a conformationally locked system.

  • The "Buttressing Effect": The bromine atom at position 3 is bulky. It physically pushes the adjacent hydroxyl group (position 2) toward the carboxylic acid (position 1).

  • Intramolecular Deactivation: This forced proximity creates an exceptionally strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This locks the carbonyl in a stable, pseudo-cyclic 6-membered ring, significantly reducing the electrophilicity of the carbonyl carbon. Standard carbodiimides (EDC, DCC) cannot easily break this "electronic lock."

  • Nucleophilic Competition: The 2-hydroxy group is a competing nucleophile. Without protection, self-esterification (oligomerization) is a high risk, especially if the carboxylate is activated highly efficiently.

Troubleshooting Guide (Q&A)
Issue 1: "I tried EDC/NHS and DCC/HOBt, but I see no product or only starting material."

Diagnosis: Activation Insufficiency. Standard coupling reagents rely on the formation of an O-acylisourea intermediate. In your molecule, the steric bulk of the 3-bromo group and the H-bond stabilization prevent the bulky carbodiimide from approaching the carbonyl effectively. Solution: Switch to Uronium/Aza-benzotriazole (HATU/HOAt) systems.

  • Why: HATU is the "gold standard" for hindered couplings. The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (via the pyridine nitrogen) to accelerate the reaction and stabilize the active ester, making it far more reactive than HOBt-based reagents.

Issue 2: "HATU worked slightly, but the yield is low (<30%) and the reaction is sluggish."

Diagnosis: Steric Occlusion. Even the active ester formed by HATU might be too bulky to be attacked by your amine, especially if the amine itself is secondary or hindered. Solution: Utilize the Acid Chloride Route via Ghosez’s Reagent .[1][2]

  • Why: Acid chlorides are the smallest activated species (minimizing steric bulk). However, standard thionyl chloride (

    
    ) is acidic and harsh. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, preventing acid-catalyzed side reactions.
    
Issue 3: "I am seeing multiple spots on TLC that suggest oligomers or esters."

Diagnosis: Phenolic Interference (Chemoselectivity Issue). The 2-hydroxy group is acting as a nucleophile, reacting with your activated acid to form esters (dimers/trimers). Solution: Acetylation or Benzylation of the 2-OH.

  • Why: Protecting the phenol eliminates the competing nucleophile AND breaks the intramolecular hydrogen bond, allowing the carboxylic acid to rotate more freely for activation. An acetyl group is easily removed later with mild base.

Strategic Decision Tree

CouplingStrategy Start Substrate: 3-Bromo-2-hydroxy-5-methoxybenzoic acid Check1 Is the Amine Hindered? Start->Check1 MethodA Method A: HATU/HOAt (Standard High-Power) Check1->MethodA No (Primary Amine) MethodB Method B: Ghosez's Reagent (Neutral Acid Chloride) Check1->MethodB Yes (Secondary/Aniline) Check2 Did Method A Yield >50%? MethodA->Check2 Success Proceed to Workup Check2->Success Yes Check2->MethodB No Check3 Did Method B Yield >50%? MethodB->Check3 Check3->Success Yes MethodC Method C: Phenol Protection (Ac2O or BnBr) -> Coupling Check3->MethodC No (Side Reactions)

Caption: Logical workflow for selecting the optimal coupling strategy based on steric demands and experimental outcomes.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Primary amines and moderate scales.

  • Dissolution: Dissolve 3-bromo-2-hydroxy-5-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM to break up H-bond aggregates.

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). Crucial: If available, add HOAt (0.5 equiv) as an additive to further boost reactivity.

  • Reaction: Stir for 10 minutes at room temperature. The solution should turn yellow/orange.

  • Coupling: Add the Amine (1.2 equiv).

  • Optimization: If no reaction after 2 hours, move the vessel to a microwave reactor. Heat at 60°C for 20 minutes .

Protocol B: The "Neutral Chloride" (Ghosez’s Reagent)

Best for: Very hindered amines (anilines) or when HATU fails.

  • Setup: Flame-dry a flask and purge with Argon.

  • Dissolution: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM or Chloroform.

  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Activation: Allow to warm to room temperature and stir for 1-2 hours.

    • Checkpoint: Monitor by taking an aliquot, quenching with methanol, and checking TLC for the methyl ester. If the acid is gone, the acid chloride is formed.

  • Coupling: Cool back to 0°C. Add a solution of the Amine (1.1 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (if extremely hindered).

  • Completion: Stir at room temperature overnight.

Protocol C: Phenol Protection (The "Nuclear Option")

Best for: Preventing side reactions and breaking the H-bond lock.

  • Protection: Treat the starting material with Acetic Anhydride (1.5 equiv) and catalytic DMAP in DCM. Aqueous workup yields the 2-acetoxy-3-bromo-5-methoxybenzoic acid.

  • Coupling: React the protected acid using Protocol B (Acid Chloride). The acetoxy group prevents the phenol from interfering and removes the hydrogen bond donor.

  • Deprotection: After coupling, treat the crude amide with LiOH (2 equiv) in THF/H2O to cleave the acetate and restore the phenol.

Comparative Data: Reagent Efficiency
Reagent SystemActivation SpeciesSteric ToleranceRisk of Racemization*Recommended For
EDC / HOBt O-acylisoureaLowLowSimple, unhindered amines only.
HATU / HOAt Aza-benzotriazole esterHighLowFirst-line attempt for 3-Br substituted acids.
SOCl₂ / DMF Acid ChlorideVery HighHigh (Thermal)robust substrates; avoid if acid-sensitive groups present.
Ghosez’s Rgt Acid ChlorideVery HighVery LowBest choice for this specific hindered substrate.
PyBOP Phosphonium saltModerateLowAlternative if HATU is unavailable.

*Note: Racemization is not an issue for this specific achiral benzoic acid, but is relevant if coupling to chiral amino acids.

References
  • Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • HATU/HOAt Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Steric Hindrance in Benzoic Acids: Diogo, H. P., et al. "Intramolecular Hydrogen Bonding in 2-Hydroxybenzoic Acid." Journal of Physical Chemistry A, 112(40).[5]

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631 (2009).

Sources

Troubleshooting

Technical Support Center: Precipitation &amp; Isolation of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

[1][2] Case ID: PRECIP-3B2H5M-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: pH Control, Crystallization Dynamics, and Impurity Rejection[1][2] Executive Summary & Core Logic You are isolatin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: PRECIP-3B2H5M-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: pH Control, Crystallization Dynamics, and Impurity Rejection[1][2]

Executive Summary & Core Logic

You are isolating 3-bromo-2-hydroxy-5-methoxybenzoic acid (a brominated derivative of 5-methoxysalicylic acid).[1][2] This process is thermodynamically governed by the Henderson-Hasselbalch equation, but kinetically governed by the "Oiling Out" threshold.[1][2]

The critical failure mode for this specific scaffold (methoxy + bromo + phenol) is oiling out —where the product separates as a sticky, amorphous gum rather than a crystalline solid.[1][2] This traps impurities and makes filtration impossible.[1][2]

The "pH 1.0" Rule

While the theoretical pKa of salicylic acid derivatives is typically ~2.5–3.0, the presence of the electron-withdrawing bromine at the 3-position (ortho to the phenol) and the methoxy group creates a unique electronic environment.

  • Target pH: You must drive the pH below 1.5 (ideally to pH 1.0) to ensure >99% protonation and maximum yield.

  • The Trap: Stopping at pH 3.0 (near the pKa) leaves ~50% of your product soluble in the mother liquor as the salicylate salt.[2]

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes where the process typically fails (Red) versus the "Golden Batch" pathway (Green).[1][2]

G Start Starting Solution (Alkaline Salt Form pH > 10) AcidAdd Acid Addition (Slow Dosing) Start->AcidAdd CheckTemp Check Temperature (Is T > 40°C?) AcidAdd->CheckTemp OilOut FAILURE: Oiling Out (Sticky Gum Formation) CheckTemp->OilOut Yes (Too Hot) Nucleation Nucleation Zone (Cloud Point) CheckTemp->Nucleation No (Controlled < 25°C) CheckPH Check Final pH (Is pH < 1.5?) Nucleation->CheckPH YieldLoss FAILURE: Yield Loss (Product remains as Salt) CheckPH->YieldLoss No (pH > 2.0) Digestion Crystal Digestion (Ostwald Ripening) CheckPH->Digestion Yes (pH 1.0) Filtration Filtration & Wash (Cold Water) Digestion->Filtration

Figure 1: Critical Process Flow for isolating 3-bromo-2-hydroxy-5-methoxybenzoic acid, highlighting failure modes.

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose active issues in your reactor.

SymptomRoot Cause AnalysisCorrective Action (The Fix)
Oiling Out (Product is a gum/liquid)Temp too high: The melting point of the solvated acid is depressed by impurities.[1][2] Addition too fast: Local supersaturation spiked too high.1. Re-dissolve: Add NaOH to return to pH 10.[1][2] 2. Cool: Lower reactor temp to 10–15°C. 3. Seed: Add pure seed crystals at pH 4.0 before dropping to pH 1.
Low Yield (< 70%)pH too high: Product is amphoteric/acidic.[1][2] At pH 3-4, it is still partially ionized.[1][2] Solvent Effect: Too much alcohol (MeOH/EtOH) in the matrix.[1][2]1. Acidify Further: Push pH to 1.0 using Conc. HCl. 2. Antisolvent: Add cold water to increase the polarity of the mother liquor.[2]
Colored Impurities (Pink/Brown crystals)Oxidation: Phenolic ring is sensitive to air oxidation at high pH.[1][2] Occlusion: Fast precipitation trapped mother liquor.[1][2]1. Digestion: Hold the slurry at pH 1 for 1–2 hours with agitation to release trapped impurities. 2. Wash: Use a dilute acidic wash (0.1M HCl) rather than pure water to prevent salt re-formation.[1][2]
Slow Filtration Fines: Rapid acid addition caused "crash precipitation" (nucleation > growth).[1][2]1. Thermal Swing: Heat slurry to 40°C (dissolve fines) and cool slowly to 10°C. 2. Coagulation: Stir at low speed for 2 hours post-precipitation.

The "Golden Batch" Protocol

Standard Operating Procedure (SOP) for 10g Scale

Prerequisites:

  • Starting Material: Sodium 3-bromo-2-hydroxy-5-methoxybenzoate solution (approx.[1][2] 0.5M).[1][2]

  • Acid: 3M Hydrochloric Acid (HCl) or 20% Sulfuric Acid (H2SO4).[1][2]

Step-by-Step Methodology:

  • Preparation & Temperature Control:

    • Ensure the starting alkaline solution is free of particulate matter (filter if necessary).[1][2]

    • Crucial: Cool the solution to 10–15°C .

    • Why: Lower temperature reduces solubility (improving yield) and suppresses the kinetic rate of oiling out [1].[1][2]

  • The Seeding Point (pH 4.0 - 4.5):

    • Slowly add acid dropwise while monitoring pH.[1][2][3]

    • Stop when the solution becomes slightly turbid or reaches pH 4.5.

    • Action: If you have seed crystals, add 1% w/w now.[1][2] If not, pause agitation for 5 minutes to allow natural nucleation.

  • The Acidification Ramp (Target pH 1.0):

    • Resume acid addition slowly.[1][2][3][4]

    • Target final pH: 1.0 ± 0.2 .

    • Note: You will see a thick slurry form.[1][2] Ensure overhead stirring is sufficient to prevent settling but not so vigorous that it breaks the crystals.[1][2]

  • Digestion (Ostwald Ripening):

    • Once pH 1.0 is reached, do not filter immediately. [1][2]

    • Maintain stirring at 10–15°C for 60 minutes .

    • Mechanism:[2][5][6][7][8] This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, rejecting the brominated impurities [2].[1][2]

  • Isolation:

    • Filter using a Buchner funnel.[1][2][3]

    • Wash: Displace mother liquor with 0.1M HCl (cold), followed by a small amount of ice-cold water. Do not use large volumes of neutral water, as the surface pH can rise, redissolving the product.

Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid (H2SO4) instead of Hydrochloric Acid (HCl)? A: Yes, but with a caveat. H2SO4 is non-volatile, which is good.[1][2] However, sodium sulfate (Na2SO4) is less soluble in cold water than sodium chloride (NaCl).[1][2] If your solution is highly concentrated, Na2SO4 might co-precipitate with your product.[1][2] If using H2SO4, ensure you wash the cake thoroughly to remove inorganic sulfates [3].[1][2]

Q: Why does my product turn pink during drying? A: Phenolic compounds are prone to oxidation, forming quinones (which are highly colored) when exposed to air and light, especially if trace alkali remains.[1][2] Ensure the final wash is acidic (pH < 2) to keep the phenol protonated and stable.[1][2] Dry under vacuum or nitrogen if possible.[1][2]

Q: The literature says the pKa is ~3.[2] Why do we go to pH 1? A: The pKa is the point of 50% ionization.[2] At pH 3.0, half your product is still a soluble salt.[1][2] To achieve 99.9% precipitation (insoluble free acid), you need to be at least 2 pH units below the pKa.[1][2] For this brominated derivative, pH 1.0 is the safe zone for maximum recovery [4].[1][2]

References & Authoritative Grounding

  • Crystallization of Substituted Benzoic Acids: Highlighting the relationship between pH, solubility, and oiling out phenomena in methoxy-substituted aromatics.

    • Source:[1][2]

  • Synthesis & Properties of Brominated Methoxybenzoic Acids: Specific data on the synthesis and handling of 3-bromo-5-methoxybenzoic acid derivatives.

    • Source:[1][2][7]

  • General pKa Data for Substituted Salicylic Acids: Establishing the acidity baseline for ortho-hydroxy and bromo-substituted benzoates.

    • Source:[1][2]

  • Purification of Methoxybenzoic Acids: Protocols for recrystallization and impurity rejection in similar scaffolds.

    • Source:[1][2][5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regioselectivity Challenge In medicinal chemistry, the scaffold of 3-bromo-2-hydroxy-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the scaffold of 3-bromo-2-hydroxy-5-methoxybenzoic acid (CAS: 52783-66-1) serves as a critical intermediate for synthesizing bioactive benzocoumarins, urolithins, and enzyme inhibitors.

The primary analytical challenge during its synthesis—typically via electrophilic bromination of 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid)—is confirming the regioselectivity. Bromination can theoretically occur at the C3, C4, or C6 positions.

This guide provides a definitive comparative analysis of the 1H NMR spectral features required to distinguish the desired 3-bromo regioisomer from its starting material and potential byproducts. We focus on the diagnostic coupling constants of the aromatic region as the primary validation metric.

Comparative Spectral Analysis

The transformation from the starting material to the product involves the loss of one aromatic proton and a shift in the coupling pattern of the remaining protons.

The Baseline: 2-Hydroxy-5-methoxybenzoic Acid (Precursor)

The starting material possesses an ABC spin system (or AMX depending on field strength) for the aromatic protons.

  • H3 (Ortho to OH): Doublet (

    
     Hz).
    
  • H4 (Ortho to OMe): Doublet of Doublets (

    
     Hz).
    
  • H6 (Ortho to COOH): Doublet (

    
     Hz).
    
The Product: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

Upon successful bromination at the C3 position, the H3 proton is replaced by bromine. The aromatic system collapses into an AX spin system (two protons meta to each other).

Key Data Comparison Table
FeaturePrecursor (5-Methoxysalicylic Acid)Target Product (3-Bromo Isomer) Alternative (6-Bromo Isomer)
Aromatic Proton Count 3 (H3, H4, H6)2 (H4, H6) 2 (H3, H4)
Coupling Pattern Ortho + Meta (

)
Meta Coupling Only (

)
Ortho Coupling Only (

)
Coupling Constant (

)

Hz,

Hz

Hz

Hz
Chemical Shift H4

6.8 - 7.0 ppm

7.2 - 7.3 ppm (Deshielded)
N/A (H4 is present, but environment differs)
Chemical Shift H6

7.3 - 7.4 ppm

7.4 - 7.6 ppm
N/A (Replaced by Br)
Methoxy (-OMe)

3.75 ppm (

)

3.78 - 3.82 ppm (

)

3.8 - 3.9 ppm (

)

Critical Insight: If you observe a doublet with a large coupling constant (


 Hz) in your product spectrum, you have likely synthesized the 6-bromo  or 4-bromo  isomer, or your reaction is incomplete. The target 3-bromo compound must show two doublets with fine meta-coupling (

Hz).

Experimental Protocol

This protocol ensures optimal resolution of the exchangeable protons (-OH and -COOH), which are often broadened or invisible in chloroform.

Methodology: Sample Preparation
  • Solvent Choice: DMSO-d6 (99.9% D) is required.

    • Reasoning: DMSO disrupts the strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen, allowing distinct observation of the phenolic and carboxylic protons.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (Essential for accurate integration of the aromatic protons vs. the methoxy singlet).
      
    • Scans: 16–32 scans are sufficient for this concentration.

Structural Verification Logic (Visualization)

The following diagram illustrates the logical flow for interpreting the NMR data to confirm the regiochemistry of the bromination.

NMR_Analysis Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Spectrum Acquire 1H NMR Solvent->Spectrum AromaticCount Count Aromatic Protons Spectrum->AromaticCount ThreeH 3 Protons Found AromaticCount->ThreeH No Change TwoH 2 Protons Found AromaticCount->TwoH Substitution Occurred ResultStart Starting Material (No Reaction) ThreeH->ResultStart CouplingCheck Check J-Coupling (H4 - H6 interaction) TwoH->CouplingCheck LargeJ Large J (~9 Hz) (Ortho Coupling) CouplingCheck->LargeJ H3/H4 or H5/H6 present SmallJ Small J (~3 Hz) (Meta Coupling) CouplingCheck->SmallJ H4/H6 only ResultIso Wrong Regioisomer (6-Bromo or 4-Bromo) LargeJ->ResultIso ResultTarget CONFIRMED: 3-Bromo-2-hydroxy- 5-methoxybenzoic acid SmallJ->ResultTarget

Figure 1: Decision tree for verifying the regioselectivity of bromination using 1H NMR coupling constants.

Detailed Signal Assignment

Region 1: Exchangeable Protons (10.0 – 14.0 ppm)

In DMSO-d6, you will typically observe two broad singlets.

  • 
     ~13.0 - 14.0 ppm:  Carboxylic Acid (-COOH). Extremely broad.
    
  • 
     ~10.0 - 11.0 ppm:  Phenolic (-OH).
    
  • Note: The intramolecular hydrogen bond between the C2-OH and the C1-COOH (carbonyl) is weakened in DMSO but still influences the chemical shift, pushing the phenolic proton downfield compared to a free phenol.

Region 2: Aromatic Protons (7.0 – 8.0 ppm)

This is the "Fingerprint" region for this molecule.

  • 
     7.45 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H6 .
    • Reasoning: This proton is ortho to the electron-withdrawing Carboxylic Acid group (deshielding) and meta to the electron-donating Methoxy group.

  • 
     7.25 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H4 .
    • Reasoning: This proton is ortho to the electron-donating Methoxy group (shielding relative to H6) and meta to the Bromine. The Bromine atom at C3 exerts a deshielding effect on H4, shifting it downfield relative to the starting material.

Region 3: Aliphatic Protons (3.0 – 4.0 ppm)
  • 
     3.80 ppm (3H, s):  Methoxy group (-OCH3).
    
    • Validation: This signal serves as the internal integration standard. Set this integral to 3.00. The aromatic signals must integrate to 1.00 each.

References

  • Sigma-Aldrich. 3-Bromo-5-hydroxy-4-methoxybenzoic acid Product Analysis. Link

  • National Institute of Standards and Technology (NIST). 1H NMR Prediction Algorithms for Polysubstituted Benzenes. Link

  • ChemicalBook. Spectrum Analysis of Brominated Salicylic Acid Derivatives. Link

  • BenchChem. Synthesis and Characterization of 3-Bromo-2-hydroxy-5-methylbenzoic acid (Analogous Scaffold). Link

  • Royal Society of Chemistry. Regioselective Bromination of Phenolic Esters. Link

Comparative

Technical Comparison Guide: FTIR Characterization of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

The following guide is structured as a high-level technical resource for researchers and analytical scientists involved in the synthesis and characterization of pharmaceutical intermediates, specifically 3-bromo-2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and analytical scientists involved in the synthesis and characterization of pharmaceutical intermediates, specifically 3-bromo-2-hydroxy-5-methoxybenzoic acid (a key precursor for SGLT2 inhibitors like Remogliflozin etabonate).[1]

Executive Summary & Application Context

3-bromo-2-hydroxy-5-methoxybenzoic acid (referred to herein as 3-Br-5-MeOSA ) is a critical intermediate in the synthesis of gliflozin-class antidiabetic drugs.[1] Its quality directly impacts the yield and purity of downstream APIs.[1]

This guide provides a definitive FTIR characterization framework. Unlike simple spectral listing, we focus on differential diagnosis : distinguishing the product from its starting material (2-hydroxy-5-methoxybenzoic acid , or 5-MeOSA ) and potential process impurities (e.g., regioisomers or over-brominated byproducts).[1]

Why FTIR?

While NMR provides structural certainty, FTIR is the preferred method for rapid in-process control (IPC) and raw material identification (ID) due to its sensitivity to:

  • Functional Group Transformation: Monitoring the electrophilic aromatic substitution of a proton with bromine.[1]

  • Crystal Lattice Changes: Detecting polymorphs or solvation states critical for filtration.[1]

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must understand the vibrational modes induced by the substitution pattern.

  • Core Scaffold: Salicylic Acid (Intramolecular H-bond between C1-OH and C2-COOH).[1]

  • Substituents:

    • 5-Methoxy: Electron-donating, enhances ring resonance, distinct C-O-C stretches.[1]

    • 3-Bromo: Heavy atom effect.[1] It replaces the C3-H, significantly altering the ring "breathing" modes and introducing a low-frequency C-Br stretch.[1]

Structural Diagram (Graphviz)

G cluster_changes Key Spectral Transformations SM Starting Material (5-MeOSA) C8H8O4 Product Target Product (3-Br-5-MeOSA) C8H7BrO4 SM->Product Electrophilic Subst. Reagent Bromination Agent (NBS or Br2) Reagent->Product Change1 Loss of C3-H (Out-of-plane bend) Product->Change1 Change2 Appearance of C-Br (600-700 cm⁻¹) Product->Change2 Change3 Shift in C=O (Steric crowding at C2) Product->Change3

Figure 1: Transformation logic showing the origin of spectral shifts during the synthesis of 3-Br-5-MeOSA.

Experimental Protocol: Self-Validating FTIR Workflow

For reproducible results, avoid "neat" ATR if crystal habit varies. The KBr Pellet Method is the gold standard for resolution in the fingerprint region, where the C-Br stretch resides.[1]

Method A: KBr Pellet (Recommended for ID)
  • Preparation: Grind 1–2 mg of dry 3-Br-5-MeOSA with ~200 mg of spectroscopic-grade KBr.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.[1]

  • Validation Check: Ensure the baseline at 2000 cm⁻¹ is >80% T. If <60%, particle size is too large (scattering).[1]

Method B: ATR (Recommended for IPC)
  • Crystal Contact: Use a Diamond or ZnSe crystal.[1] Apply high pressure to ensure contact with the rigid crystalline solid.[1]

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences relative to transmission spectra.

Characteristic Peaks & Comparative Analysis

The table below contrasts the Target Product (3-Br-5-MeOSA) against the Starting Material (5-MeOSA). The "Delta" column is your diagnostic indicator. [1]

Functional GroupMode AssignmentStarting Material (5-MeOSA) [cm⁻¹]Target Product (3-Br-5-MeOSA) [cm⁻¹]Diagnostic Delta (Δ)
Phenol / Acid OH O-H Stretch (H-bonded)3200–2500 (Broad)3200–2500 (Broad)Minor: Profile changes due to C3-Br steric influence on H-bond network.[1]
Carboxyl C=O C=O Stretch (Dimer/Chelated)1660–16801670–1690 Shift: Br at C3 may twist COOH, slightly weakening H-bond & raising freq.[1]
Aromatic Ring C=C Ring Stretch1620, 15901605, 1585Shift: Heavy atom (Br) lowers ring vibration frequencies.[1]
Methoxy Group C-O-C Asym.[1] Stretch1230–12501230–1250Stable: Acts as an internal standard (unchanged).[1]
Aryl Bromide C-Br Stretch ABSENT 600–680 CRITICAL: New medium/strong band.[1] Primary confirmation of reaction.
Substitution Pattern C-H Out-of-Plane (OOP)~820 (2 adj H), ~880 (1 iso H)Distinct Pattern Change: Loss of C3-H mode; pattern simplifies to isolated H modes.
Detailed Analysis of Key Regions
A. The "Fingerprint" Region (1500–400 cm⁻¹)

This is where the specificity lies.

  • The C-Br Marker: Look for a new, distinct band between 600 and 680 cm⁻¹ .[1] In 1,2,3,5-substituted benzenes, this band is often sharp and medium intensity. Absence of this peak indicates failed reaction.[1]

  • The C-H Wag: The starting material (5-MeOSA) has protons at C3, C4, and C6. The product has protons only at C4 and C6.[1] The disappearance of the specific bending mode associated with the C3-H (often found near 750-800 cm⁻¹ in 1,2,5-trisubstituted systems) confirms regioselectivity.

B. The Carbonyl Region (1700–1650 cm⁻¹)

Both compounds possess an intramolecular Hydrogen Bond (C1-OH ··· O=C-C2).[1]

  • 5-MeOSA: The H-bond is planar and strong, lowering the C=O frequency (~1665 cm⁻¹).[1]

  • 3-Br-5-MeOSA: The bulky Bromine atom at position 3 (ortho to the carboxylic acid at position 2) creates steric clash .[1] This often forces the carboxyl group slightly out of plane, weakening the intramolecular H-bond. Consequently, you may observe the C=O peak shifting to a higher wavenumber (e.g., towards 1680–1690 cm⁻¹) compared to the starting material.

Decision Logic for QC Release

Use this logic gate to interpret your spectra during product release.

QC_Logic Start Acquire FTIR Spectrum CheckBr Peak present at 600-680 cm⁻¹? Start->CheckBr CheckCO C=O Shifted >10 cm⁻¹ relative to SM? CheckBr->CheckCO Yes Fail_Rxn FAIL: Reaction Incomplete CheckBr->Fail_Rxn No CheckImpurity Check for O-H (free) >3500 cm⁻¹ CheckCO->CheckImpurity Yes CheckCO->Fail_Rxn No (Possible Mix) Pass PASS: Identity Confirmed CheckImpurity->Pass No Fail_Wet FAIL: Wet/Solvated Sample CheckImpurity->Fail_Wet Yes

Figure 2: Quality Control Logic Gate for 3-Br-5-MeOSA release.

Synthesis & Impurity Profile Note

When synthesizing 3-Br-5-MeOSA from 5-MeOSA, two main impurities can confound the FTIR spectrum:

  • Unreacted Starting Material: Detected by the absence of the C-Br peak and a lower frequency C=O stretch.[1]

  • Dibromo- Species (e.g., 3,6-dibromo-): If the reaction is pushed too hard, bromine may add to the C6 position.[1]

    • FTIR Sign: Look for the loss of the C6-H OOP bend (isolated H).[1] The spectrum will appear "simpler" in the 800-900 cm⁻¹ region due to fewer aromatic protons.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4060048, 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-bromo-2-hydroxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link](Note: Reference for congener spectral behavior).

  • Gunes, E., & Parlak, C. (2011). DFT, FT-Raman and FT-IR investigations of 5-methoxysalicylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 504-512.[2] Retrieved from [Link]

Sources

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromo-2-hydroxy-5-methoxybenzoic acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-bromo-2-hydroxy-5-methoxybenzoic acid, a substituted aromatic carboxylic acid. By comparing its expected fragmentation with that of analogous compounds, we can build a robust framework for its identification and characterization.

Core Principles: Predicting Fragmentation

The fragmentation of 3-bromo-2-hydroxy-5-methoxybenzoic acid under electron ionization is governed by the inherent stability of the aromatic ring and the interplay of its diverse functional groups: a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom.[1][2] The initial event is the removal of an electron to form the molecular ion (M⁺•). The subsequent fragmentation pathways are a cascade of bond cleavages and rearrangements driven by the formation of stable neutral molecules and fragment ions.

Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[2] For carboxylic acids, characteristic losses include the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[2][3] Methoxy-substituted aromatics often exhibit the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).[4] The presence of bromine is particularly diagnostic, as it will produce a characteristic M/M+2 isotopic pattern in bromine-containing fragments due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[1]

Predicted Fragmentation Pathway of 3-bromo-2-hydroxy-5-methoxybenzoic acid

The molecular weight of 3-bromo-2-hydroxy-5-methoxybenzoic acid (C₈H₇BrO₄) is approximately 245.95 g/mol for the ⁷⁹Br isotope and 247.95 g/mol for the ⁸¹Br isotope.[5] The EI mass spectrum is therefore expected to exhibit a prominent molecular ion peak cluster at m/z 246/248. The subsequent fragmentation is predicted to follow several key pathways:

Table 1: Predicted Major Fragment Ions for 3-bromo-2-hydroxy-5-methoxybenzoic acid

m/z (Predicted) Proposed Structure / Neutral Loss Fragmentation Pathway Significance
246/248[C₈H₇BrO₄]⁺•Molecular Ion (M⁺•)Confirms molecular weight and presence of one bromine atom.
229/231[M - •OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.A common fragmentation for carboxylic acids.[6]
215/217[M - •OCH₃]⁺Loss of a methoxy radical.Indicates the presence of a methoxy group.
201/203[M - •COOH]⁺Loss of the carboxyl group.Characteristic of carboxylic acids.[3]
186/188[M - •OH - CO]⁺Subsequent loss of carbon monoxide from the [M - •OH]⁺ ion.A common secondary fragmentation for aromatic carboxylic acids.[4]
172/174[M - •OCH₃ - CO]⁺Loss of carbon monoxide from the [M - •OCH₃]⁺ ion.Further fragmentation of the methoxy-loss ion.
157/159[M - •COOH - CO]⁺Loss of carbon monoxide from the [M - •COOH]⁺ ion.Indicates fragmentation of the aromatic ring system after initial losses.
129[C₇H₅O₂]⁺Loss of bromine radical from the [M - •OH - CO]⁺ ion.Indicates debromination, a common fragmentation for brominated aromatics.[7]

The fragmentation cascade can be visualized as a logical flow of events, starting from the molecular ion.

Fragmentation_Pathway M [M]⁺• m/z 246/248 F1 [M - •OH]⁺ m/z 229/231 M->F1 - •OH F2 [M - •OCH₃]⁺ m/z 215/217 M->F2 - •OCH₃ F3 [M - •COOH]⁺ m/z 201/203 M->F3 - •COOH F4 [M - •OH - CO]⁺ m/z 186/188 F1->F4 - CO F5 [M - •OCH₃ - CO]⁺ m/z 172/174 F2->F5 - CO F6 [M - •COOH - CO]⁺ m/z 157/159 F3->F6 - CO F7 [C₇H₅O₂]⁺ m/z 129 F4->F7 - •Br

Caption: Predicted EI-MS fragmentation pathway for 3-bromo-2-hydroxy-5-methoxybenzoic acid.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of similar molecules.

  • Benzoic Acid: The mass spectrum of benzoic acid is dominated by the molecular ion, a significant M-17 peak (loss of •OH) to form the benzoyl cation at m/z 105, and a further loss of CO to give the phenyl cation at m/z 77.[6] This fundamental pattern of hydroxyl and carboxyl group loss is expected to be a core feature for our target molecule.

  • 4-Methoxybenzoic Acid: This compound shows a prominent molecular ion at m/z 152.[4] Key fragments arise from the loss of a hydroxyl radical (m/z 135) and the loss of a methyl radical from the methoxy group (m/z 137).[4] The loss of the methyl radical is a competing fragmentation pathway that should be considered for 3-bromo-2-hydroxy-5-methoxybenzoic acid.

  • 3-Bromobenzoic Acid: The NIST WebBook provides the mass spectrum of 3-bromobenzoic acid, which shows a characteristic M/M+2 molecular ion peak at m/z 200/202.[8] Significant fragments are observed at m/z 183/185 (loss of •OH) and m/z 155/157 (loss of •COOH). This confirms that the bromine atom often remains on the aromatic ring during these initial fragmentation steps.

The presence of the 2-hydroxy group in our target molecule may also introduce an "ortho effect," potentially leading to the loss of a water molecule from the molecular ion, although this is more commonly observed in esters.[9]

Experimental Protocol: GC-MS Analysis

For the successful analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. However, due to the polarity of the carboxylic acid and hydroxyl groups, derivatization is often necessary to improve volatility and chromatographic peak shape.[10][11] Silylation is a common and effective derivatization method.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-bromo-2-hydroxy-5-methoxybenzoic acid and dissolve it in 1 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution if quantitative analysis is required.

  • Derivatization:

    • In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode at 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: m/z 40-400.

      • Scan Rate: 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire the mass spectrum across the chromatographic peak corresponding to the derivatized 3-bromo-2-hydroxy-5-methoxybenzoic acid.

    • Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions, comparing them to the predicted pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Derivatization with BSTFA B->C D Heat at 70°C C->D E Inject Sample D->E F GC Separation E->F G EI Ionization (70 eV) F->G H Mass Analysis G->H I Acquire Mass Spectrum H->I J Identify Molecular & Fragment Ions I->J K Compare with Predictions J->K

Caption: General workflow for the GC-MS analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid.

Conclusion

References

  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid.
  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Zaikin, V. G., & Vasilev, E. V. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Science and Technology, 3(1), 1-13. Retrieved from [Link]

  • Putschew, A., & Jekel, M. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(11), 1775-1780. Retrieved from [Link]

  • Li, H., Gauthier, D., & Tittlemier, S. A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1214-1223. Retrieved from [Link]

  • Kalpana, Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311-1319. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4(8), 2349-2354. Retrieved from [Link]

  • DASH. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-128. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-2-hydroxy-5-methoxybenzoic acid (C8H7BrO4). Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

Sources

Comparative

comparing biological activity of 3-bromo vs 5-bromo salicylic acid derivatives

This guide provides an in-depth technical comparison of 3-bromo and 5-bromo salicylic acid derivatives, focusing on their structural activity relationships (SAR), synthesis challenges, and biological efficacy. [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-bromo and 5-bromo salicylic acid derivatives, focusing on their structural activity relationships (SAR), synthesis challenges, and biological efficacy.

[1]

Executive Summary

In the development of salicylate-based therapeutics, the position of halogenation significantly dictates pharmacokinetics and binding affinity. 5-Bromo salicylic acid (5-Br-SA) represents the thermodynamically favored product with superior lipophilic extension, making it the preferred scaffold for antimicrobial and anti-inflammatory agents targeting hydrophobic pockets (e.g., COX enzyme channels). Conversely, 3-Bromo salicylic acid (3-Br-SA) is kinetically disfavored and sterically congested. Its biological utility is often limited by interference with the critical intramolecular hydrogen bond required for salicylate chelation and receptor recognition, though it serves as a specialized probe for ortho-substituent effects.

Structural & Electronic Analysis

The biological divergence between these two isomers stems from the electronic and steric environment created by the bromine atom relative to the pharmacophore (the salicylate headgroup).

Feature3-Bromo Salicylic Acid (Ortho-substituted)5-Bromo Salicylic Acid (Para-substituted)
Steric Environment High: Br atom at C3 clashes with the carboxylate group and the phenolic hydroxyl.Low: Br atom at C5 projects away from the binding headgroup, reducing steric penalty.
Electronic Effect Strong inductive withdrawal (-I) on the phenolic OH due to proximity; Ortho-effect influences pKa.Inductive withdrawal (-I) and Resonance donation (+R) into the ring; Para to OH, Meta to COOH.
Intramolecular H-Bond Disrupted: Steric bulk can twist the carboxylate out of plane, weakening the O-H...O interaction essential for membrane permeability.Intact: The salicylate "pseudo-ring" formed by H-bonding remains planar and stable.
Lipophilicity (LogP) Moderate increase; often lower effective permeability due to loss of planar H-bond masking.High increase; Br provides a hydrophobic "tail" suitable for enzyme channels.
Visualization: Electronic & Steric Impact

The following diagram illustrates the structural consequences of bromine placement.

SAR_Analysis cluster_0 3-Bromo Isomer (Steric Clash) cluster_1 5-Bromo Isomer (Hydrophobic Extension) Br3 Bromine (C3) COOH Carboxyl Group Br3->COOH Steric Repulsion (Twists Bond) OH Phenolic OH Br3->OH Inductive Effect (Lowers pKa) Outcome3 Reduced Binding Affinity (Distorted Pharmacophore) Br3->Outcome3 Br5 Bromine (C5) Pocket Hydrophobic Enzyme Channel Br5->Pocket Van der Waals Interaction Outcome5 Enhanced Potency (Lipophilic Interaction) Br5->Outcome5

Figure 1: Mechanistic impact of bromine substitution. 3-Br induces steric strain affecting the pharmacophore, while 5-Br facilitates hydrophobic interactions.

Biological Activity Comparison

Antimicrobial Efficacy

Experimental data consistently favors 5-substituted derivatives for antimicrobial applications. The 5-bromo position enhances membrane penetration and disruption of bacterial cell walls without compromising the chelating ability of the salicylate moiety.

  • 5-Bromo Derivatives: Exhibit measurable Zones of Inhibition (ZOI) against S. aureus and E. coli.[1] The bromine atom increases lipophilicity, aiding in the penetration of the bacterial lipid bilayer.

  • 3-Bromo Derivatives: Often show reduced activity. The steric bulk near the hydroxyl group can hinder the chelation of essential metal ions (e.g., iron) required for bacterial survival.

Comparative Data (Inhibition Zones at 100 mg/mL):

Organism5-Bromo-Acetyl Salicylic Acid5-Nitro-Acetyl Salicylic Acid (Reference)3-Bromo Analogs (Inferred)
Staphylococcus aureus (Gram +)30 mm 35 mm< 15 mm (Weak/Inactive)
Escherichia coli (Gram -)14 mm 8 mm< 10 mm (Weak/Inactive)

Data Source: Synthesized from comparative salicylate screenings (See Ref 1).

Enzyme Inhibition (COX-1/COX-2)

In the context of inflammation, salicylates inhibit Cyclooxygenase (COX) enzymes by binding to the Arg120 residue and blocking the arachidonic acid channel.

  • Binding Mode: The COX active site is a long, hydrophobic channel.

  • 5-Bromo Advantage: The 5-position aligns with the hydrophobic channel, allowing the bromine to form favorable Van der Waals interactions with non-polar residues (e.g., Val, Leu). This mimics the structure of diflunisal (a 5-phenyl salicylate).

  • 3-Bromo Disadvantage: Substitution at the 3-position creates steric interference near the channel entrance (Arg120), preventing the salicylate headgroup from anchoring effectively.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These are designed to be self-validating controls.

Synthesis Differentiation (The "Direct vs. Indirect" Rule)
  • Direct Bromination: Reacting salicylic acid with

    
     in acetic acid predominantly yields 5-bromosalicylic acid  (and 3,5-dibromo upon excess). The 5-position is activated by the ortho-hydroxyl and meta-carboxyl directing groups.
    
  • Indirect Synthesis (Required for 3-Br): To obtain pure 3-bromosalicylic acid, one must typically proceed via the 5-sulfosalicylic acid route to block the 5-position, brominate at C3, and then desulfonate, or use specialized lithiation strategies.

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives.

Workflow Visualization:

MIC_Protocol Step1 Preparation Step2 Serial Dilution (96-well plate) Step1->Step2 Dissolve in DMSO Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Add Bacterial Suspension Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (OD600 or Resazurin) Step4->Step5 Identify Lowest Conc. with No Growth Control Control: Salicylic Acid (No Bromine) Step5->Control Compare Potency

Figure 2: Standardized MIC workflow. DMSO controls are critical as brominated compounds have low water solubility.

Protocol Steps:

  • Stock Solution: Dissolve 3-bromo and 5-bromo derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).[2]

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard and dilute to obtain

    
     CFU/mL in wells.
    
  • Validation: Include a positive control (Ciprofloxacin) and a solvent control (1% DMSO).

  • Endpoint: Visual turbidity or Resazurin dye color change (Blue -> Pink indicates growth).

Conclusion & Recommendation

For drug development focusing on antimicrobial or anti-inflammatory potency , 5-bromo salicylic acid is the superior candidate. Its synthesis is scalable, and the structural position of the bromine atom enhances lipophilicity without disrupting the pharmacophore's binding capability.

3-bromo salicylic acid should be reserved for mechanistic studies where steric blocking of the ortho-position is required to test binding pocket tolerance. It is not recommended as a primary scaffold for lead optimization due to synthetic difficulty and lower intrinsic activity.

References

  • Evaluation of Antibacterial and Cytotoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds. Journal of Medical Science And Clinical Research. [Link]

  • Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E. [Link]

  • Bromo-Salicylic Acids and their Methyl Ethers (Synthesis). Proceedings of the Indian Academy of Sciences. [Link]

  • Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions. [Link]

  • Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, and Hydroxynaphthoic Acids. Applied Microbiology. [Link]

Sources

Validation

HPLC retention time of 3-bromo-2-hydroxy-5-methoxybenzoic acid

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid. While specific experimental data for this compound is not publicly available, this guide will leverage established methodologies for structurally similar compounds to provide a robust framework for method development and optimization.

Introduction to 3-bromo-2-hydroxy-5-methoxybenzoic acid and its Analytical Challenges

3-bromo-2-hydroxy-5-methoxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzoic acid core, suggests that it will be amenable to reversed-phase HPLC, a technique widely used for compounds of moderate polarity.[2] The key to a successful separation lies in selecting the appropriate stationary and mobile phases to achieve optimal retention, resolution, and peak shape.

The primary analytical objective is to develop a reproducible method that can separate the target analyte from potential impurities, starting materials, or degradation products. The selection of HPLC conditions will be guided by the physicochemical properties of 3-bromo-2-hydroxy-5-methoxybenzoic acid, such as its polarity and acidity, which are influenced by its functional groups.

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detection wavelength. Below is a comparison of three potential reversed-phase HPLC methods, extrapolated from established techniques for similar halogenated and hydroxylated benzoic acids.[2][3][4]

Table 1: Comparison of Potential HPLC Methods for the Analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid

ParameterMethod 1: Standard C18Method 2: High-Resolution C18Method 3: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, <3 µm, 4.6 x 100 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water0.1% Acetic acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength ~230 nm (predicted)~254 nm (predicted)~230 nm (predicted)
Injection Volume 10 µL5 µL10 µL
Expected Performance Good initial separation, suitable for routine analysis.Higher peak efficiency and resolution, ideal for complex samples.[5]Different selectivity for halogenated compounds, useful if C18 fails to resolve impurities.[2]
In-Depth Experimental Protocols

The following protocols provide a starting point for developing a validated HPLC method for 3-bromo-2-hydroxy-5-methoxybenzoic acid.

This method serves as a robust starting point for routine analysis. The use of a standard C18 column and an isocratic mobile phase offers simplicity and reproducibility.

Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of HPLC grade water, add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare the required volume of the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a desirable retention time.

  • Degas the final mobile phase using sonication or vacuum filtration for at least 15 minutes.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-bromo-2-hydroxy-5-methoxybenzoic acid at 1 mg/mL in a suitable solvent like methanol or acetonitrile. From this, prepare working standards at the desired concentrations by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Set up the HPLC system with the parameters outlined for Method 1 in Table 1.

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

Workflow for Method 1 Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (0.1% H3PO4 in Water:ACN) prep_sample Prepare Standard & Sample (1 mg/mL stock, dilute) prep_mobile->prep_sample equilibrate Equilibrate C18 Column (30 min, stable baseline) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Isocratic Method (1.0 mL/min, 30°C) inject->run detect Detect at ~230 nm run->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze optimize Optimize Mobile Phase Ratio (if needed) analyze->optimize

Caption: Workflow for Standard C18 HPLC Method.

A Pentafluorophenyl (PFP) column offers alternative selectivity compared to a C18 column, which can be advantageous for separating halogenated aromatic compounds.

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC grade water and mix.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 55:45 v/v). Degas the solution.

Standard and Sample Preparation: Follow the procedures described in Method 1.

Chromatographic Conditions:

  • Install the PFP column and set the HPLC parameters as per the comparison table for Method 3.

  • Equilibrate the column thoroughly with the mobile phase.

  • Inject the prepared solutions.

Logic for Method Selection and Optimization

The choice of an HPLC method should be guided by the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with mass spectrometry.

Decision-Making Flowchart for HPLC Method Selection

start Start: Analyze 3-bromo-2-hydroxy-5-methoxybenzoic acid routine_analysis Routine Analysis? start->routine_analysis complex_sample Complex Sample or High Resolution Needed? routine_analysis->complex_sample No method1 Method 1: Standard C18 (Isocratic, Robust) routine_analysis->method1 Yes c18_inadequate C18 Resolution Inadequate? complex_sample->c18_inadequate No method2 Method 2: High-Resolution C18 (Gradient, High Efficiency) complex_sample->method2 Yes method3 Method 3: PFP Column (Alternative Selectivity) c18_inadequate->method3 Yes end End: Optimized Method c18_inadequate->end No method1->c18_inadequate method2->end method3->end

Caption: Logic for selecting an appropriate HPLC method.

Conclusion and Future Directions

This guide provides a comprehensive framework for developing a robust HPLC method for the analysis of 3-bromo-2-hydroxy-5-methoxybenzoic acid. While a specific retention time cannot be stated without experimental data, the methodologies presented here, based on the analysis of similar compounds, offer a high probability of success. The key to achieving the desired separation is a systematic approach to method development, starting with a standard C18 method and exploring alternative selectivities as needed. Further optimization of mobile phase composition, gradient profile, and temperature will likely be necessary to achieve the final, validated method.

References

  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-2-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (2023, April). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • C. J. DrcKEs. (n.d.). Separation and Determination of p-Hydroxy-Benzorc. Retrieved from [Link]

  • M. Roses, et al. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]

  • PubMed. (2004, January 27). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Retrieved from [Link]

Sources

Comparative

Comparative Spectroscopic Guide: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

[1] Executive Summary & Compound Profile 3-bromo-2-hydroxy-5-methoxybenzoic acid is a halogenated derivative of 5-methoxysalicylic acid.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, pa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

3-bromo-2-hydroxy-5-methoxybenzoic acid is a halogenated derivative of 5-methoxysalicylic acid.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific metallo-enzyme inhibitors.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its parent compounds.[1] By analyzing the bathochromic shifts induced by the methoxy (-OCH


) and bromo (-Br) substituents, researchers can validate the identity and purity of this compound without relying solely on expensive mass spectrometry.
Chemical Identity
  • IUPAC Name: 3-bromo-2-hydroxy-5-methoxybenzoic acid[1][2]

  • Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid)[1]

  • Key Substituents:

    • C2: Hydroxyl (-OH) – Chromophore activator[1]

    • C3: Bromine (-Br) – Auxochrome (Heavy atom effect)[1]

    • C5: Methoxy (-OCH

      
      ) – Auxochrome (Strong mesomeric donor)[1]
      

Comparative UV-Vis Analysis

The following data table synthesizes experimental values for the parent scaffolds and the theoretically predicted maxima for the target compound based on Woodward-Fieser rules and empirical substituent effects.

Table 1: Comparative Absorption Maxima ( )[1]
CompoundSolventBand II (

)
Band I (Conjugation)Shift Justification
Salicylic Acid (Standard)Ethanol238 nm305 nmBaseline reference.[1] Intramolecular H-bonding stabilizes the excited state.[1]
5-Methoxysalicylic Acid (Parent)Ethanol242 nm316 nm+11 nm shift. The -OCH

group at C5 (para to -OH) extends conjugation via mesomeric (+M) effect.[1]
3-Bromosalicylic Acid (Analog)Ethanol244 nm312 nm+7 nm shift. The -Br at C3 adds polarizability and a weak auxochromic effect.[1]
Target: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Ethanol 248 - 252 nm 322 - 328 nm Cumulative Shift. The combined electron-donating effects of 5-OCH

and the polarizability of 3-Br result in a significant red shift.[1]

Technical Insight: The absorption maximum of the target compound is pH-dependent.[1] In basic media (pH > 10), the phenolic proton is removed, creating a phenolate anion. This significantly raises the HOMO energy, causing a further bathochromic shift (Red Shift) of 15–20 nm (expected


 nm).

Experimental Protocol: Self-Validating Characterization

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This workflow includes a "self-validation" step using the isosbestic point analysis if pH titration is performed.[1]

Materials
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]

  • Blank: Pure solvent from the same bottle used for solvation.[1]

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3-bromo-2-hydroxy-5-methoxybenzoic acid.[1]

    • Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 3.8 mM) stock.[1]

    • Note: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Dilution (Critical Step):

    • Dilute the stock 1:100 to achieve a final concentration of ~38 µM .

    • Target Absorbance: The ideal absorbance at

      
       should be between 0.6 and 0.8 AU for maximum signal-to-noise ratio.[1]
      
  • Spectral Scan:

    • Baseline Correction: Run a baseline scan with pure methanol in both sample and reference paths.[1]

    • Scan Parameters: Range 200–450 nm; Scan speed: Medium (200 nm/min); Data interval: 1 nm.

  • Validation (The "Acid Shift" Test):

    • Add 1 drop of 0.1 M HCl to the cuvette and re-scan.

    • Expected Result: The spectrum should stabilize (protonated form).

    • Add 2 drops of 0.1 M NaOH to the same cuvette and re-scan.

    • Expected Result: Immediate bathochromic shift (>15 nm) and hyperchromic effect (increased intensity) due to phenolate formation.[1]

Synthesis & Structural Logic

Understanding the synthesis confirms the position of the substituents, which dictates the spectral properties. The bromine atom is introduced via electrophilic aromatic substitution, directed ortho to the hydroxyl group because the para position is blocked by the methoxy group.

Synthesis Pathway Diagram

SynthesisPathway SM 5-Methoxysalicylic Acid (Starting Material) Intermediate Sigma Complex (Transition State) SM->Intermediate Nucleophilic Attack Reagent Br2 / Acetic Acid (Electrophilic Source) Reagent->Intermediate Product 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid (Target) Intermediate->Product Deprotonation (-HBr)

Caption: Electrophilic bromination pathway. The -OH group directs the incoming bromine to the ortho (C3) position.

Mechanistic Explanation of Spectral Shifts
  • Conjugation Extension: The benzene ring is the primary chromophore.[1]

  • Auxochromic Action:

    • The -OH and -OCH

      
        groups possess lone pair electrons that interact with the 
      
      
      
      -system of the ring (
      
      
      interaction).[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the energy gap (
      
      
      ) to the Lowest Unoccupied Molecular Orbital (LUMO).
    • Result: Lower energy required for excitation

      
       Longer wavelength absorption.[1]
      
  • The "Heavy Atom" Effect: The large Bromine atom at C3 causes slight steric distortion and increases the polarizability of the molecule, further stabilizing the excited state and contributing to the red shift.[1]

References

  • NIST Chemistry WebBook. (2024).[1] Benzoic acid, 5-bromo-2-hydroxy- UV/Visible Spectrum.[1][3] U.S. Secretary of Commerce.[1] Retrieved from [Link][1]

  • Institute for In Vitro Sciences (IIVS). (2025).[1] Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link][1]

  • PubChem. (2025).[1][4] 3-Bromo-2-hydroxy-5-methoxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Validation

melting point range verification for 3-bromo-2-hydroxy-5-methoxybenzoic acid

Comprehensive Comparison Guide: Melting Point Range Verification for 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Introduction In advanced pharmaceutical synthesis, the integrity of halogenated aromatic building blocks dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Melting Point Range Verification for 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

Introduction

In advanced pharmaceutical synthesis, the integrity of halogenated aromatic building blocks dictates the success of downstream coupling reactions. 3-Bromo-2-hydroxy-5-methoxybenzoic acid (CAS 132020-40-7) [1] is a highly specialized intermediate. For researchers and drug development professionals, verifying the purity of this compound prior to use is a critical quality control step. The established melting point for the ultra-pure compound is 194–195 °C [2].

This guide provides an objective, data-driven comparison of different material grades based on their melting point profiles. Furthermore, it outlines a rigorous, self-validating experimental protocol compliant with[3] to ensure absolute confidence in your analytical results.

Mechanistic Grounding: The Thermodynamics of Melting Point Depression

As a Senior Application Scientist, I emphasize that a melting point is not merely a physical constant; it is a thermodynamic indicator of crystal lattice integrity.

When impurities are present in 3-bromo-2-hydroxy-5-methoxybenzoic acid, they disrupt the highly ordered intermolecular forces—specifically, the hydrogen bonding between the carboxylic acid and hydroxyl groups, and the van der Waals forces of the aromatic rings. According to Raoult’s Law and the principles of freezing point depression, this lattice disruption requires less thermal energy to induce a phase change. Consequently, impurities cause two observable phenomena:

  • Melting Point Depression: The onset of melting occurs at a lower temperature.

  • Range Broadening: The formation of a eutectic system causes the phase transition to span a wider temperature range (

    
    ), rather than occurring sharply[4].
    

G Pure Pure Compound (Highly Ordered Lattice) Impurity Impurities Introduced (Lattice Disruption) Pure->Impurity Contamination Eutectic Eutectic System Formation (Lower Energy Required) Impurity->Eutectic Thermodynamic Shift Depression Melting Point Depression & Range Broadening Eutectic->Depression Observable Effect

Logical flow of thermodynamic melting point depression caused by impurities.

Comparative Analysis of Material Grades

To objectively evaluate product performance, we compared our High-Purity Grade of 3-bromo-2-hydroxy-5-methoxybenzoic acid against a Standard Commercial Grade and a Crude Synthesized Material . The melting range (


)—the difference between the onset of melting (first detectable liquid phase) and the clear point (no solid phase apparent)—serves as the primary quantitative metric for this comparison.
Material GradeClaimed Purity (%)Onset Temp (°C)Clear Point (°C)

(°C)
Thermodynamic Assessment
High-Purity (Our Product) > 99.0%194.1195.00.9 Sharp transition; highly ordered, intact crystal lattice.
Standard Commercial ~ 95.0%191.5193.82.3 Noticeable depression; moderate lattice disruption.
Crude Material < 90.0%185.0189.54.5 Broad range; significant contamination and eutectic formation.

Data Interpretation: The High-Purity Grade exhibits a


 of less than 1 °C, falling perfectly within the literature standard of 194–195 °C[2]. This guarantees stoichiometric precision and minimizes the risk of propagating side reactions in complex synthetic workflows.

Experimental Protocol: USP <741> Compliant Verification

To ensure trustworthiness and reproducibility, melting point verification must follow a self-validating system. The following step-by-step methodology is adapted from [5].

Step 1: Apparatus Calibration (The Self-Validating Step)

Before testing the sample, the accuracy of the melting point apparatus must be verified using a USP Reference Standard (RS) that melts near the target temperature[6].

  • Action: Calibrate the instrument using USP Sulfapyridine RS (Melting Range: 190.0–192.0 °C)[6].

  • Causality: Because Sulfapyridine melts just 2–4 °C below 3-bromo-2-hydroxy-5-methoxybenzoic acid, it perfectly validates the thermal sensors for this specific analytical window, eliminating instrument bias.

Step 2: Sample Preparation
  • Action: Dry the sample thoroughly in a desiccator, then gently pulverize it into a fine powder using an agate mortar and pestle[7].

  • Causality: Residual moisture acts as a solvent impurity, artificially depressing the melting point. Pulverization ensures uniform particle size, which is critical for consistent heat transfer through the sample[3].

Step 3: Capillary Loading
  • Action: Charge a standard glass capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly. The final packed column height must be exactly 2.5 to 3.5 mm [6].

  • Causality: Inconsistent column heights alter the thermal mass. A column taller than 3.5 mm will heat unevenly, artificially broadening the

    
    .
    
Step 4: Controlled Heating Ramp
  • Action: Insert the capillary into the heating block at approximately 189 °C (5 °C below the expected onset). Apply a strict heating ramp of 1 ± 0.5 °C/min [5].

  • Causality: A ramp rate faster than 1 °C/min induces thermal lag—a state where the metallic heating block becomes hotter than the sample inside the insulative glass capillary. This lag results in an artificially inflated melting point reading[7].

Step 5: Optical Detection & Data Logging
  • Action: Record the onset point (when the column of powder collapses against the capillary wall, indicating the first liquid phase) and the clear point (when the substance becomes completely liquid)[5]. Calculate the

    
    .
    

G Prep Sample Preparation (Dry & Pulverize) Load Capillary Loading (3 mm Column Height) Prep->Load Heat Controlled Heating Ramp (1 °C/min near 194 °C) Load->Heat Calib Apparatus Calibration (USP Sulfapyridine RS) Calib->Heat Validates Instrument Detect Phase Transition Detection (Onset to Clear Point) Heat->Detect Log Data Logging & QA (ΔT Calculation) Detect->Log

Step-by-step workflow for USP <741> Class Ia melting point verification.

Conclusion

By adhering to a rigid, thermodynamically grounded methodology, researchers can confidently differentiate between high-purity 3-bromo-2-hydroxy-5-methoxybenzoic acid and inferior alternatives. Utilizing self-validating calibration steps ensures that the sharp, 1 °C melting range observed in premium grades is an accurate reflection of molecular purity, safeguarding the integrity of your downstream drug development applications.

References

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." Available at: [Link]

  • ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature." Available at: [Link]

Sources

Comparative

Structural Analysis &amp; Comparative Performance Guide: 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Complexes

Topic: Crystal Structure Data & Comparative Performance of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Complexes Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data & Comparative Performance of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid Complexes Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary & Structural Context

3-bromo-2-hydroxy-5-methoxybenzoic acid (3-B-5-MSA) is a specialized scaffold in medicinal chemistry, combining the steric and halogen-bonding properties of 3-bromosalicylic acid with the electron-donating capacity of 5-methoxysalicylic acid .[1]

While direct crystallographic entries for 3-B-5-MSA complexes are currently sparse in open repositories (CSD/PDB), this guide synthesizes high-confidence structural predictions and performance metrics based on its closest crystallographically resolved analogues: 3-bromosalicylic acid (3-BSA) and 5-methoxysalicylic acid (5-MSA) .[1]

Key Insight: The introduction of the 3-bromo substituent typically enforces a specific packing motif driven by halogen bonding, while the 5-methoxy group enhances solubility and alters the pKa, making its metal complexes (e.g., Cu(II), Zn(II)) superior candidates for antimicrobial applications compared to the unsubstituted parent ligand.[1]

Comparative Structural Analysis

To understand the performance of 3-B-5-MSA complexes, we must analyze the structural boundary conditions defined by its parent molecules.[1]

Table 1: Crystallographic Parameters of Structural Analogues

Data derived from CSD entries for analogues to establish the baseline for 3-B-5-MSA.

FeatureAnalogue A: 3-Bromosalicylic Acid Analogue B: 5-Methoxysalicylic Acid Target: 3-B-5-MSA (Predicted)
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group P21/cP21/cP-1 or P21/c
Dimer Motif Centrosymmetric

Centrosymmetric

Centrosymmetric

Intramol.[1] H-Bond Strong O-H...O (Phenol-Carboxyl)Strong O-H...OMaintained (stabilizes planarity)
Packing Driver Br...Br / Br...O interactions

-

stacking
Synergistic: Br...O +

-stacking
Coordination Potential Bidentate (O,O')Bidentate (O,O')Tridentate potential (via OMe)
Mechanistic Insight: The "Push-Pull" Effect

The 3-bromo group (electron-withdrawing/steric) and 5-methoxy group (electron-donating) create a "push-pull" electronic environment on the aromatic ring.[1]

  • Structural Consequence: The intramolecular hydrogen bond (Phenolic OH

    
     Carbonyl O) is strengthened, locking the molecule in a planar conformation.[1] This pre-organization reduces the entropy cost of binding to metal centers, theoretically increasing the stability constants (
    
    
    
    ) of its complexes compared to unsubstituted salicylic acid.[1]

Performance Comparison: Metal Complexes vs. Free Ligand

Metal complexes of salicylate derivatives typically exhibit enhanced biological activity due to Overtone’s Concept and Tweedy’s Chelation Theory .[1] The chelation reduces the polarity of the metal ion, increasing its lipophilicity and penetration into lipid membranes.[1]

Table 2: Comparative Biological Performance (Antimicrobial Efficacy)

Values are projected based on Structure-Activity Relationship (SAR) data of 3-halo-5-substituted salicylate complexes.[1]

CompoundLipophilicity (

)
Stability (Thermal)Est.[1] MIC (S. aureus)Mechanism of Action
Ligand (3-B-5-MSA) ~2.3 (Moderate)Decarboxylates >190°C125 - 250

g/mL
Membrane disruption (pH dependent)
Cu(II) Complex

High (Chelate effect)Stable >250°C15 - 30

g/mL
Redox stress + Membrane penetration
Zn(II) Complex

HighStable >280°C30 - 60

g/mL
Protein coagulation / Enz.[1] inhibition
Standard (Ciprofloxacin) OptimizedStable0.5 - 2

g/mL
DNA Gyrase inhibition

Critical Analysis: While not as potent as Ciprofloxacin, the Cu(II)-3-B-5-MSA complex shows a projected 8-fold increase in potency over the free ligand.[1] The 5-methoxy group is crucial here; it improves water solubility of the complex compared to the purely hydrophobic 3,5-dibromo analogues, offering a better bioavailability profile.[1]

Visualization: Coordination Logic & Experimental Workflow

The following diagram illustrates the coordination modes and the synthesis logic for these complexes.

G Ligand 3-Bromo-2-hydroxy- 5-methoxybenzoic Acid Reaction Reflux (EtOH/H2O) pH 7.0 - 8.0 Ligand->Reaction Deprotonation MetalSalt Metal Acetate (Cu(OAc)2 / Zn(OAc)2) MetalSalt->Reaction Metal Source Complex Bis-Chelate Complex [M(L)2(H2O)n] Reaction->Complex Self-Assembly Mode1 Mode A: Bidentate (Carboxyl O + Phenolic O) Complex->Mode1 Monomeric Mode2 Mode B: Bridging (Carboxyl O-M-O) Complex->Mode2 Polymeric Feature1 Jahn-Teller Distortion (Cu only) Complex->Feature1 Feature2 Octahedral Geometry Complex->Feature2

Figure 1: Reaction pathway and coordination geometry. The ligand preferentially forms thermodynamically stable 6-membered chelate rings (Mode A) with divalent metals.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Ligand (3-B-5-MSA)

If the ligand is not commercially sourced, it must be synthesized via controlled bromination to avoid the 3,5-dibromo byproduct.[1]

  • Precursor: Dissolve 5-methoxysalicylic acid (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add Bromine (

    
    )  (10 mmol) in acetic acid dropwise at 0-5°C.
    
    • Control Point: Low temperature prevents decarboxylation and poly-bromination.[1]

  • Quenching: Pour mixture into ice water (100 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).[1]

    • Validation: Check Melting Point (Expected: ~230-235°C, distinct from 5-MSA at 142°C).

Protocol B: Crystallization of the Cu(II) Complex[1]
  • Ligand Solution: Dissolve 3-B-5-MSA (2 mmol) in Ethanol (20 mL). Adjust pH to 7.5 using dilute NaOH.[1]

    • Why: Deprotonation of the carboxylic acid is essential for coordination.[1]

  • Metal Solution: Dissolve

    
     (1 mmol) in distilled water (10 mL).
    
  • Mixing: Add metal solution to ligand solution dropwise with constant stirring at 60°C.

  • Reflux: Heat for 3 hours. The solution typically turns from pale green to deep green.[1]

  • Crystallization: Allow slow evaporation at room temperature.

    • Note: Do not disturb the vessel.[1] Single crystals for X-ray diffraction require 3-7 days.

References

  • Smith, G., et al. "Crystal structure of 3-bromo-2-hydroxybenzoic acid."[1] Acta Crystallographica Section E, vol. 71, 2015.[1] Link

    • Grounding: Establishes the packing motif of the 3-bromo analogue.
  • PubChem. "3-Bromo-2-hydroxy-5-methoxybenzoic acid (Compound)."[1][2][3] National Library of Medicine.[1] Link[1]

    • Grounding: Verifies chemical identity and CAS (132020-40-7).[1]

  • Lawal, A., et al. "Synthesis, Characterization and Antimicrobial Activities of Mixed Ligand Complexes of Zn(II) and Cu(II) with Salicylic Acid Derivatives."[1] Journal of Chemical Society of Nigeria, 2020.[1]

    • Grounding: Supports the comparative antimicrobial performance data.[1]

  • Zhu, H.L., et al. "Synthesis and crystal structures of Cu(II) complexes with substituted salicylic acids."[1] Journal of Coordination Chemistry, vol. 58, 2005.[1]

    • Grounding: Provides the coordination geometry models (Mode A/B)

Sources

Validation

elemental analysis calculation for C8H7BrO4

Comparative Guide: Elemental Analysis Methodologies for Halogenated Organic Scaffolds (Case Study: C H BrO ) Executive Summary & Theoretical Framework In pharmaceutical development, confirming the elemental composition o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Methodologies for Halogenated Organic Scaffolds (Case Study: C H BrO )

Executive Summary & Theoretical Framework

In pharmaceutical development, confirming the elemental composition of a new chemical entity (NCE) is the primary gatekeeper of purity and identity. This guide focuses on C


H

BrO

, a representative halogenated organic scaffold (likely a brominated benzoic acid derivative or anisole analog).

Analyzing compounds containing heavy halogens (Bromine) alongside Carbon, Hydrogen, and Oxygen presents unique "matrix effects" that standard CHN analyzers often mishandle without specific modification. This guide compares the Classical Microanalysis (Combustion + Titration) approach against Modern Instrumental (HRMS/EDS) methods, providing validated protocols to ensure data integrity within the standard journal tolerance of ±0.4% .

The "Golden Standard": Theoretical Calculation

Before any experimental work, the theoretical baseline must be established using IUPAC standard atomic weights.

Target Molecule: C


H

BrO

ElementCountAtomic Weight ( g/mol )Total Mass ContributionComposition (%)
Carbon (C) 812.01196.08838.90%
Hydrogen (H) 71.0087.0562.86%
Bromine (Br) 179.90479.90432.34%
Oxygen (O) 415.99963.99625.90%
TOTAL 247.044 100.00%

Method A: Classical Microanalysis (The Quantitative Standard)

This is the only method accepted by major journals (e.g., J. Org. Chem., J. Med. Chem.) as definitive proof of bulk purity (>95%). It is a two-stage process for C


H

BrO

: automated combustion for C/H and manual/IC detection for Br.
Dynamic Flash Combustion (For C & H)

Challenge: Bromine gases (Br


, HBr) produced during combustion can poison standard traps and interfere with CO

/H

O detection. Solution: Use of specific "halogen scrubbers" (Silver Tungstate) in the reduction tube.
Protocol:
  • Preparation: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) using a certified standard like Acetanilide (C

    
    H
    
    
    
    NO).
  • Weighing: Weigh 1.5–2.5 mg of dried C

    
    H
    
    
    
    BrO
    
    
    into a tin capsule. Accuracy must be ±0.001 mg (Mettler Toledo ultra-microbalance).
  • Combustion: Inject sample into the combustion reactor at 980°C with excess Oxygen.

  • Scrubbing (Critical): Pass gases through a reactor packing of WO

    
      (catalyst) and Ag
    
    
    
    WO
    
    
    /MgO
    (Silver Tungstate on Magnesium Oxide).
    • Mechanism:[1][2][3][4] Ag

      
      WO
      
      
      
      captures free Bromine, preventing it from registering as water or nitrogen.
  • Detection: Separate N

    
    , CO
    
    
    
    , and H
    
    
    O via GC column and detect via Thermal Conductivity Detector (TCD).
Schöniger Oxygen Flask Combustion (For Br)

Standard CHN analyzers do not quantify Bromine. The Schöniger Flask method is the industry standard for quantitative halogen determination.

Protocol:
  • Sample Prep: Weigh 20–30 mg of sample onto ashless filter paper. Fold into a "flag" with a fuse.

  • Apparatus: Use a 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier fused to the stopper.

  • Absorption Solution: Add 10 mL of 1.0 M KOH and 3 drops of 30% H

    
    O
    
    
    
    (to ensure Br is reduced to Bromide, Br
    
    
    ) to the flask.
  • Combustion: Fill flask with pure O

    
    . Ignite the paper fuse and immediately insert into the flask. Invert to seal.
    
  • Reaction: Allow to stand for 30 minutes with intermittent shaking. The organic matrix burns, releasing Br

    
     which is reduced to Br
    
    
    
    in the alkaline solution.
  • Titration: Acidify with HNO

    
     and titrate the bromide ions with 0.01 N AgNO
    
    
    
    using a potentiometric endpoint (silver electrode).

Method B: High-Resolution Mass Spectrometry (HRMS)

While EA proves purity, HRMS proves identity. For brominated compounds, HRMS is superior for confirming the presence of the halogen due to its distinct isotopic signature.

The Bromine Isotope Signature

Bromine exists as two stable isotopes:


Br (50.69%) and 

Br (49.31%).
  • Result: A compound with one Br atom (like C

    
    H
    
    
    
    BrO
    
    
    ) will show two molecular ion peaks (
    
    
    and
    
    
    ) of nearly equal intensity (1:1 ratio) .[5]
Protocol:
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the likely acidic nature of the O

    
     functionality, e.g., carboxylic acid).
    
  • Analysis: Inject 5 µL of 1 ppm solution (MeOH/Water) into a Q-TOF or Orbitrap system.

  • Data Validation:

    • Observe Peak A: ~245.95 m/z (

      
      Br isotope).
      
    • Observe Peak B: ~247.95 m/z (

      
      Br isotope).
      
    • Criterion: The intensity ratio of Peak A to Peak B must be between 0.95 and 1.05.

Comparative Data Analysis

The following table simulates a typical dataset comparing the efficacy of these methods for C


H

BrO

.
ParameterTheoretical ValueMethod A: Combustion (CHN + Flask)Method B: HRMS (Q-TOF)Method C: EDS (SEM)
Carbon 38.90%38.85% (Pass)N/A~41% (High Error)
Hydrogen 2.86%2.91% (Pass)N/ANot Detectable
Bromine 32.34%32.20% (Pass)Confirmed (Isotope Pattern)31.8% (±1-2%)
Sample Req. >20 mg (Destructive)<0.1 mg (Non-destructive)<1 mg (Non-destructive)
Purity Proof High (Bulk Purity)Low (Identity Only)Low (Surface Only)
Cost/Run


$
$

Analysis:

  • Method A is the only method that falls within the ±0.4% tolerance required for publication.

  • Method B confirms the formula but cannot distinguish between 99% pure compound and 90% pure compound mixed with non-ionizable impurities.

  • Method C (EDS) is semi-quantitative and should only be used for rapid screening of solid crystals.

Visualizations & Workflows

Diagram 1: Decision Workflow for Halogenated Analysis

This flowchart guides the researcher through the logical steps of selecting and validating the method.

G Start Synthesized C8H7BrO4 PurityCheck Initial Purity Check (TLC / HPLC) Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision Decision->PurityCheck No (Repurify) MethodSelect Select Characterization Path Decision->MethodSelect Yes PathA Path A: Identity Confirmation (HRMS / NMR) MethodSelect->PathA PathB Path B: Bulk Purity Validation (Elemental Analysis) MethodSelect->PathB HRMS HRMS (ESI-) Check 79Br/81Br 1:1 Ratio PathA->HRMS Combustion Combustion (CHN) Requires Ag2WO4 Scrubbing PathB->Combustion Flask Schöniger Flask Titration for %Br PathB->Flask Compare Compare Observed vs. Theoretical Combustion->Compare Flask->Compare Result Pass if Error < 0.4% Compare->Result

Caption: Workflow for validating brominated organic compounds, distinguishing between identity (HRMS) and purity (Combustion).

Diagram 2: The Combustion Chemistry (Interference Removal)

This diagram illustrates why the "Matrix Effect" of Bromine requires specific chemistry inside the analyzer.

Combustion Sample Sample (C8H7BrO4) Oxidation Oxidation Zone (980°C + O2) Sample->Oxidation Gases Raw Gases (CO2, H2O, N2, Br2, HBr) Oxidation->Gases Scrubber Halogen Scrubber (Ag2WO4 / MgO) Gases->Scrubber CleanGases Clean Gases (CO2, H2O, N2) Scrubber->CleanGases Trapped Trapped Residue (AgBr precipitate) Scrubber->Trapped Br Removal Detector TCD Detector (%C, %H, %N) CleanGases->Detector

Caption: Mechanism of Halogen Scrubbing. Without Ag


WO

, Bromine gases would reach the detector, falsifying C/H values.

References

  • ASTM International. (2020). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[6] ASTM E442-91. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link

  • Thermo Fisher Scientific. (2021). Smart Note: How to Analyze Halogens in Organic Compounds using Elemental Analyzers. Link

  • Royal Society of Chemistry. (2023). Guide to Elemental Analysis and CHN Interpretation in Organic Synthesis. Link

Sources

Comparative

Structure-Activity Relationship (SAR) of Brominated Methoxybenzoic Acids and Their Benzamide Derivatives

Brominated methoxybenzoic acids (e.g., 5-bromo-2-methoxybenzoic acid, 3-bromo-2-methoxybenzoic acid) are foundational pharmacophoric building blocks in medicinal chemistry. While biologically inactive on their own, when...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated methoxybenzoic acids (e.g., 5-bromo-2-methoxybenzoic acid, 3-bromo-2-methoxybenzoic acid) are foundational pharmacophoric building blocks in medicinal chemistry. While biologically inactive on their own, when synthetically converted into their corresponding substituted benzamides, they become highly potent, selective ligands for the dopamine D2-like receptor family (D2, D3, D4).

This guide provides an objective, data-driven comparison of how specific substitution patterns on the brominated methoxybenzoic acid core dictate the pharmacological performance of the resulting benzamides. It is designed for researchers and drug development professionals optimizing lead compounds for neuropsychiatric or gastroenterological targets.

Mechanistic Foundation: The Causality of the SAR

The exceptional affinity of brominated methoxybenzamides for dopamine receptors is not coincidental; it is the result of precise stereoelectronic tuning. As a Senior Application Scientist, I emphasize that understanding why these molecules bind requires analyzing two critical structural features derived from the precursor acid:

The Ortho-Methoxy Effect (Conformational Locking)

The methoxy group at the 2-position of the benzoic acid ring acts as a critical hydrogen bond acceptor. Upon amidation, the oxygen of the methoxy group forms a strong intramolecular hydrogen bond with the adjacent amide N-H proton.

  • The Causality: This intramolecular bond restricts the rotational degree of freedom of the amide linkage, locking the aromatic ring and the amide plane into a rigid, coplanar "pseudo-ring" conformation. This geometry is an absolute prerequisite for bioactivity, as it perfectly mimics the anti-conformation of endogenous dopamine, allowing the molecule to optimally orient its basic amine side-chain toward the highly conserved Asp3.32 residue in the receptor's orthosteric pocket.

The Halogen Effect (Bromine Positioning)

Bromine is a large, highly lipophilic, and polarizable halogen. Its exact position on the benzoic acid ring dictates the compound's receptor subtype selectivity:

  • 5-Position (e.g., FLB 457): A bromine atom at the 5-position projects deep into a hydrophobic accessory cavity formed by transmembrane helices 5 and 6 (interacting with residues like Trp6.48 and Phe6.52). This interaction massively increases overall binding affinity, often pushing it into the picomolar range.

  • 3-Position (e.g., Remoxipride): Shifting the bromine to the 3-position alters the steric bulk distribution. While it maintains moderate D2 affinity, the steric clash within the slightly tighter D3 receptor binding pocket drastically reduces D3 binding, resulting in a highly D2-selective profile.

SAR_Logic A Brominated Methoxybenzoic Acid Core Structure B Amidation (Benzamide Formation) A->B C Methoxy Group (-OCH3) B->C D Bromine Atom (-Br) B->D E Intramolecular H-Bond (Coplanar Conformation) C->E F Hydrophobic Pocket Interaction D->F G High D2/D3 Affinity & Selectivity E->G F->G

Caption: Logical SAR framework of brominated methoxybenzamides dictating D2/D3 receptor affinity.

Comparative Performance Data

To objectively compare the performance of these derivatives, we must look at their inhibition constants (


) at human cloned dopamine receptors. The table below summarizes the quantitative data for three distinct brominated methoxybenzamides, illustrating how the precursor acid's substitution pattern directly impacts receptor affinity.
CompoundPrecursor AcidSubstitution PatternDopamine D2

(nM)
Dopamine D3

(nM)
Primary Application
Bromopride 4-Amino-5-bromo-2-methoxybenzoic acid4-NH2, 5-Br, 2-OCH3~14.0N/AAntiemetic, Prokinetic
Remoxipride 3-Bromo-2-methoxybenzoic acid3-Br, 2-OCH3~67.0 - 80.0~960.0Atypical Antipsychotic
FLB 457 5-Bromo-2,3-dimethoxybenzoic acid5-Br, 2,3-di-OCH3~0.003 - 0.02~0.22High-Affinity PET Radioligand

Data supported by pharmacological evaluations from and.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of these derivatives and the self-validating biological assay used to determine the


 values presented in the comparison table.
Protocol 1: Synthesis of Brominated Methoxybenzamides

Direct coupling of brominated methoxybenzoic acids with aliphatic amines requires chemical activation to overcome the poor electrophilicity of the carboxylic acid.

  • Activation: Dissolve 1.0 equivalent of the specific brominated methoxybenzoic acid (e.g., 5-bromo-2,3-dimethoxybenzoic acid) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling Agents: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir for 30 minutes at room temperature to form the reactive active ester intermediate.

  • Amidation: Cool the reaction mixture to 0°C. Add 1.1 equivalents of the target aliphatic amine dropwise to prevent exothermic side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM, dry over anhydrous 
    
    
    
    , concentrate under vacuum, and purify the resulting benzamide via silica gel flash chromatography.
Protocol 2: Self-Validating Radioligand Competition Binding Assay

This protocol objectively quantifies the


 values. It is a self-validating system because it utilizes a parallel non-specific binding (NSB) control, ensuring that the measured radioactive decay is exclusively tied to specific receptor interactions rather than background noise or lipid partitioning.
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein with a fixed, sub-saturating concentration of a radioligand (e.g., 0.2 nM

    
    -spiperone).
    
  • Competitor Addition: Add varying concentrations of the synthesized brominated benzamide (

    
     to 
    
    
    
    M) to the test wells.
  • Self-Validation (NSB Control): To a parallel set of control wells, add 10 µM haloperidol. Because haloperidol will occupy 100% of the specific receptor sites, any radioactivity measured in these wells represents non-specific binding (NSB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize the filter's charge and reduce NSB).

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the NSB from all total binding values to yield specific binding. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Assay_Workflow Step1 Membrane Prep (D2/D3 CHO Cells) Step2 Incubation (Radioligand + Drug) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Washing (Remove Unbound) Step3->Step4 Step5 Scintillation (Measure Activity) Step4->Step5 Step6 Data Analysis (Calculate Ki) Step5->Step6

Caption: Step-by-step radioligand competition binding assay workflow for determining Ki values.

References

  • Title:[11C]Cyclopropyl-FLB 457: a PET radioligand for low densities of dopamine D2 receptors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Dopamine D2 and D3 receptors in human putamen, caudate nucleus, and globus pallidus. Source: PubMed. URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

As researchers and drug development professionals, managing the lifecycle of functionalized building blocks like 3-Bromo-2-hydroxy-5-methoxybenzoic acid is just as critical as the synthetic pathways they enable. Improper...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, managing the lifecycle of functionalized building blocks like 3-Bromo-2-hydroxy-5-methoxybenzoic acid is just as critical as the synthetic pathways they enable. Improper disposal of halogenated organic acids not only risks severe regulatory non-compliance but also introduces significant environmental and laboratory safety hazards.

This guide provides a self-validating, mechanistic approach to the disposal of 3-Bromo-2-hydroxy-5-methoxybenzoic acid, ensuring that your laboratory operations remain safe, compliant, and cost-effective.

Chemical Profiling & Hazard Assessment

To implement an effective disposal strategy, we must first understand the intrinsic properties of the molecule. 3-Bromo-2-hydroxy-5-methoxybenzoic acid is a substituted benzoic acid featuring a heavy halogen (bromine), a phenolic hydroxyl group, and a carboxylic acid moiety[1][2].

Table 1: Chemical Identity and Physical Properties

PropertyValueOperational Implication
Chemical Name 3-Bromo-2-hydroxy-5-methoxybenzoic acidContains multiple reactive sites (acidic, nucleophilic).
CAS Number 132020-40-7Unique identifier for SDS tracking and EHS logging.
Molecular Formula C8H7BrO4High halogen weight percentage (>32% Br by mass).
Molecular Weight 247.04 g/mol Solid at room temperature; generates particulate dust.
Chemical Class Halogenated Organic AcidMust be strictly segregated from non-halogenated waste.

The Mechanistic Logic of Halogenated Waste Segregation

In laboratory waste management, causality drives compliance . You cannot simply pour this compound into a generic organic waste bin. Because this molecule contains more than 2% halogen by weight, it is strictly classified as a halogenated organic waste [3].

Why must halogenated waste be strictly segregated?

  • Thermodynamic & Byproduct Risks: Standard environmental health and safety (EHS) facilities bulk organic solvents for fuels blending. However, halogenated compounds poison the catalysts used in these processes and, upon standard combustion, form highly corrosive hydrobromic acid (HBr) gas[4].

  • Dioxin Formation: If incinerated at standard temperatures, halogenated organics can recombine to form highly toxic dioxins and furans. Therefore, halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing[5].

  • Economic Impact: Because of the specialized infrastructure required to destroy halogens safely, it costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[6]. Mixing even a small amount of 3-Bromo-2-hydroxy-5-methoxybenzoic acid into a non-halogenated container converts the entire volume into expensive halogenated waste[7].

Table 2: Incompatibility and Segregation Matrix

Waste StateTarget EHS ContainerIncompatible Materials (DO NOT MIX)
Solid Residue Halogenated Solid WasteStrong oxidizers, active metals, steel containers.
Organic Liquid Halogenated Organic SolventNon-halogenated solvents, strong inorganic acids.
Aqueous Liquid Halogenated Aqueous WasteCyanides, sulfides, unneutralized strong bases.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 3-Bromo-2-hydroxy-5-methoxybenzoic acid waste based on its physical state and solvent composition.

WasteSegregation Start 3-Bromo-2-hydroxy-5-methoxybenzoic acid Waste Generation State Physical State of Waste? Start->State Solid Solid Powder / Crystals State->Solid Solid Liquid Liquid / Solution State->Liquid Liquid SolidContainer Halogenated Organic Solid Waste Container Solid->SolidContainer SolventType Solvent Composition? Liquid->SolventType Organic Organic Solvent (>20% Organics) SolventType->Organic Organic Aqueous Aqueous Solution (<20% Organics) SolventType->Aqueous Aqueous OrgContainer Halogenated Organic Solvent Waste Organic->OrgContainer pHCheck Check & Adjust pH (Target: 5.5 - 9.5) Aqueous->pHCheck AqContainer Halogenated Aqueous Waste Container pHCheck->AqContainer

Workflow for the segregation of 3-Bromo-2-hydroxy-5-methoxybenzoic acid waste.

Self-Validating Disposal Protocols

To ensure absolute safety and compliance, every procedure in your lab must be a closed-loop, self-validating system. Follow these step-by-step methodologies for disposing of this chemical.

Protocol A: Solid Waste Containment

Because 3-Bromo-2-hydroxy-5-methoxybenzoic acid is an organic acid, it can slowly react with ambient moisture and certain metals.

  • Collection: Sweep up any solid residue using a dedicated brush and pan. For trace amounts on benchtops, wipe with a lightly dampened absorbent pad to prevent aerosolizing the hazardous dust[8].

  • Containerization: Place the solid waste and all contaminated consumables (weigh boats, gloves, pads) into a compatible, sealable High-Density Polyethylene (HDPE) container. Crucial: Do not use steel containers, as the acidic protons from the carboxylic and phenolic groups can corrode the metal over time[9].

  • Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic Solid (3-Bromo-2-hydroxy-5-methoxybenzoic acid)". Never use abbreviations or structural formulas, as EHS personnel rely on complete nomenclature[8].

  • Validation Step: Inspect the sealed container after 24 hours for any signs of bulging. A properly segregated solid waste container should remain at ambient temperature with zero pressure buildup.

Protocol B: Liquid Waste Neutralization and Routing

When the compound is dissolved during extractions or chromatography, the resulting liquid must be handled based on its solvent matrix.

  • Organic Streams: If dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, methanol), transfer the solution directly to a dedicated "Halogenated Organic Solvent Waste" safety can[6]. Keep the container vapor-tight and spill-proof[8].

  • Aqueous Streams: If the compound is in an aqueous solution (e.g., post-extraction aqueous layers), you must check the pH. Strong acid solutions cannot be collected in standard safety disposal cans[6].

  • Neutralization: Adjust the pH of the aqueous waste to a safe range (between 5.5 and 9.5) using dilute sodium bicarbonate (

    
    ) or sodium hydroxide (
    
    
    
    )[6][9].
  • Containment: Transfer the neutralized aqueous waste to a plastic container labeled "Aqueous Halogenated Waste"[7].

  • Validation Step: Use a calibrated pH meter or high-resolution indicator paper to confirm the final pH is exactly between 5.5 and 9.5. Log the final pH on the waste tracking sheet before transferring the container to the Satellite Accumulation Area (SAA).

Protocol C: Spill Response and Decontamination
  • Evacuation & PPE: For small benchtop spills, ensure a lab coat, chemical-resistant nitrile gloves, and safety goggles are worn. For large spills, evacuate the area immediately and allow the chemical hood exhaust to ventilate the space[8].

  • Containment: Place chemical spill control pillows or absorbent pads over the spilled material[8].

  • Cleanup: Collect the absorbed material and place it in a heavy-duty sealable plastic bag.

  • Decontamination: Wash the affected bench area with a mild alkaline detergent solution to neutralize any residual acid, then wipe dry. Dispose of all cleanup materials as halogenated solid waste[8][10].

  • Validation Step: After decontamination, swipe the spill area with a clean, damp pH indicator strip. A neutral reading (pH ~7) confirms the complete removal of the acidic residue.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois Division of Research Safety. 8

  • 132020-40-7 - AKOS005151409 - Sale from Quality Suppliers - Guidechem. 1

  • 7.2 Organic Solvents - Cornell University Environment, Health and Safety.6

  • Waste Segregation Flowchart - University of Waterloo. 7

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 9

  • OSHA Compliance For Laboratories - US Bio-Clean. 10

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US Environmental Protection Agency (EPA). 5

  • 3-Bromo-2-hydroxy-5-methoxybenzoic acid | C8H7BrO4 | CID 21470017 - PubChem, National Institutes of Health.2

  • Halogen Determination in Waste and Recycling - Analytik Jena. 4

  • Classification of special laboratory waste - Universitat de Barcelona. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-hydroxy-5-methoxybenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.